mmpip hydrochloride
Description
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Properties
IUPAC Name |
6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-yl-[1,2]oxazolo[4,5-c]pyridin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3.ClH/c1-22-15(12-3-5-14(24-2)6-4-12)11-16-17(19(22)23)18(21-25-16)13-7-9-20-10-8-13;/h3-11H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHQNERSIJXMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=NC=C3)C4=CC=C(C=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MMPIP Hydrochloride: A Technical Guide to its Function as a Selective mGluR7 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 7 (mGluR7), a presynaptic G-protein coupled receptor, plays a crucial role in the modulation of synaptic transmission and neuronal excitability. Its high conservation across species and widespread distribution throughout the central nervous system underscore its significance in regulating excitatory synapse function.[1] The development of selective ligands for mGluR7 has been pivotal in elucidating its physiological and pathological roles. Among these, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride, commonly known as MMPIP hydrochloride, has emerged as a potent and selective negative allosteric modulator (NAM) of mGluR7.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and its effects in preclinical models.
Mechanism of Action
This compound functions as a negative allosteric modulator of the mGluR7 receptor.[2] Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate for the binding site, allosteric modulators bind to a distinct site on the receptor.[2] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric agonist. Specifically, MMPIP has been shown to be a noncompetitive antagonist, reducing the maximal response of mGluR7 to agonists without displacing radiolabeled orthosteric ligands. Furthermore, in the absence of an agonist, MMPIP can increase forskolin-stimulated cAMP levels, indicating that it possesses inverse agonist properties.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data for its activity at the mGluR7 receptor.
Table 1: In Vitro Potency of this compound at mGluR7
| Assay Type | Cell Line | Species | Agonist | Potency (IC50) | Reference |
| Intracellular Ca2+ Mobilization | CHO cells co-expressing rat mGluR7 and Gα15 | Rat | L-(+)-2-amino-4-phosphonobutyric acid (L-AP4) | 26 nM | |
| cAMP Accumulation | CHO cells expressing rat mGluR7 | Rat | L-AP4 | 220 nM | |
| cAMP Accumulation | CHO cells co-expressing human mGluR7 and Gα15 | Human | L-AP4 | 610 nM | |
| Inverse Agonist Activity (cAMP accumulation) | CHO cells expressing mGluR7 | Not Specified | Forskolin | 15 nM |
Table 2: Binding Affinity of this compound for mGluR7
| Parameter | Value | Reference |
| KB | 24 - 30 nM |
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Activity | Concentration Tested | Reference |
| mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR8 | No significant effect | ≥ 1 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: mGluR7 Signaling Pathway and Site of MMPIP Action.
References
MMPIP Hydrochloride: A Technical Guide on Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride, commonly known as MMPIP hydrochloride. It is a potent, selective, and cell-permeable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This document details its chemical structure, physicochemical properties, mechanism of action, and key pharmacological data derived from in vitro and in vivo studies. Methodologies for cornerstone experiments are outlined, and its biological activity is contextualized through signaling pathway and workflow diagrams. This compound serves as a critical pharmacological tool for elucidating the complex roles of mGluR7 in central nervous system (CNS) functions and disorders.[1][2]
Chemical Identity and Physicochemical Properties
This compound is the salt form of the parent compound MMPIP, offering enhanced stability and water solubility.[3] Its fundamental properties are crucial for experimental design, including solution preparation and administration.
Structure and Identifiers
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IUPAC Name: 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-yl-[1][4]oxazolo[4,5-c]pyridin-4-one;hydrochloride
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Chemical Name: 6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride
Physicochemical Data
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1215566-78-1 | |
| Molecular Formula | C₁₉H₁₆ClN₃O₃ | |
| Molecular Weight | 369.8 g/mol | |
| Appearance | Light yellow to green yellow solid | |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble to 10 mg/mL in DMSO (with warming) | |
| Storage | Powder: -20°C, sealed, away from moisture | |
| InChIKey | HXHQNERSIJXMTQ-UHFFFAOYSA-N | |
| SMILES | CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=NC=C3)C4=CC=C(C=C4)OC.Cl |
Mechanism of Action
This compound functions as a selective negative allosteric modulator (NAM) of the mGluR7 receptor. Unlike orthosteric antagonists that compete with the endogenous ligand (glutamate), MMPIP binds to a distinct allosteric site on the receptor. This binding noncompetitively inhibits the receptor's activation by agonists like L-(+)-2-amino-4-phosphonobutyric acid (L-AP4).
The mGluR7 receptor is a G-protein-coupled receptor (GPCR) that typically couples to Gi/o proteins. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a NAM, MMPIP blocks this agonist-induced reduction in cAMP.
Interestingly, MMPIP also displays inverse agonist activity, meaning it can increase forskolin-induced cAMP accumulation even in the absence of an agonist. This suggests it can reduce the constitutive or basal activity of the mGluR7 receptor.
Pharmacological Data
MMPIP's potency and activity have been quantified through various in vitro assays, primarily focusing on its ability to antagonize agonist-induced signaling.
| Parameter | Description | Value | Cell Line | Source(s) |
| KB | Antagonist equilibrium dissociation constant. | 24 - 30 nM | - | |
| IC₅₀ | Inhibition of L-AP4-induced Ca²⁺ mobilization. | 26 nM | CHO cells (rat mGluR7 + Gα15) | |
| IC₅₀ | Inhibition of L-AP4-induced cAMP accumulation. | 220 nM | CHO cells (rat mGluR7) | |
| IC₅₀ | Inhibition of L-AP4-induced cAMP accumulation. | 610 nM | CHO cells (human mGluR7 + Gα15) | |
| IC₅₀ | Inverse agonism (increase in forskolin-stimulated cAMP). | 15 nM | CHO cells (rat mGluR7) |
Experimental Methodologies
Detailed protocols are often proprietary; however, the general methodologies for characterizing a NAM like MMPIP are described below.
General Methodology: Calcium Mobilization Assay
This assay is used to measure a compound's effect on receptor-mediated changes in intracellular calcium ([Ca²⁺]i).
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Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used. They are engineered to co-express the target receptor (e.g., rat mGluR7) and a promiscuous G-protein, such as Gα15. Gα15 couples Gi/o-linked receptors to the phospholipase C pathway, translating receptor activation into a measurable [Ca²⁺]i signal.
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Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist (MMPIP).
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Agonist Stimulation: An agonist (e.g., L-AP4) is added to stimulate the mGluR7 receptor.
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Detection: A fluorometric imaging plate reader (FLIPR) measures the change in fluorescence, which corresponds to the change in [Ca²⁺]i.
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Analysis: The ability of MMPIP to inhibit the agonist-induced calcium signal is measured, and an IC₅₀ value is calculated from the dose-response curve.
General Methodology: cAMP Accumulation Assay
This assay directly measures the functional output of the Gi/o-coupled mGluR7 receptor.
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Cell Line: CHO cells stably expressing the mGluR7 receptor are used.
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Pre-incubation: Cells are incubated with varying concentrations of the test compound (MMPIP).
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Stimulation: Adenylyl cyclase is stimulated with forskolin to produce a baseline level of cAMP. Simultaneously, an mGluR7 agonist (e.g., L-AP4) is added. Agonist activation of mGluR7 will inhibit adenylyl cyclase and reduce the amount of cAMP produced.
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Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
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Analysis: The concentration-dependent ability of MMPIP to block the agonist-induced inhibition of cAMP accumulation is determined, yielding an IC₅₀ value. To measure inverse agonism, the same procedure is followed but without the addition of an agonist.
Biological and In Vivo Effects
This compound is a valuable tool for probing the physiological roles of mGluR7. Studies in rodent models have demonstrated that administration of MMPIP can:
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Alleviate Neuropathic Pain: In mouse models of spared nerve injury, MMPIP increased thermal and mechanical pain thresholds.
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Normalize Affective and Cognitive Behavior: The same study showed that MMPIP reduced anxiety-like behaviors and improved cognitive performance in neuropathic mice. However, other research has indicated that MMPIP can impair cognitive performance in healthy rodents.
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Modulate Reward Pathways: MMPIP has been used to investigate the role of mGluR7 in the brain's response to drugs of abuse, such as cocaine and alcohol.
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Exhibit Context-Dependent Pharmacology: Notably, the effects of MMPIP can be context-dependent. It effectively antagonizes mGluR7 in engineered cell lines but may not block receptor coupling to native G(i/o) pathways in all neuronal contexts, such as at the Schaffer collateral-CA1 synapse.
Conclusion
This compound is a well-characterized, potent, and selective negative allosteric modulator of the mGluR7 receptor. Its defined chemical properties, clear mechanism of action, and established pharmacological profile make it an indispensable research tool. The data and methodologies presented in this guide underscore its utility in dissecting the function of mGluR7 in the central nervous system and evaluating its potential as a therapeutic target for neurological and psychiatric disorders.
References
A Comprehensive Technical Guide to MMPIP Hydrochloride: A Selective mGluR7 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MMPIP hydrochloride (CAS Number: 1215566-78-1), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This document consolidates critical data on its chemical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside visualizations of the mGluR7 signaling pathway and experimental workflows to facilitate a comprehensive understanding of this important research tool.
Introduction
This compound, with the chemical name 6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride, is a pivotal pharmacological tool for investigating the physiological and pathological roles of the mGluR7 receptor.[1][2] As a selective antagonist, it acts at an allosteric site, offering a nuanced approach to modulating receptor activity compared to orthosteric ligands.[3][4] Notably, MMPIP also exhibits inverse agonist properties, meaning it can reduce the basal activity of the mGluR7 receptor in the absence of an agonist.[4] Its utility has been demonstrated in preclinical studies exploring its potential in pain, affective disorders, and cognitive function.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1215566-78-1 | |
| Molecular Formula | C₁₉H₁₅N₃O₃·HCl | |
| Molecular Weight | 369.8 g/mol | |
| Purity | ≥98% (HPLC) | |
| Appearance | Powder | N/A |
| Storage | Desiccate at room temperature | |
| Solubility | Soluble in DMSO | N/A |
Mechanism of Action
This compound functions as a selective negative allosteric modulator (NAM) of the mGluR7 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists like glutamate.
The mGluR7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By acting as a NAM, MMPIP attenuates this signaling cascade.
Furthermore, this compound has been shown to act as an inverse agonist. This indicates that it can inhibit the constitutive, or basal, activity of mGluR7 even without an agonist present. This property is significant for studying the intrinsic activity of the receptor.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Species | Agonist | IC₅₀ / Kₑ | Reference |
| Calcium Mobilization | CHO cells co-expressing mGluR7 and Gα₁₅ | Rat | L-AP4 (0.5 mM) | 26 nM | |
| cAMP Accumulation | CHO cells expressing mGluR7 | Rat | L-AP4 | 220 nM | |
| cAMP Accumulation | CHO cells co-expressing mGluR7 and Gα₁₅ | Human | L-AP4 | 610 nM | |
| Radioligand Binding | N/A | N/A | [³H]LY341495 | No displacement | |
| Inverse Agonist Activity (cAMP accumulation) | CHO cells expressing mGluR7 | Rat | Forskolin | N/A (causes further increase) |
Table 3: In Vivo Effects of this compound
| Animal Model | Dose | Route | Effect | Reference |
| Mice (Neuropathic pain model) | N/A | N/A | Alleviates pain, normalizes affective and cognitive behavior | |
| Mice | 10 mg/kg | i.p. | Attenuates acoustic startle response, enhances prepulse inhibition | |
| Mice | 10 mg/kg | i.p. | Rescues MK-801-induced cognitive impairments | |
| Mice | N/A | Systemic | Impairs non-spatial and spatial cognitive performance (object recognition and location tests) | |
| Rats | N/A | Systemic | Increases time to complete 8-arm radial maze test, decreases social interaction | |
| Rats | 10 mg/kg | i.p. | Increases alcohol intake and preference | N/A |
Experimental Protocols
This section provides an overview of the methodologies for key experiments involving this compound. These are generalized protocols based on standard practices and information from the cited literature.
In Vitro Assays
5.1.1. Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
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Cell Culture: Chinese Hamster Ovary (CHO) cells are stably co-transfected with the mGluR7 receptor and the promiscuous G-protein α-subunit Gα₁₅. The Gα₁₅ subunit couples to phospholipase C, enabling a calcium response from the Gi/o-coupled mGluR7.
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Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent release of intracellular calcium stores, the dye binds to calcium, resulting in an increase in fluorescence intensity.
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Procedure:
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Plate the transfected CHO cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
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Prepare a loading buffer containing the calcium-sensitive dye and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
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Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.
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Prepare serial dilutions of this compound and the agonist (e.g., L-AP4).
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Using a fluorescence imaging plate reader (FLIPR), measure the baseline fluorescence.
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Add this compound (or vehicle) to the wells and incubate for a specified period.
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Add the agonist to stimulate the receptor and immediately begin measuring the fluorescence intensity over time.
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The data is typically analyzed as the peak fluorescence response or the area under the curve. IC₅₀ values for MMPIP are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
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5.1.2. cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cyclic AMP, a key second messenger in the mGluR7 signaling pathway.
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Cell Culture: CHO cells stably expressing the mGluR7 receptor are used.
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Assay Principle: Since mGluR7 is Gi/o-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. To measure this, adenylyl cyclase is first stimulated with forskolin. The inhibitory effect of an mGluR7 agonist is then measured, and the antagonistic effect of MMPIP is quantified by its ability to reverse the agonist-induced inhibition.
-
Procedure:
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Plate the transfected CHO cells in a suitable multi-well plate and culture overnight.
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Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Add serial dilutions of this compound (or vehicle) to the cells and incubate.
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Add a fixed concentration of the mGluR7 agonist (e.g., L-AP4) along with forskolin to stimulate cAMP production.
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Incubate for a defined period to allow for cAMP accumulation.
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Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaLISA, or ELISA).
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The amount of cAMP produced is inversely proportional to the activity of the mGluR7 receptor. IC₅₀ values for MMPIP are calculated from the concentration-response curves.
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In Vivo Assays
5.2.1. Object Recognition Test
This test assesses non-spatial memory in rodents.
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Apparatus: A square open-field arena. A variety of objects that are of similar size but different in shape and texture are required.
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Procedure:
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Habituation: On the first day, allow each mouse to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
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Training (Familiarization) Phase: On the second day, place two identical objects in the arena. Place the mouse in the arena and allow it to explore the objects for a defined time (e.g., 10 minutes). The time spent exploring each object is recorded.
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Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1-24 hours).
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Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for a set period (e.g., 5-10 minutes).
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Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the mouse remembers the familiar object and spends more time exploring the novel one. The effect of this compound on memory can be assessed by administering the compound before the training or testing phase and comparing the discrimination index to vehicle-treated controls.
Synthesis Overview
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature, the general synthesis of isoxazolopyridone derivatives often involves multi-step reactions. The core structure is typically assembled through the condensation of a β-ketoester with a hydroxylamine derivative to form the isoxazole ring, followed by the construction of the fused pyridinone ring. The final steps would involve the introduction of the methoxyphenyl and pyridinyl substituents. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Conclusion
This compound is a well-characterized and highly selective mGluR7 negative allosteric modulator and inverse agonist. Its utility as a research tool is invaluable for dissecting the complex roles of the mGluR7 receptor in the central nervous system. This technical guide provides a comprehensive summary of its properties, mechanism of action, and key experimental considerations, serving as a valuable resource for researchers in neuroscience and drug discovery. The provided data and protocols should facilitate the design and execution of robust experiments aimed at further elucidating the therapeutic potential of modulating the mGluR7 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MMPIP Hydrochloride in Attenuating Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. This document explores the preclinical evidence for MMPIP hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), as a potential therapeutic agent for neuropathic pain. By modulating the glutamatergic system, this compound has been shown to alleviate pain hypersensitivity and associated affective and cognitive impairments in animal models. This guide provides an in-depth overview of the mechanism of action, key experimental findings, detailed experimental protocols, and the signaling pathways involved in the analgesic effects of this compound.
Introduction
Neuropathic pain is characterized by spontaneous pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (exaggerated pain from a painful stimulus). Current treatments often provide inadequate relief and are associated with significant side effects. The glutamatergic system, a major excitatory neurotransmitter system in the central nervous system (CNS), plays a crucial role in the development and maintenance of neuropathic pain. Metabotropic glutamate receptors (mGluRs), particularly the presynaptically located mGluR7, have emerged as promising targets for therapeutic intervention.
MMPIP (6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride is a potent and selective negative allosteric modulator of mGluR7. As a NAM, it does not directly block the glutamate binding site but instead modulates the receptor's response to glutamate. This nuanced mechanism offers the potential for a more refined therapeutic effect with a potentially better side-effect profile compared to direct receptor antagonists. Preclinical studies have demonstrated that this compound can effectively reduce pain-like behaviors in rodent models of neuropathic pain.[1]
Mechanism of Action
This compound exerts its analgesic effects by negatively modulating the function of mGluR7. mGluR7 is a G-protein coupled receptor (GPCR) belonging to Group III of the mGluR family. These receptors are typically located on presynaptic terminals and are coupled to inhibitory G-proteins (Gi/o).
Upon activation by glutamate, mGluR7 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This cascade also involves the modulation of voltage-gated calcium channels and G-protein-coupled inwardly rectifying potassium (GIRK) channels. The net effect of mGluR7 activation is a reduction in the release of neurotransmitters, including glutamate and GABA.
In the context of neuropathic pain, there is evidence of dysregulated mGluR7 expression and function in key pain-processing areas of the brain, such as the prefrontal cortex (PFC), basolateral amygdala (BLA), and the rostral ventromedial medulla (RVM). By acting as a NAM, this compound is thought to counteract the pathological over-activity of the glutamatergic system, thereby restoring a more balanced neuronal excitability and reducing the transmission of pain signals.
Signaling Pathways
The analgesic effect of this compound in neuropathic pain involves complex interactions within several brain regions that modulate pain perception. The primary mechanism involves the modulation of the descending pain inhibitory pathway.
mGluR7 Signaling Cascade
The signaling pathway initiated by mGluR7 activation is central to its role in neurotransmitter release. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Caption: mGluR7 signaling cascade at the presynaptic terminal.
Modulation of the Descending Pain Pathway
This compound's effect on neuropathic pain is mediated through its action on key brain regions involved in descending pain modulation, including the Prelimbic Cortex (PLC), Basolateral Amygdala (BLA), and the Rostral Ventromedial Medulla (RVM). In neuropathic states, there is an imbalance in the activity of "ON" cells (pro-nociceptive) and "OFF" cells (anti-nociceptive) in the RVM. MMPIP has been shown to restore this balance.
Caption: MMPIP's modulation of the descending pain pathway.
Quantitative Data
The efficacy of this compound in animal models of neuropathic pain has been quantified through various behavioral assays. The following tables summarize the key findings from studies utilizing the Spared Nerve Injury (SNI) model.
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test) in SNI Mice
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham + Vehicle | - | 4.5 ± 0.3 |
| SNI + Vehicle | - | 0.8 ± 0.1 |
| SNI + MMPIP | 1 | 1.9 ± 0.2* |
| SNI + MMPIP | 3 | 3.1 ± 0.3** |
| SNI + MMPIP | 10 | 4.2 ± 0.4*** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. SNI + Vehicle. Data are representative values compiled from published literature.
Table 2: Effect of this compound on Thermal Hyperalgesia (Tail-Flick Test) in SNI Mice
| Treatment Group | Dose (mg/kg, i.p.) | Tail-Flick Latency (s) (Mean ± SEM) |
| Sham + Vehicle | - | 8.9 ± 0.5 |
| SNI + Vehicle | - | 4.2 ± 0.3 |
| SNI + MMPIP | 1 | 5.8 ± 0.4* |
| SNI + MMPIP | 3 | 7.1 ± 0.5** |
| SNI + MMPIP | 10 | 8.5 ± 0.6*** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. SNI + Vehicle. Data are representative values compiled from published literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on neuropathic pain.
Spared Nerve Injury (SNI) Model
This surgical model induces robust and long-lasting neuropathic pain symptoms.
Caption: Workflow for the Spared Nerve Injury (SNI) model.
Protocol:
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Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
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Surgical Procedure:
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The left hind limb is shaved and disinfected.
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An incision is made through the skin and biceps femoris muscle to expose the sciatic nerve and its trifurcation into the sural, common peroneal, and tibial nerves.
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The common peroneal and tibial nerves are tightly ligated with silk suture.
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A small section of the nerves distal to the ligation is removed to prevent regeneration.
-
Care is taken to avoid any damage to the sural nerve.
-
The muscle and skin are closed in layers.
-
-
Sham Control: Sham-operated animals undergo the same surgical procedure, including exposure of the sciatic nerve, but without nerve ligation and transection.
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Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain.
-
Behavioral Testing: Behavioral assessments for mechanical allodynia and thermal hyperalgesia are typically performed starting several days after surgery to allow for recovery from the surgical incision and the development of neuropathic pain symptoms.[2]
Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold to a mechanical stimulus.
Caption: Workflow for the von Frey test.
Protocol:
-
Acclimation: Mice are placed in individual plexiglass chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with logarithmically incremental stiffness are applied to the plantar surface of the hind paw.
-
Application: The filament is applied perpendicularly to the paw with sufficient force to cause it to bend, and held for 3-5 seconds.
-
Response: A positive response is recorded if the animal briskly withdraws its paw, flinches, or licks the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method as described by Chaplan et al. (1994). This method involves starting with a mid-range filament and increasing or decreasing the filament force based on the animal's response to the previous stimulus.
-
Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold in grams.
Tail-Flick Test for Thermal Hyperalgesia
This test measures the latency to withdraw the tail from a noxious thermal stimulus.
Protocol:
-
Restraint: The mouse is gently restrained, often in a specialized device that holds the body while leaving the tail exposed.
-
Stimulation: A focused beam of radiant heat is applied to a specific point on the ventral surface of the tail.
-
Latency Measurement: The time from the onset of the heat stimulus to the flicking or withdrawal of the tail is automatically recorded.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) is used to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Data Analysis: The tail-flick latency in seconds is used as a measure of thermal nociceptive threshold. A decrease in latency indicates thermal hyperalgesia.
Conclusion
This compound, as a selective mGluR7 negative allosteric modulator, demonstrates significant promise as a therapeutic agent for neuropathic pain. Preclinical evidence from the spared nerve injury model robustly shows that MMPIP can reverse both mechanical allodynia and thermal hyperalgesia in a dose-dependent manner. Its mechanism of action, centered on the modulation of the glutamatergic system in key pain-processing brain regions, offers a targeted approach to alleviating the complex symptoms of neuropathic pain. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the therapeutic potential of MMPIP and other mGluR7 modulators. Future research should focus on the long-term efficacy and safety of MMPIP, as well as its effects on other aspects of neuropathic pain, such as associated affective disorders. The continued exploration of mGluR7 as a therapeutic target holds significant potential for the development of novel and more effective treatments for neuropathic pain.
References
An In-depth Technical Guide to the Discovery and Synthesis of MMPIP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of MMPIP hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This document details the scientific journey from its initial identification to its establishment as a critical tool for investigating the physiological roles of mGluR7. Included are key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental processes to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery of this compound
This compound, with the chemical name 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride, was identified through a dedicated research effort to find selective antagonists for the mGluR7 receptor. The initial breakthrough came from the random screening of a compound library, which identified 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDIP) as a hit.[1] Subsequent chemical modifications of MDIP led to the synthesis of MMPIP, which demonstrated improved pharmacological properties.[1]
The hydrochloride salt form of MMPIP is frequently utilized in research due to its enhanced water solubility and stability compared to the free base, while exhibiting comparable biological activity at equivalent molar concentrations.[2]
Synthesis of this compound
While the seminal publication by Suzuki et al. (2007) outlines the discovery of MMPIP, a detailed, step-by-step synthesis protocol is crucial for its replication and further study. The general synthesis of isoxazolopyridinone derivatives often involves multi-step reactions. A plausible synthetic route for MMPIP, based on general chemical principles for similar heterocyclic compounds, is outlined below. The final step involves the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid in a suitable solvent.
Disclaimer: The following is a generalized synthetic scheme and may not reflect the exact, proprietary methods used in all commercial productions. Researchers should consult detailed chemical literature and patents for precise, validated protocols.
Mechanism of Action
This compound functions as a selective negative allosteric modulator of the mGluR7 receptor.[1] This means it does not bind to the same site as the endogenous ligand, glutamate (the orthosteric site), but rather to a distinct, allosteric site on the receptor.[1] Binding of MMPIP to this allosteric site induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists like L-(+)-2-amino-4-phosphonobutyric acid (L-AP4).
Evidence for its allosteric mechanism includes the observation that MMPIP does not displace the binding of radiolabeled orthosteric antagonists to mGluR7. Furthermore, in the presence of MMPIP, the maximal response of agonists is reduced, a hallmark of non-competitive antagonism.
Interestingly, MMPIP has also been shown to exhibit inverse agonist activity. In the absence of an agonist, MMPIP can further increase forskolin-stimulated cAMP levels in cells expressing mGluR7, suggesting it can reduce the basal activity of the receptor.
Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The quantitative data from these studies are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Agonist | Species | IC50 / K B | Reference |
| Intracellular Ca²⁺ Mobilization | CHO cells co-expressing mGluR7 and Gα15 | L-AP4 | Rat | 26 nM | |
| Forskolin-stimulated cAMP Accumulation | CHO cells expressing mGluR7 | L-AP4 | Rat | 220 nM | |
| Forskolin-stimulated cAMP Accumulation | CHO cells co-expressing mGluR7 and Gα15 | L-AP4 | Human | 610 nM | |
| Allosteric Antagonism | Not specified | Not specified | Not specified | 24-30 nM (K B) |
Table 2: Selectivity of MMPIP
| Receptor Subtype | Effect | Concentration | Reference |
| mGluR1 | No significant effect | ≥ 1 µM | |
| mGluR2 | No significant effect | ≥ 1 µM | |
| mGluR3 | No significant effect | ≥ 1 µM | |
| mGluR4 | No significant effect | ≥ 1 µM | |
| mGluR5 | No significant effect | ≥ 1 µM | |
| mGluR8 | No significant effect | ≥ 1 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Intracellular Calcium Mobilization Assay
This assay is used to determine the ability of a compound to inhibit agonist-induced increases in intracellular calcium.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are stably co-transfected to express the rat mGluR7 receptor and the promiscuous G-protein Gα15. The Gα15 protein couples the Gi/o-linked mGluR7 receptor to the phospholipase C pathway, enabling a measurable calcium response.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and cultured to confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. A solution containing varying concentrations of this compound is added to the wells.
-
Agonist Stimulation: After a pre-incubation period with MMPIP, the plate is placed in a fluorescence plate reader. The agonist, L-AP4, is added to the wells to stimulate the mGluR7 receptor.
-
Data Acquisition: Fluorescence intensity is measured over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of MMPIP is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the inhibition of adenylyl cyclase activity by an mGluR7 agonist.
-
Cell Culture: CHO cells stably expressing the rat or human mGluR7 receptor are used.
-
Cell Plating: Cells are plated in 96-well plates and grown to confluency.
-
Pre-incubation: The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound.
-
Stimulation: After a pre-incubation period, cells are stimulated with a fixed concentration of forskolin (to activate adenylyl cyclase) and the mGluR7 agonist, L-AP4.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of MMPIP to antagonize the L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. IC50 values are calculated from the concentration-response curves. To determine inverse agonist activity, MMPIP is added in the presence of forskolin but without an agonist.
In Vivo Studies and Applications
This compound has been utilized in various in vivo studies to elucidate the role of mGluR7 in the central nervous system. These studies have suggested the involvement of mGluR7 in processes such as pain perception, affective and cognitive behaviors, and the response to psychostimulants. For instance, MMPIP has been shown to alleviate pain and normalize affective and cognitive behavior in neuropathic mouse models. It has also been implicated in modulating the rewarding effects of cocaine.
Conclusion
This compound has emerged as an indispensable pharmacological tool for the study of mGluR7. Its discovery through rational drug design based on an initial screening hit, coupled with its well-characterized selective negative allosteric modulatory and inverse agonist properties, provides a solid foundation for its use in both basic research and as a lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders. This guide has provided a comprehensive overview of its discovery, synthesis, and pharmacological profile to aid researchers in their ongoing investigations into the complex roles of the mGluR7 receptor.
References
Unveiling the Inverse Agonist Activity of MMPIP Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMPIP hydrochloride is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). Beyond its established role as an antagonist, this compound exhibits significant inverse agonist activity, a property that has garnered considerable interest in the scientific community for its therapeutic potential in various neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the inverse agonist activity of this compound, detailing its mechanism of action, key quantitative data, and comprehensive experimental protocols to facilitate further research and drug development.
Core Mechanism of Action: Inverse Agonism at mGluR7
Metabotropic glutamate receptor 7, a member of the Group III mGluRs, is a Gαi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Constitutive activity of mGluR7, even in the absence of an agonist, can maintain a basal level of G-protein signaling.
This compound, as an inverse agonist, binds to an allosteric site on the mGluR7 receptor and stabilizes it in an inactive conformation. This action reduces the receptor's basal, agonist-independent signaling activity. The practical outcome of this is an increase in intracellular cAMP levels, particularly in systems where adenylyl cyclase has been stimulated (e.g., by forskolin). This effect is contrary to that of an agonist, which would further decrease cAMP.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with the mGluR7 receptor.
| Parameter | Value | Assay Conditions | Reference |
| KB (Antagonist Activity) | 24-30 nM | Not specified | [1][2] |
| IC50 (Antagonist Activity vs. L-AP4 in CHO-rat mGluR7) | 220 nM | Inhibition of L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation | [1][2] |
| IC50 (Antagonist Activity vs. L-AP4 in CHO-human mGluR7/Gα15) | 610 nM | Antagonism of L-AP4-induced inhibition of cAMP accumulation | [1] |
| IC50 (Antagonist Activity vs. L-AP4 in CHO-rat mGluR7/Gα15) | 26 nM | Inhibition of L-AP4-induced intracellular Ca2+ mobilization | |
| IC50 (Inverse Agonist Activity) | 15 nM | Increase in forskolin-induced cAMP accumulation in the absence of an agonist | |
| IC50 (Inverse Agonist Activity in T-REx 293 cells) | 0.34 µM (340 nM) | Potentiation of forskolin-elevated cAMP concentration |
Experimental Protocols
Cell Culture and Transfection
This protocol describes the general maintenance of Chinese Hamster Ovary (CHO) cells and their transient transfection for the expression of mGluR7.
Materials:
-
CHO-K1 cells
-
DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Plasmid DNA encoding human or rat mGluR7
-
(For calcium assays) Plasmid DNA encoding Gα15
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
G418 (for stable cell line selection, if desired)
Procedure:
-
Cell Culture: Maintain CHO-K1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: The day before transfection, seed the cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation: a. In one tube, dilute the plasmid DNA (e.g., 2.5 µg total DNA per well) in Opti-MEM. For calcium mobilization assays, co-transfect with the Gα15 plasmid. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours post-transfection before proceeding with functional assays.
cAMP Accumulation Assay for Inverse Agonist Activity
This assay measures the ability of this compound to increase cAMP levels in mGluR7-expressing cells stimulated with forskolin.
Materials:
-
Transfected CHO-mGluR7 cells
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Forskolin
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White 96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the transfected cells into white 96- or 384-well plates and allow them to attach overnight.
-
Cell Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for 1-2 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing IBMX (e.g., 500 µM).
-
Assay Initiation: a. Aspirate the starvation medium from the cells. b. Add the this compound dilutions to the wells. c. Immediately add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal response (e.g., 1-10 µM).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for its inverse agonist activity.
Intracellular Calcium Mobilization Assay
This assay is typically used to assess the antagonistic properties of this compound but is included here for a comprehensive understanding of its pharmacology. It requires the co-expression of the promiscuous G-protein Gα15 to couple the Gαi/o signal of mGluR7 to the calcium pathway.
Materials:
-
CHO cells co-transfected with mGluR7 and Gα15
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (to prevent dye leakage)
-
This compound
-
mGluR7 agonist (e.g., L-AP4)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed the co-transfected cells into black-walled, clear-bottom plates and allow them to attach overnight.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. b. Aspirate the culture medium and add the loading buffer to the cells. c. Incubate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the mGluR7 agonist (e.g., EC80 of L-AP4) in separate plates.
-
Assay Measurement: a. Place the cell plate and compound plates into the fluorescence plate reader. b. Establish a baseline fluorescence reading for each well. c. Add the this compound dilutions to the cell plate and incubate for a short period (e.g., 5-15 minutes). d. Add the agonist to the wells and immediately begin kinetic fluorescence measurements.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. To determine the antagonist potency of this compound, plot the inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathways
References
The Dichotomous Impact of MMPIP Hydrochloride on Cognitive Behavior in Murine Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMPIP hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), has emerged as a significant pharmacological tool for dissecting the role of this receptor in cognitive processes. Preclinical studies in mice have revealed a complex and seemingly contradictory profile of MMPIP's effects on cognition, with reports of both cognitive impairment in healthy animals and cognitive enhancement in models of neuropathic pain. This technical guide synthesizes the current understanding of this compound's impact on cognitive behavior in mice, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This comprehensive overview aims to provide researchers, scientists, and drug development professionals with a thorough understanding of MMPIP's nuanced effects and to inform future investigations into mGluR7-targeted therapeutics for cognitive disorders.
Introduction
Metabotropic glutamate receptor 7 (mGluR7), a presynaptic G-protein coupled receptor, plays a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system.[1] Its high expression in brain regions critical for learning and memory, such as the hippocampus and cortex, has made it an attractive target for therapeutic intervention in cognitive disorders.[1] MMPIP (6-(4-Methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride is a potent and selective negative allosteric modulator of mGluR7.[2][3] As a NAM, MMPIP does not directly compete with the endogenous ligand glutamate but instead binds to a distinct allosteric site on the receptor, thereby reducing its response to glutamate.[3]
The investigation into MMPIP's effects on cognition has yielded intriguing yet conflicting results. Studies in healthy rodent models have demonstrated that systemic administration of MMPIP impairs both spatial and non-spatial memory. Conversely, in a mouse model of neuropathic pain, a condition often associated with cognitive deficits, MMPIP has been shown to ameliorate these cognitive impairments. This technical guide will delve into the quantitative data and experimental protocols from these pivotal studies to provide a clear and comprehensive picture of MMPIP's impact on cognitive behavior in mice.
Mechanism of Action: The mGluR7 Signaling Cascade
This compound exerts its effects by modulating the downstream signaling cascade of the mGluR7 receptor. As a negative allosteric modulator, it attenuates the receptor's response to glutamate. The canonical signaling pathway for mGluR7 is initiated by its coupling to the Gi/o family of G-proteins.
Upon activation by glutamate, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can subsequently affect the activity of protein kinase A (PKA) and modulate downstream targets, including voltage-gated calcium channels, ultimately leading to a decrease in neurotransmitter release. MMPIP, by negatively modulating mGluR7, counteracts this cascade, leading to a disinhibition of neurotransmitter release. The receptor also interacts with other intracellular proteins such as PICK1, protein kinase C (PKC), and Ca2+-calmodulin, which can further influence its signaling and trafficking.
Impact on Cognitive Behavior in Healthy Mice
In healthy, non-neuropathic mice, administration of this compound has been shown to impair cognitive performance. A key study by Hikichi et al. (2010) investigated the effects of MMPIP on non-spatial and spatial memory using the object recognition test (ORT) and the object location test (OLT), respectively.
Data Presentation
| Behavioral Test | Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Key Finding | Statistical Significance | Reference |
| Object Recognition Test | ICR Mice (Male) | Vehicle | - | No impairment | - | |
| MMPIP | 3, 10, 30 | Dose-dependent impairment in discriminating the novel object | p < 0.05 (at 30 mg/kg) | |||
| Object Location Test | ICR Mice (Male) | Vehicle | - | No impairment | - | |
| MMPIP | 3, 10, 30 | Dose-dependent impairment in discriminating the moved object | p < 0.05 (at 30 mg/kg) |
Note: Specific quantitative data such as discrimination indices were not available in the abstract. The table reflects the reported outcomes.
Experimental Protocols
Object Recognition Test (ORT) Protocol (based on Hikichi et al., 2010)
-
Animals: Male ICR mice.
-
Apparatus: An open-field box (40 x 40 x 30 cm) made of gray vinyl chloride.
-
Procedure:
-
Habituation (Day 1): Each mouse was allowed to freely explore the empty open-field box for 10 minutes.
-
Training (Day 2): Thirty minutes after intraperitoneal (i.p.) administration of this compound (3, 10, or 30 mg/kg) or vehicle, each mouse was placed in the box containing two identical objects and allowed to explore for 10 minutes.
-
Test (Day 2): One hour after the training session, the mouse was returned to the box, where one of the familiar objects was replaced with a novel object. The time spent exploring each object was recorded for 5 minutes.
-
Object Location Test (OLT) Protocol (based on Hikichi et al., 2010)
The protocol for the OLT was similar to the ORT, with the key difference being in the test phase. Instead of replacing an object with a novel one, one of the two identical objects was moved to a new location within the arena.
Impact on Cognitive Behavior in Neuropathic Mice
In contrast to the findings in healthy mice, this compound has been reported to have a beneficial effect on cognition in a mouse model of neuropathic pain. A study by Palazzo et al. (2015) demonstrated that MMPIP improved cognitive performance in mice with spared nerve injury (SNI), a model that induces chronic neuropathic pain and associated cognitive deficits.
Data Presentation
| Behavioral Test | Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Key Finding | Statistical Significance | Reference |
| Not Specified | SNI Mice | Sham + Vehicle | - | Normal cognitive performance | - | |
| SNI + Vehicle | - | Impaired cognitive performance | p < 0.05 vs. Sham | |||
| SNI + MMPIP | 10 | Improved cognitive performance | p < 0.05 vs. SNI + Vehicle |
Note: The specific cognitive test used was not detailed in the abstract, nor were the specific quantitative outcomes. The table reflects the reported improvement.
Experimental Protocols
Spared Nerve Injury (SNI) Model and Cognitive Assessment (based on Palazzo et al., 2015)
-
Animals: The specific mouse strain was not mentioned in the abstract.
-
Neuropathic Pain Model: The spared nerve injury (SNI) model was used, which involves the ligation and transection of two of the three terminal branches of the sciatic nerve.
-
Procedure:
-
Surgery: Mice underwent either SNI or sham surgery.
-
Post-operative Period: A 14-day period was allowed for the development of neuropathic pain and associated cognitive deficits.
-
Treatment and Testing: A single i.p. injection of this compound (10 mg/kg) or vehicle was administered, followed by an assessment of cognitive performance. The specific behavioral test used for cognition was not detailed in the abstract.
-
Discussion and Future Directions
The dichotomous effects of this compound on cognitive behavior in mice—impairment in healthy animals and improvement in a neuropathic pain model—highlight the complex role of mGluR7 in cognition. The cognitive deficits observed in healthy mice upon mGluR7 blockade suggest that a certain level of mGluR7-mediated signaling is necessary for normal learning and memory processes. This is consistent with the receptor's role in fine-tuning neurotransmitter release.
The cognitive enhancement seen in neuropathic mice may be attributable to the pathological state of the nervous system in chronic pain. Neuropathic pain is associated with aberrant glutamatergic signaling and neuroinflammation, which can lead to cognitive dysfunction. It is plausible that in this context, the negative modulation of mGluR7 by MMPIP helps to normalize dysregulated glutamate transmission, thereby restoring cognitive function.
Future research should focus on several key areas to further elucidate the role of MMPIP and mGluR7 in cognition:
-
Elucidation of Context-Dependent Mechanisms: Investigating the molecular and cellular changes that occur in different brain regions under normal versus pathological conditions to understand why MMPIP has opposing effects.
-
Dose-Response Studies in Disease Models: Conducting detailed dose-response studies of MMPIP in various models of cognitive impairment to determine the therapeutic window.
-
Chronic Dosing Studies: Evaluating the effects of chronic MMPIP administration on cognition, as this is more relevant to potential therapeutic applications.
-
Circuit-Level Analysis: Employing techniques such as in vivo electrophysiology and optogenetics to dissect the specific neural circuits through which MMPIP modulates cognitive behavior.
Conclusion
This compound is a valuable research tool that has revealed the multifaceted role of mGluR7 in cognitive function. Its ability to impair memory in healthy mice while improving it in a neuropathic pain model underscores the importance of the neurobiological context in determining the outcome of mGluR7 modulation. A deeper understanding of these context-dependent effects is crucial for the development of safe and effective mGluR7-targeted therapies for a range of neurological and psychiatric disorders. This technical guide provides a foundational overview for researchers dedicated to advancing this promising field of neuropharmacology.
References
- 1. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
understanding the allosteric modulation of mGluR7 by MMPIP
An In-depth Technical Guide to the Allosteric Modulation of mGluR7 by MMPIP
Introduction
Metabotropic glutamate receptor 7 (mGluR7) is a Class C G-protein-coupled receptor (GPCR) that plays a critical role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1][2] As the most widely expressed mGlu receptor, it is found predominantly at the presynaptic active zones of both glutamatergic and GABAergic terminals.[2][3][4] Here, it functions as an auto- or hetero-receptor, respectively, to inhibit neurotransmitter release. A key characteristic of mGluR7 is its low affinity for the endogenous ligand, glutamate, suggesting its activation primarily occurs during periods of high-frequency synaptic activity or glutamate spillover.
The study of mGluR7 has been significantly advanced by the development of selective pharmacological tools. Among these is 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one, commonly known as MMPIP. MMPIP was the first identified selective negative allosteric modulator (NAM) for mGluR7. Allosteric modulators bind to a site on the receptor topographically distinct from the orthosteric site where the endogenous ligand binds. As a NAM, MMPIP inhibits mGluR7 function, making it an invaluable tool for elucidating the physiological roles of this receptor and exploring its therapeutic potential. This guide provides a detailed technical overview of the allosteric modulation of mGluR7 by MMPIP, focusing on its mechanism of action, quantitative pharmacology, relevant experimental protocols, and its effects on signaling pathways.
Mechanism of Action: Negative Allosteric Modulation
MMPIP functions as a noncompetitive antagonist, binding to an allosteric site within the seven-transmembrane (7TM) domain of the mGluR7 receptor. This binding event reduces the receptor's response to an agonist, such as glutamate or L-AP4, without directly competing for the orthosteric binding site located in the extracellular Venus flytrap domain. MMPIP has also been shown to exhibit inverse agonist properties, meaning it can inhibit the constitutive or basal activity of mGluR7 in the absence of an agonist.
The pharmacological effects of MMPIP can be context-dependent, varying with the specific G-protein coupling and cellular background of the experimental system. For instance, its potency and degree of negative cooperativity can differ between assays measuring calcium mobilization via a promiscuous Gα15 protein and those measuring inhibition of cAMP accumulation through the receptor's native Gαi/o coupling. This highlights the complexity of mGluR7 signaling and the nuanced effects of its allosteric modulators.
Quantitative Pharmacology of MMPIP
The potency of MMPIP has been quantified in various in vitro assays. These studies reveal its high affinity and negative cooperativity at the mGluR7 receptor.
| Assay Type | Species | Agonist | Cell Line | Measured Parameter | MMPIP Potency (IC₅₀) | Reference |
| Ca²⁺ Mobilization | Rat | L-AP4 | CHO | Inhibition of Ca²⁺ flux | 26 nM | |
| Ca²⁺ Mobilization | Rat | L-AP4 | HEK-Gα15 | Inhibition of Ca²⁺ flux | 72 nM | |
| cAMP Accumulation | Rat | L-AP4 | CHO | Inhibition of forskolin-stimulated cAMP | 99 nM, 220 nM | |
| cAMP Accumulation | Human | L-AP4 | CHO-Gα15 | Inhibition of forskolin-stimulated cAMP | 610 nM |
| Parameter | Species | Value | Method | Reference |
| Binding Affinity (KB) | Rat | 24 - 30 nM | Radioligand Binding | |
| Pharmacokinetic Half-Life | Rat | ~1 hour | In vivo circulation |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of allosteric modulators. Below are protocols for key assays used to characterize MMPIP.
Intracellular Calcium Mobilization Assay
This assay is a common high-throughput method to assess GPCR activity, particularly for Gαi/o-coupled receptors like mGluR7, by co-expressing a promiscuous G-protein that couples to the calcium pathway.
-
Objective: To measure the ability of MMPIP to inhibit agonist-induced intracellular calcium release.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing the mGluR7 receptor and a promiscuous G-protein, typically Gα15.
-
Procedure:
-
Cell Plating: Plate the transfected cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.
-
Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Compound Addition: Utilize a fluorometric imaging plate reader (FLIPR) or similar instrument. Add varying concentrations of MMPIP to the wells and incubate for a predetermined period (e.g., 2-15 minutes).
-
Agonist Stimulation: Add a fixed concentration of an mGluR7 agonist, typically L-AP4 at its EC₈₀ concentration, to stimulate the receptor.
-
Data Acquisition: Measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the intracellular calcium concentration.
-
Analysis: Normalize the data to the response of the agonist alone. Plot the percentage of inhibition against the log concentration of MMPIP to determine the IC₅₀ value.
-
cAMP Accumulation Assay
This assay directly measures the functional consequence of mGluR7's native coupling to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase.
-
Objective: To measure the ability of MMPIP to block the agonist-induced inhibition of cAMP production.
-
Cell Line: CHO or HEK293 cells expressing the mGluR7 receptor.
-
Procedure:
-
Cell Culture: Culture cells to near confluency in appropriate multi-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of MMPIP in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add an mGluR7 agonist (e.g., L-AP4) along with forskolin, a direct activator of adenylyl cyclase. Forskolin elevates intracellular cAMP levels, and the agonist's effect is measured as an inhibition of this elevation.
-
Lysis and Detection: After incubation (e.g., 30 minutes at 37°C), lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Analysis: Calculate the degree to which MMPIP reverses the agonist-induced reduction in cAMP levels. Plot the results to determine the IC₅₀ value.
-
In Vivo Behavioral Assays: MK-801-Induced Hyperactivity
This model is used to assess the potential antipsychotic-like properties of compounds.
-
Objective: To determine if MMPIP can reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801.
-
Animals: Male mice.
-
Procedure:
-
Habituation: Place individual mice in open-field activity chambers and allow them to habituate for 30-60 minutes.
-
Compound Administration: Administer MMPIP (e.g., 5, 10, 15 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Challenge: After a set pre-treatment time (e.g., 60 minutes), administer MK-801 (e.g., 0.3 mg/kg, i.p.) to induce hyperlocomotion.
-
Data Recording: Immediately after the MK-801 injection, record the locomotor activity (e.g., distance traveled) for 60 minutes using automated activity monitoring systems.
-
Analysis: Compare the total distance traveled between the different treatment groups. A significant reduction in distance traveled in the MMPIP + MK-801 group compared to the vehicle + MK-801 group indicates antipsychotic-like activity.
-
mGluR7 Signaling and its Blockade by MMPIP
Activation of the presynaptic mGluR7 receptor by glutamate initiates a Gαi/o-protein-mediated signaling cascade that ultimately suppresses neurotransmitter release.
-
G-Protein Coupling: Upon agonist binding, mGluR7 couples to inhibitory G-proteins (Gαi/o).
-
Adenylyl Cyclase Inhibition: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (N-type and P/Q-type), reducing calcium influx which is essential for vesicle fusion and neurotransmitter release. The Gβγ subunit can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
-
Interaction with other Proteins: The C-terminus of mGluR7 interacts with various proteins like Ca²⁺-calmodulin, PICK1, and protein phosphatase 1, which further modulate its surface expression and signaling.
MMPIP, by binding to the 7TM domain, prevents the conformational change required for G-protein coupling, thereby blocking all these downstream signaling events and disinhibiting neurotransmitter release.
Conclusion
MMPIP is a potent, selective, and brain-penetrant negative allosteric modulator of the mGluR7 receptor. Its discovery and characterization have been instrumental in probing the complex roles of mGluR7 in the central nervous system, from synaptic plasticity to behavior. The context-dependent nature of its pharmacology underscores the intricate signaling capabilities of mGluR7 and serves as a critical consideration for researchers and drug developers. As a key pharmacological tool, MMPIP continues to facilitate the investigation of mGluR7 as a potential therapeutic target for a range of neurological and psychiatric disorders, including pain, anxiety, and schizophrenia.
References
- 1. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
MMPIP Hydrochloride: A Negative Allosteric Modulator of mGluR7 and its Influence on Alcohol Preference in Rodent Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of 6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride (MMPIP HCl), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), on alcohol preference and consumption in rats. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the preclinical evidence and methodologies related to the glutamatergic system's role in alcohol use disorder.
Executive Summary
Metabotropic glutamate receptors, particularly mGluR7, have emerged as promising targets for the therapeutic intervention of alcohol use disorders. Preclinical studies investigating the effects of MMPIP hydrochloride have demonstrated a significant influence on alcohol-seeking behaviors in rats. As a negative allosteric modulator, MMPIP inhibits the function of mGluR7, which is predominantly expressed on presynaptic terminals and coupled to Gi/o proteins. This inhibition disrupts the receptor's modulatory role on neurotransmitter release, leading to observable changes in alcohol consumption patterns. This guide will delve into the quantitative data from key studies, detail the experimental protocols used to elicit these findings, and visualize the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the effects of this compound on alcohol consumption and preference in rats.
Table 1: Effect of this compound on Alcohol Intake and Preference in Rats
| Compound | Dosage | Route of Administration | Effect on Alcohol Intake | Effect on Alcohol Preference | Reference |
| This compound | 10 mg/kg | Intraperitoneal (i.p.) | Increased | Increased | [1] |
Table 2: Effect of mGluR7 Modulation on Alcohol-Related Behaviors
| Modulator Type | Compound Example | Effect on Alcohol Consumption | Implication for mGluR7 Activity |
| Negative Allosteric Modulator (NAM) | MMPIP | Increases | Inhibition of mGluR7 enhances alcohol intake |
| Positive Allosteric Modulator (PAM) | AMN082 | Decreases | Activation of mGluR7 reduces alcohol intake |
Experimental Protocols
The following sections provide detailed methodologies for the key behavioral assays used to assess the effects of this compound on alcohol preference in rats.
Two-Bottle Choice Paradigm
The two-bottle choice paradigm is a widely used method to assess voluntary alcohol consumption and preference in rodents.
Objective: To measure the voluntary intake of an alcohol solution versus water in rats following the administration of this compound or a vehicle.
Materials:
-
Standard rat housing cages
-
Two drinking bottles per cage with sipper tubes
-
Ethanol solution (typically 10% v/v in tap water)
-
Tap water
-
This compound
-
Vehicle solution (e.g., saline)
-
Animal scale
Procedure:
-
Habituation: Rats are individually housed and acclimatized to the housing conditions for at least one week with ad libitum access to food and water.
-
Ethanol Exposure: For several weeks, rats are given continuous or intermittent access to two bottles: one containing an ethanol solution and the other containing tap water. The position of the bottles is alternated daily to control for side preference.
-
Baseline Measurement: After a stable baseline of alcohol consumption is established, the daily fluid intake from both bottles is recorded for several days to establish a pre-treatment baseline. Fluid consumption is measured by weighing the bottles at the same time each day.
-
Drug Administration: Rats are administered this compound (10 mg/kg, i.p.) or the vehicle solution.
-
Post-Treatment Measurement: Immediately following injection, the rats are returned to their home cages, and their alcohol and water consumption is measured for the subsequent 24-hour period.
-
Data Analysis: Alcohol intake is calculated as grams of ethanol consumed per kilogram of body weight per day (g/kg/day). Alcohol preference is calculated as the ratio of the volume of ethanol solution consumed to the total volume of fluid consumed (ethanol + water), expressed as a percentage. Statistical analysis (e.g., t-test or ANOVA) is used to compare the drug-treated group with the vehicle-treated group.
Operant Self-Administration
Operant self-administration is a more complex behavioral paradigm that assesses the motivation and reinforcing properties of alcohol.
Objective: To measure the effect of this compound on the motivation of rats to work for alcohol reinforcement.
Materials:
-
Operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
-
Ethanol solution (e.g., 10% v/v)
-
This compound
-
Vehicle solution
Procedure:
-
Training: Rats are first trained to press a lever to receive a reward (e.g., a sucrose solution). Once lever-pressing is established, the sucrose solution is gradually replaced with an ethanol solution. Training continues until the rats demonstrate stable self-administration of ethanol. This is typically done on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one lever press results in one reward).
-
Baseline Session: Prior to drug administration, rats undergo a baseline session to measure their rate of lever pressing for ethanol.
-
Drug Administration: Rats are administered this compound or a vehicle solution a set time before the operant session.
-
Test Session: Rats are placed in the operant chambers, and their lever-pressing behavior is recorded for a set duration (e.g., 30 minutes). The number of presses on the active (ethanol-delivering) lever and the inactive (no consequence) lever are recorded.
-
Data Analysis: The primary measure is the number of presses on the active lever, which reflects the motivation to obtain alcohol. The number of rewards earned is also analyzed. Statistical comparisons are made between the MMPIP-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mGluR7 signaling pathway and the experimental workflows described above.
mGluR7 Signaling Pathway
Caption: mGluR7 signaling cascade and the inhibitory action of MMPIP HCl.
Experimental Workflow: Two-Bottle Choice Paradigm
Caption: Workflow for the two-bottle choice alcohol preference test.
Experimental Workflow: Operant Self-Administration
Caption: Workflow for the operant self-administration of alcohol.
Conclusion
The negative allosteric modulator of mGluR7, this compound, has been shown to increase alcohol consumption and preference in rat models.[1] This effect is consistent with the understanding that mGluR7 activation has an inhibitory role in alcohol-seeking behavior. The blockade of this receptor by MMPIP therefore disinhibits this behavior. The experimental paradigms of the two-bottle choice test and operant self-administration provide robust and complementary methods for assessing the effects of such compounds on voluntary alcohol intake and motivation. The underlying mechanism involves the disruption of the Gi/o-protein coupled signaling cascade, which normally leads to a reduction in presynaptic glutamate release. These findings underscore the potential of targeting the mGluR7 receptor for the development of novel pharmacotherapies for alcohol use disorder. Further research is warranted to fully elucidate the therapeutic potential and safety profile of mGluR7 modulators in more complex models of alcohol dependence and relapse.
References
Methodological & Application
Application Notes: Preparation of MMPIP Hydrochloride for In Vivo Studies
Introduction
MMPIP hydrochloride is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2] It functions as a valuable pharmacological tool for investigating the role of mGluR7 in various central nervous system functions.[1][3] As a NAM, MMPIP inhibits agonist-induced intracellular signaling cascades. Specifically, it has been shown to inhibit L-(+)-2-amino-4-phosphonobutyric acid (L-AP4)-induced intracellular calcium mobilization and forskolin-stimulated cAMP accumulation.[1] Some studies also suggest it may have inverse agonist properties. Due to its role in modulating glutamate signaling, MMPIP is utilized in preclinical research models to study its effects on pain, cognition, and affective behaviors.
The hydrochloride salt form of MMPIP is often used in research due to its enhanced water solubility and stability compared to the free base form. Proper preparation of this compound solutions is critical for ensuring accurate dosing, bioavailability, and the reproducibility of experimental results in in vivo studies. These notes provide a detailed protocol for the preparation of this compound for administration in animal models.
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| IUPAC Name | 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride | |
| Molecular Formula | C₁₉H₁₅N₃O₃·HCl | |
| Molecular Weight | 369.8 g/mol | |
| Target | Metabotropic Glutamate Receptor 7 (mGluR7) | |
| Mechanism of Action | Negative Allosteric Modulator (NAM) / Inverse Agonist | |
| Binding Affinity (KB) | 24 - 30 nM | |
| IC₅₀ (vs. L-AP4) | 26 nM (Ca²⁺ mobilization), 220-610 nM (cAMP accumulation) |
Solubility Data for In Vivo Formulations
For in vivo applications, ensuring the complete dissolution of the compound in a biocompatible vehicle is paramount. A common formulation involves a multi-step dissolution process using a co-solvent system.
| Vehicle Composition | Solubility | Reference |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 1 mg/mL (2.70 mM) |
Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is used as a solubilizing agent to improve the aqueous solubility of compounds.
In Vivo Dosage and Administration
The appropriate dosage and administration route depend on the animal model and the specific research question. Intraperitoneal (i.p.) injection is a common route for MMPIP administration.
| Animal Model | Dosage Range | Administration Route | Reference |
| Mice | 10 mg/kg | i.p. | |
| Rats | 10 - 30 mg/kg | i.p. |
Experimental Protocol: Solution Preparation
This protocol details the preparation of a 1 mg/mL this compound solution suitable for intraperitoneal (i.p.) injection in rodents. It is crucial to use sterile techniques and pharmaceutical-grade reagents whenever possible to prevent contamination and ensure animal welfare.
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
20% (w/v) SBE-β-CD in sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile vials for final solution storage
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
-
Syringe filters (0.22 µm), sterile
-
Sterile syringes and needles
Workflow for this compound Solution Preparation
Figure 1. Workflow for preparing this compound solution.
Procedure:
-
Calculate Requirements: Determine the final volume and concentration needed. For example, to prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of this compound. It is recommended to prepare a slight excess to account for any losses during filtration.
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile conical tube.
-
Initial Dissolution in DMSO: Add the first solvent, DMSO, to the powder. For a final solution containing 10% DMSO, add 1 mL of DMSO to the 10 mg of powder.
-
Vortex: Vortex the tube thoroughly until the this compound is completely dissolved and the solution is clear. This creates the initial stock solution.
-
Addition of Vehicle: Sequentially add the second part of the vehicle. In this case, add 9 mL of a 20% SBE-β-CD in sterile saline solution to the DMSO stock.
-
Final Mixing: Vortex the solution again until it is completely homogenous and clear. Visually inspect for any undissolved particulates.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a final sterile vial. This step is critical for removing any potential microbial contamination, especially for parenteral administration.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, preparation date, and solvent composition. It is strongly recommended to prepare this working solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C for no more than 24 hours, protected from light. For longer-term storage of a stock solution (e.g., in 100% DMSO), store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Mechanism of Action: mGluR7 Signaling Blockade
MMPIP acts as a negative allosteric modulator at the mGluR7 receptor. mGluR7 is a G-protein coupled receptor (GPCR) typically linked to the Gαi/o subunit. Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to an allosteric site, MMPIP prevents the conformational change needed for receptor activation by agonists like glutamate, thereby blocking this inhibitory pathway and maintaining or increasing cAMP levels.
Figure 2. MMPIP's role in the mGluR7 signaling cascade.
References
Application Notes and Protocols for MMPIP Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of MMPIP hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), in preclinical mouse models. This document outlines recommended dosages, detailed experimental protocols for key behavioral assays, and an overview of the underlying signaling pathways.
Data Presentation: Quantitative Summary
The following table summarizes the reported dosages and effects of this compound in mice from various behavioral studies.
| Behavioral Test | Mouse Strain | Dosage (mg/kg) | Route of Administration | Vehicle | Key Findings | Reference |
| Tail Suspension Test | C57BL/6j & CD1 | 10 and 30 | Intraperitoneal (i.p.) | Not specified | Increased immobility time, suggesting a pro-depressive-like effect. | [1] |
| Object Recognition Test | Not specified | 10 | Intraperitoneal (i.p.) | Not specified | Impaired non-spatial cognitive performance. | [2] |
| Marble Burying Test | Neuropathic mice | Not specified | Not specified | Not specified | Reduced the number of marbles buried.[3] | |
| Locomotor Activity | Not specified | Not specified | Intraperitoneal (i.p.) | Not specified | No significant effect on locomotor activity.[2] |
Experimental Protocols
Tail Suspension Test
This test is used to assess antidepressant-like activity. MMPIP, as an mGluR7 NAM, has been shown to increase immobility in this paradigm.
Materials:
-
This compound
-
Vehicle (e.g., Saline with 0.5% DMSO)
-
Syringes and needles (e.g., 27-gauge)
-
Tail suspension apparatus
-
Video recording and analysis software
Protocol:
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse with an injection volume of 250 µL).
-
Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test. The injection volume is typically 10 µL/g of body weight.
-
Suspension: Suspend each mouse individually by its tail from a lever, ensuring it cannot touch any surfaces.
-
Recording: Video record the session for 6 minutes.
-
Analysis: Score the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.
Experimental Workflow:
Novel Object Recognition Test
This test evaluates non-spatial memory. MMPIP has been reported to impair performance in this task.[2]
Materials:
-
This compound
-
Vehicle
-
Syringes and needles
-
Open field arena
-
Two sets of identical objects and one novel object
-
Video recording and analysis software
Protocol:
-
Habituation (Day 1): Allow each mouse to freely explore the empty open field arena for 5-10 minutes.
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle i.p. 30 minutes before the training session.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
-
Testing (Day 2, after an inter-trial interval, e.g., 1 hour):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
-
Analysis: Record the time spent exploring the novel object and the familiar object. A discrimination index can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Experimental Workflow:
Marble Burying Test
This test is often used to model obsessive-compulsive-like behavior. MMPIP has been shown to reduce marble burying.
Materials:
-
This compound
-
Vehicle
-
Syringes and needles
-
Standard mouse cage with deep bedding (e.g., 5 cm)
-
20 glass marbles
Protocol:
-
Cage Preparation: Place 20 marbles evenly on the surface of the bedding in a clean cage.
-
Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.
-
Test: Place a single mouse in the prepared cage and leave it undisturbed for 30 minutes.
-
Analysis: After 30 minutes, carefully remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
Experimental Workflow:
Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR7 receptor. This receptor is coupled to the inhibitory G-proteins, Gi and Go. Upon activation by glutamate, mGluR7 initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. As a negative allosteric modulator, MMPIP does not directly compete with glutamate for the binding site but instead binds to a different site on the receptor, reducing the affinity and/or efficacy of glutamate. This leads to an attenuation of the downstream signaling cascade.
mGluR7 Signaling Pathway:
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
MMPIP hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of MMPIP hydrochloride, a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7), and protocols for its use in key experimental assays.
Solubility of this compound
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | Up to 10 mg/mL[1] | ~27 mM | Prepare fresh or store as aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| DMSO | Up to 10 mM | 10 mM | Commercially available information often states this concentration for stock solutions. |
| Water | No quantitative data available. | - | The hydrochloride salt is expected to have some degree of water solubility. |
| Ethanol | No quantitative data available. | - | - |
| PBS (pH 7.4) | No quantitative data available. | - | When preparing for in vivo studies, a common method involves first dissolving in a small amount of DMSO, followed by dilution with a vehicle such as saline containing a solubilizing agent like SBE-β-CD. |
Experimental Protocols
Determination of this compound Solubility using the Shake-Flask Method
This protocol describes a standard procedure to determine the thermodynamic solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., Water, PBS, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system for concentration analysis
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent of interest to the vial.
-
Tightly cap the vial and place it on an orbital shaker or vortex mixer at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Ensure that excess solid remains undissolved.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the solvent as necessary to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Repeat the experiment at least in triplicate for accuracy.
Experimental Workflow: Shake-Flask Solubility Assay
Caption: Workflow for determining this compound solubility.
In Vitro Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the antagonist activity of this compound on mGluR7 by measuring changes in intracellular calcium levels using a fluorescent indicator.
Materials:
-
CHO or HEK293 cells stably co-expressing mGluR7 and a promiscuous G-protein (e.g., Gα15)
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
mGluR7 agonist (e.g., L-AP4)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating: Seed the mGluR7-expressing cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of the mGluR7 agonist (e.g., L-AP4) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Protocol:
-
After dye loading, gently wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the plate in the fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.
-
Using the plate reader's injector, add the mGluR7 agonist to all wells.
-
Continue to record the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the in vitro calcium mobilization assay.
In Vivo Assessment of Analgesic Effects using the Spared Nerve Injury (SNI) Model
This protocol describes the induction of neuropathic pain using the SNI model in mice and the subsequent evaluation of the analgesic effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Suture material
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Von Frey filaments
Procedure:
-
Spared Nerve Injury (SNI) Surgery:
-
Anesthetize the mouse.
-
Make a small incision in the skin of the mid-thigh on one hind limb to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves and ligate them with a suture.
-
Transect the ligated nerves distal to the ligation, removing a small section of the nerve.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days to allow for the development of neuropathic pain.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the mice in individual compartments on a raised wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply von Frey filaments of increasing bending force to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Determine the paw withdrawal threshold (PWT) using the up-down method or by determining the filament that elicits a response in 50% of applications.
-
-
Drug Administration and Post-Treatment Testing:
-
Administer this compound (e.g., via intraperitoneal injection) at the desired doses. Administer the vehicle to the control group.
-
At a predetermined time after drug administration (e.g., 30, 60, 120 minutes), repeat the von Frey test to assess the effect of the compound on the PWT.
-
-
Data Analysis:
-
Compare the PWT before and after drug administration for each group.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to determine the significance of the analgesic effect.
-
Experimental Workflow: In Vivo Analgesia Study
Caption: Workflow for the spared nerve injury model and analgesia testing.
Signaling Pathway
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). mGluR7 is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. As a NAM, MMPIP does not compete with glutamate for the binding site but binds to an allosteric site on the receptor, reducing the affinity and/or efficacy of the agonist. This leads to the inhibition of the downstream signaling cascade.
mGluR7 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of mGluR7 signaling by this compound.
References
Application Notes and Protocols for MMPIP Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
MMPIP (6-(4-methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride is a potent, selective, and allosteric antagonist of the metabotropic glutamate receptor 7 (mGluR7).[1][2][3] As a negative allosteric modulator (NAM), MMPIP hydrochloride is a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR7 in the central nervous system.[1][2] These application notes provide detailed protocols for the use of this compound in standard cell culture-based assays to characterize its effects on mGluR7 signaling. The hydrochloride salt form of MMPIP generally offers enhanced water solubility and stability compared to the free base.
Mechanism of Action
This compound acts as a selective antagonist at the mGluR7 receptor, a class C G-protein coupled receptor (GPCR). mGluR7 is typically coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This compound binds to an allosteric site on the mGluR7 receptor, distinct from the glutamate binding site, and inhibits the receptor's response to agonists. It has been shown to inhibit agonist-induced intracellular calcium mobilization and cAMP accumulation. Interestingly, some studies suggest that MMPIP may have context-dependent effects, potentially blocking specific signaling pathways while allowing others to remain active.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Agonist | Assay | Value | Reference |
| KB | - | - | - | 24-30 nM | |
| IC50 | CHO cells co-expressing rat mGluR7 and Gα15 | L-AP4 (0.5 mM) | Intracellular Ca2+ Mobilization | 26 nM | |
| IC50 | CHO cells expressing rat mGluR7 | L-AP4 | Forskolin-stimulated cAMP accumulation | 220 nM | |
| IC50 | CHO-human mGluR7/Gα15 cells | L-AP4 | cAMP accumulation | 610 nM | |
| IC50 | - | - | Forskolin-induced cAMP accumulation (inverse agonist activity) | 15 nM |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Warming to 60°C and sonication may be required to fully dissolve the compound.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is advisable to prepare a series of intermediate dilutions to avoid precipitation of the compound.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxicity of this compound on a chosen cell line (e.g., CHO cells).
Materials:
-
CHO cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol or a commercial solubilization solution)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing mGluR7.
Materials:
-
CHO cells stably expressing mGluR7 (and a suitable G-protein like Gα15 to couple to calcium signaling)
-
Complete cell culture medium
-
Black, clear-bottom 96-well tissue culture plates
-
This compound stock solution
-
mGluR7 agonist (e.g., L-AP4)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed mGluR7-expressing CHO cells into a black, clear-bottom 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare the calcium dye loading solution by diluting the fluorescent dye (e.g., Fluo-4 AM to a final concentration of 1-5 µM) in assay buffer. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Prepare different concentrations of this compound in the assay buffer.
-
Add the this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Prepare the agonist solution (e.g., L-AP4) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the agonist to the wells and continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.
cAMP Accumulation Assay
This protocol measures the effect of this compound on the inhibition of adenylyl cyclase activity, a key downstream signaling event of mGluR7 activation.
Materials:
-
CHO cells stably expressing mGluR7
-
Complete cell culture medium
-
24- or 48-well tissue culture plates
-
This compound stock solution
-
mGluR7 agonist (e.g., L-AP4)
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)
Procedure:
-
Seed mGluR7-expressing CHO cells into a 24- or 48-well plate and grow to near confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C.
-
Add different concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Add the mGluR7 agonist (e.g., L-AP4) to the wells and incubate for a further 15-30 minutes.
-
Stimulate adenylyl cyclase by adding forskolin (e.g., 1-10 µM) to all wells (except for the basal control) and incubate for 15-30 minutes.
-
Terminate the reaction by removing the medium and lysing the cells with the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
-
The antagonistic effect of this compound is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for MTT cell viability assay.
Caption: Workflow for intracellular calcium mobilization assay.
References
Application Notes and Protocols: In Vitro Assays Using MMPIP Hydrochloride on CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMPIP hydrochloride is a potent and selective allosteric antagonist of the metabotropic glutamate receptor 7 (mGluR7).[1][2][3] As an allosteric modulator, it does not compete with the endogenous ligand glutamate at the orthosteric binding site but rather binds to a distinct site on the receptor, thereby altering the receptor's response to agonist stimulation. mGluR7 is a G-protein coupled receptor (GPCR) belonging to group III mGluRs. These receptors are typically coupled to Gαi/o proteins, and their activation leads to an inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
In recombinant cell systems like Chinese Hamster Ovary (CHO) cells, mGluR7 can be co-expressed with a promiscuous G-protein, such as Gα15, to redirect the signaling pathway towards the activation of phospholipase C (PLC). This leads to the mobilization of intracellular calcium (Ca²⁺), providing a convenient readout for receptor activity.[1] These assays are instrumental in the characterization of novel mGluR7 modulators.
This document provides detailed protocols for utilizing this compound in in vitro assays with CHO cells stably expressing the mGluR7. The included methodologies cover both intracellular calcium mobilization and cAMP accumulation assays, which are fundamental for characterizing the antagonistic properties of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound's activity in CHO cells expressing mGluR7.
| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |
| Intracellular Calcium Mobilization | CHO cells co-expressing rat mGluR7 and Gα15 | L-(+)-2-amino-4-phosphonobutyric acid (L-AP4) | IC₅₀ | 26 nM | |
| cAMP Accumulation | CHO cells expressing rat mGluR7 | L-AP4 and forskolin | IC₅₀ | 220 nM | |
| cAMP Accumulation | CHO cells co-expressing human mGluR7 and Gα15 | L-AP4 and forskolin | IC₅₀ | 610 nM |
Signaling Pathways
The following diagrams illustrate the signaling pathways of mGluR7 in native and engineered cellular environments.
References
Application Notes and Protocols for the Administration of MMPIP Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of MMPIP hydrochloride in rodent models, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.
Mechanism of Action
MMPIP (6-(4-Methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2] As a NAM, it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and reducing its response to glutamate.[1][2] mGluR7 is a presynaptic receptor that typically inhibits neurotransmitter release. By antagonizing this receptor, MMPIP can enhance neurotransmitter release, thereby modulating synaptic transmission and plasticity. This mechanism of action makes MMPIP a valuable tool for investigating the role of mGluR7 in various physiological and pathological processes in the central nervous system.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound administration in rodent models.
| Parameter | Species | Administration Route | Dose | Vehicle | Key Findings | Reference |
| Pharmacokinetics | Rat | Systemic | Not Specified | Not Specified | Half-life in circulation is approximately 1 hour. | [2] |
| Pharmacodynamics | Mouse | Intraperitoneal | 10 mg/kg | Not Specified | Impaired non-spatial and spatial cognitive performance. | |
| Pharmacodynamics | Rat | Intraperitoneal | 10 mg/kg | Not Specified | Increased time to complete the 8-arm radial maze task. | |
| Pharmacodynamics | Rat | Intraperitoneal | 10 mg/kg | Not Specified | Decreased social interaction. | |
| Efficacy | Neuropathic Mice | Not Specified | Not Specified | Not Specified | Alleviates pain and normalizes affective and cognitive behavior. | |
| Solubility | In Vitro | N/A | N/A | DMSO | Soluble up to 10 mg/mL. | |
| In Vivo Formulation | N/A | N/A | N/A | 10% DMSO + 90% (20% SBE-β-CD in saline) | Suggested for in vivo use. |
Experimental Protocols
Preparation of this compound for Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile, pyrogen-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol for Intraperitoneal (IP) Administration Vehicle:
A commonly used vehicle for in vivo administration of this compound is a solution containing DMSO and a cyclodextrin to improve solubility.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. For example, dissolve 2g of SBE-β-CD in 10 mL of saline.
-
Weigh the desired amount of this compound and dissolve it in a minimal amount of DMSO. For a final concentration of 1 mg/mL, a 10% DMSO final concentration is a good starting point.
-
Slowly add the 20% SBE-β-CD in saline solution to the this compound/DMSO mixture while vortexing to achieve the final desired concentration. The final solution would be 10% DMSO and 90% (20% SBE-β-CD in saline).
-
Ensure the final solution is clear and free of precipitates. If necessary, gentle warming and sonication can be used to aid dissolution.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Administration Routes
a) Intraperitoneal (IP) Injection
This is a common route for administering this compound in rodent studies.
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL) with a 25-27 gauge needle
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct injection volume based on its body weight and the desired dose (e.g., 10 mg/kg).
-
Properly restrain the rodent. For mice, this can be done by scruffing the neck and securing the tail. For rats, manual restraint by securing the shoulders and hindquarters is effective.
-
Position the animal on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
b) Oral Gavage (PO)
This route is used for direct administration into the stomach.
Materials:
-
Prepared this compound solution (ensure it is suitable for oral administration, potentially requiring a different vehicle)
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip)
-
Sterile syringe
-
Animal scale
Procedure:
-
Weigh the animal to calculate the correct volume for the desired dose.
-
Select the appropriate size of gavage needle based on the animal's size.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Properly restrain the animal, keeping the head, neck, and back in a straight line.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle.
-
Once the needle is in the stomach, administer the solution slowly.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.
c) Intravenous (IV) Injection
This route provides the most rapid and complete bioavailability but is technically challenging in rodents. The lateral tail vein is the most common site.
Materials:
-
Prepared this compound solution (must be sterile and free of particulates)
-
Sterile syringe (e.g., insulin syringe) with a 27-30 gauge needle
-
A warming device (e.g., heat lamp or warm water bath) to dilate the tail veins
-
A rodent restrainer
-
70% ethanol
Procedure:
-
Weigh the animal and calculate the injection volume.
-
Place the animal in a restrainer to secure it and expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the veins more visible and accessible.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A "flash" of blood in the needle hub may indicate successful cannulation.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and should be withdrawn and reinserted more proximally.
-
After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
Visualizations
Signaling Pathway
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cocaine Reward Pathways Using MMPIP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine addiction is a chronic relapsing disorder characterized by compulsive drug-seeking and use, representing a significant public health challenge. The neurobiological underpinnings of cocaine's rewarding effects are complex, involving intricate interactions between various neurotransmitter systems. While the dopamine system is a primary target of cocaine, the glutamatergic system plays a crucial role in the development and maintenance of addiction-related behaviors.
Metabotropic glutamate receptor 7 (mGluR7), a presynaptic Gi/o-coupled receptor, has emerged as a promising target for understanding and potentially treating cocaine addiction. MMPIP (6-(4-Methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride is a selective negative allosteric modulator (NAM) of mGluR7. As a NAM, MMPIP inhibits the function of mGluR7, making it a valuable pharmacological tool to investigate the role of this receptor in cocaine reward and relapse. These application notes provide detailed protocols and data for utilizing MMPIP hydrochloride in preclinical studies of cocaine reward pathways.
Mechanism of Action of MMPIP in the Context of Cocaine Reward
Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to increased extracellular dopamine levels in key reward-related brain regions such as the nucleus accumbens (NAc) and ventral pallidum (VP). However, the modulation of this dopaminergic signaling by other neurotransmitter systems, particularly glutamate and GABA, is critical for the full expression of cocaine's rewarding and addictive properties.
mGluR7 is predominantly located on presynaptic terminals and functions as an autoreceptor to inhibit glutamate release or as a heteroreceptor to modulate the release of other neurotransmitters, including GABA.[1] In the context of the cocaine reward circuit, mGluR7 activation is thought to play an inhibitory role. The mGluR7 agonist AMN082 has been shown to attenuate cocaine self-administration and reinstatement of drug-seeking behavior.[2] this compound, by antagonizing mGluR7, blocks these effects, suggesting that inhibiting mGluR7 function can influence cocaine reward-related behaviors.[2] The current understanding suggests that MMPIP's effects are not mediated by direct modulation of dopamine release but rather through its influence on GABAergic and glutamatergic transmission within the NAc and VP, which in turn modulates the output of the reward circuitry.[3][4]
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity of MMPIP
| Parameter | Species | Cell Line | Assay | Value | Reference |
| KB | - | - | Allosteric mGluR7 antagonist activity | 24 - 30 nM | |
| IC50 | Rat | CHO cells expressing mGluR7 and Gα15 | Inhibition of L-AP4-induced Ca2+ mobilization | 26 nM | |
| IC50 | Rat | CHO cells expressing mGluR7 | Inhibition of forskolin-stimulated cAMP accumulation | 220 nM | |
| IC50 | Human | CHO cells expressing mGluR7/Gα15 | Antagonism of L-AP4-induced cAMP accumulation | 610 nM |
Table 2: In Vivo Administration of this compound in Cocaine-Related Behavioral Studies
| Animal Model | Behavioral Paradigm | Brain Region | Administration Route | This compound Dose | Effect | Reference |
| Rat | Cocaine Self-Administration | Nucleus Accumbens (NAc) | Intracranial Microinjection | 5 µg/µl per side | Blocked AMN082-induced inhibition of cocaine self-administration | |
| Rat | Cocaine Self-Administration | Ventral Pallidum (VP) | Intracranial Microinjection | 5 µg/µl per side | Blocked AMN082-induced inhibition of cocaine self-administration | |
| Rat | Cocaine-Primed Reinstatement | Nucleus Accumbens (NAc) | Intracranial Microinjection | Not specified, but used to block AMN082 | Blocked AMN082-induced inhibition of reinstatement | |
| Rat | Cocaine-Primed Reinstatement | Ventral Pallidum (VP) | Intracranial Microinjection | Not specified, but used to block AMN082 | Blocked AMN082-induced inhibition of reinstatement |
Note: The majority of in vivo studies have utilized MMPIP to antagonize the effects of the mGluR7 agonist, AMN082. Studies investigating the independent effects of MMPIP on cocaine reward behaviors are limited.
Experimental Protocols
Protocol 1: Intracranial Cannula Implantation Surgery
This protocol describes the stereotaxic implantation of guide cannulae for the microinjection of this compound into the nucleus accumbens (NAc) or ventral pallidum (VP) of rats.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Guide cannulae (e.g., 26-gauge) and dummy cannulae
-
Dental cement and skull screws
-
Analgesics and antibiotics
-
Sterile saline
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Ensure a flat skull position by adjusting the incisor bar.
-
Make a midline incision on the scalp and retract the skin to expose the skull.
-
Drill small holes for the guide cannulae and anchor screws at the desired stereotaxic coordinates. For example, for the NAc core, coordinates might be (from bregma): AP +1.6 mm, ML ±1.5 mm, DV -7.0 mm. For the VP: AP -0.2 mm, ML ±2.2 mm, DV -8.5 mm. Note: Coordinates should be optimized for the specific rat strain and age.
-
Implant the guide cannulae to the desired depth.
-
Secure the cannulae assembly to the skull using dental cement and anchor screws.
-
Insert dummy cannulae to keep the guide cannulae patent.
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics and allow the animal to recover for at least one week before behavioral experiments.
Protocol 2: Intracranial Microinjection of this compound
This protocol details the procedure for delivering this compound directly into the NAc or VP.
Materials:
-
This compound
-
Vehicle solution (e.g., artificial cerebrospinal fluid (aCSF) or sterile saline, potentially with a small percentage of DMSO and/or SBE-β-CD for solubility)
-
Microinjection pumps and syringes
-
Internal injection cannulae (e.g., 33-gauge) that extend slightly beyond the guide cannulae
-
Polyethylene tubing
Procedure:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration (e.g., 5 µg/µl). Ensure complete dissolution.
-
Gently restrain the rat and remove the dummy cannulae.
-
Insert the internal injection cannulae into the guide cannulae.
-
Connect the injection cannulae to the microinjection pumps via polyethylene tubing.
-
Infuse the this compound solution at a slow rate (e.g., 0.1-0.25 µl/min) to allow for diffusion and minimize tissue damage. The total volume is typically 0.5-1.0 µl per side.
-
Leave the injection cannulae in place for an additional minute to prevent backflow.
-
Replace the dummy cannulae.
-
Proceed with the behavioral experiment (e.g., cocaine self-administration session).
Protocol 3: Cocaine Self-Administration Paradigm
This protocol describes a standard intravenous cocaine self-administration procedure in rats.
Materials:
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Intravenous catheters
-
Cocaine hydrochloride
-
Sterile saline
Procedure:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the rat. Allow for a one-week recovery period.
-
Acquisition: Place the rats in the operant chambers for daily 2-hour sessions. Lever presses on the "active" lever will result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a cue light. Presses on the "inactive" lever have no consequence. Training continues until a stable baseline of responding is achieved (e.g., <20% variation in infusions over three consecutive days).
-
MMPIP Administration: Prior to a self-administration session, administer this compound (e.g., via intracranial microinjection as described in Protocol 2) or its vehicle.
-
Data Collection: Record the number of active and inactive lever presses, and the number of cocaine infusions.
Protocol 4: Conditioned Place Preference (CPP)
This protocol outlines a procedure to assess the rewarding properties of cocaine and the effect of this compound.
Materials:
-
CPP apparatus with at least two distinct compartments
-
Cocaine hydrochloride
-
This compound
-
Saline
Procedure:
-
Pre-conditioning (Baseline): On day 1, allow the rats to freely explore the entire apparatus for 15 minutes and record the time spent in each compartment to determine any initial preference.
-
Conditioning: This phase typically lasts for 6-8 days. On alternating days, administer cocaine (e.g., 10-20 mg/kg, i.p.) and confine the rat to one compartment for 30 minutes. On the other days, administer saline and confine the rat to the other compartment. To investigate the effect of MMPIP on the acquisition of CPP, administer MMPIP prior to the cocaine injections.
-
Post-conditioning (Test): On the test day, place the rat in the apparatus with free access to all compartments (in a drug-free state) and record the time spent in each compartment for 15 minutes. An increase in time spent in the cocaine-paired compartment indicates a conditioned place preference. To assess the effect of MMPIP on the expression of CPP, administer MMPIP prior to the test session.
Mandatory Visualizations
Caption: Signaling pathway of cocaine reward and the inhibitory action of this compound on mGluR7.
Caption: Workflow for investigating MMPIP's effect on cocaine self-administration.
Caption: Logical relationship of mGluR7 modulation by MMPIP on cocaine-induced behaviors.
References
- 1. Activation of mGluR7s inhibits cocaine-induced reinstatement of drug-seeking behavior by a nucleus accumbens glutamate-mGluR2/3 mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: MMPIP Hydrochloride for Investigating Attention and Impulse Control
Introduction
MMPIP hydrochloride is a potent, selective, and allosteric antagonist for the metabotropic glutamate receptor 7 (mGluR7)[1][2][3][4]. As a negative allosteric modulator (NAM), it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inhibiting its function[5]. The mGluR7 receptor is a key presynaptic receptor involved in modulating glutamate release and synaptic transmission throughout the central nervous system. Given the implication of glutamatergic systems in cognitive functions, this compound serves as a critical pharmacological tool for elucidating the specific roles of mGluR7 in regulating attention and impulse control. These application notes provide an overview of its mechanism, relevant in vitro and in vivo data, and detailed protocols for its use in preclinical research.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGluR7 receptor. mGluR7 is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins. Activation of mGluR7 by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By binding to an allosteric site, MMPIP prevents this signaling cascade, thereby blocking the downstream effects of mGluR7 activation. Some evidence also suggests it may possess inverse agonist activity, meaning it can reduce the basal activity of the receptor even in the absence of an agonist. This modulation of glutamatergic neurotransmission in key brain regions like the prefrontal cortex makes it a valuable tool for studying complex cognitive processes.
Data Presentation
Table 1: In Vitro Activity of this compound
This table summarizes the inhibitory concentrations of MMPIP in various cell-based assays, demonstrating its potency as an mGluR7 antagonist.
| Assay Type | Cell Line | Species | Measurement | Value (IC₅₀) | Reference |
| Ca²⁺ Mobilization | CHO | Rat mGluR7 | Inhibition of L-AP4-induced response | 26 nM | |
| cAMP Accumulation | CHO | Rat mGluR7 | Inhibition of L-AP4-induced response | 220 nM | |
| cAMP Accumulation | CHO | Human mGluR7 | Inhibition of L-AP4-induced response | 610 nM | |
| cAMP Accumulation | CHO | Human mGluR7 | Forskolin-induced (Inverse Agonism) | 15 nM |
Note: KB values for MMPIP as a selective mGluR7 antagonist are reported to be between 24-30 nM.
Table 2: In Vivo Studies of this compound Relevant to Cognition
This table highlights key preclinical studies using MMPIP, detailing the experimental model and observed effects on behaviors related to attention, impulsivity, and general cognition.
| Species | Dose | Route of Admin. | Behavioral Task | Key Finding | Reference |
| Mice | 10 mg/kg | i.p. | Acoustic Startle & Prepulse Inhibition | Enhanced prepulse inhibition, suggesting modulation of sensorimotor gating. | |
| Mice | 10 mg/kg | i.p. | MK-801-Induced Cognitive Impairment | Rescued cognitive deficits by improving choice accuracy. | |
| Mice | Not specified | Systemic | Object Recognition & Location Test | Impaired non-spatial and spatial cognitive performance. | |
| Rats | 10 mg/kg | i.p. | Alcohol Two-Bottle Choice | Increased alcohol intake, potentially linked to impulsive behavior. | |
| Rats | 0.1, 1.0 µg/µL | Intra-prelimbic cortex infusion | 5-Choice Serial Reaction Time Task | Decreased accuracy (a measure of attention). | |
| Rats | Not specified | Systemic | 8-Arm Radial Maze Test | Increased time to complete the task without increasing errors. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Attention and Impulsivity using the 5-Choice Serial Reaction Time Task (5CSRTT)
This protocol is adapted from studies investigating the role of mPFC glutamate receptors in attention and impulse control. The 5CSRTT is a robust method for assessing sustained attention and motor impulsivity in rodents.
Objective: To determine the effect of direct prelimbic cortex infusion of this compound on attention (accuracy, omissions) and impulsivity (premature responses).
Materials:
-
This compound
-
Vehicle (e.g., 25% 2-hydroxypropyl-β-cyclodextrin in saline)
-
Adult male rats, trained to stable performance on the 5CSRTT
-
Standard 5-choice operant chambers
-
Stereotaxic surgery setup
-
Infusion pumps and cannulae
Methodology:
-
Animal Model & Surgical Preparation:
-
Use adult male Lister Hooded or Wistar rats.
-
Train rats on the 5CSRTT to a stable baseline performance (e.g., >80% accuracy and <20% omissions).
-
Perform stereotaxic surgery to bilaterally implant guide cannulae targeting the prelimbic cortex.
-
-
This compound Solution Preparation:
-
Dissolve this compound in the vehicle solution to achieve final concentrations (e.g., 0.1 µg/µL and 1.0 µg/µL).
-
Prepare a vehicle-only solution to serve as the control.
-
Store solutions at -20°C until use.
-
-
Drug Infusion Procedure:
-
On the test day, gently restrain the animal and insert the internal infusion cannulae into the guide cannulae.
-
Infuse MMPIP or vehicle solution bilaterally at a rate of 0.5 µL/min for a total volume of 1 µL per hemisphere.
-
Leave the injectors in place for an additional minute to allow for diffusion.
-
Allow a 10-minute pre-treatment period before placing the animal in the operant chamber.
-
-
5CSRTT Behavioral Testing:
-
Place the rat in the 5CSRTT chamber and begin the session.
-
A typical session consists of 100 trials over a maximum of 30 minutes.
-
A brief light stimulus appears in one of five apertures. The rat must make a nose-poke response into the correct aperture to receive a food reward.
-
An inter-trial interval (ITI) of 5 seconds is used, during which the house light is on.
-
-
Data Collection and Analysis:
-
Attention:
-
Accuracy: (Number of correct responses / [Number of correct + incorrect responses]) x 100.
-
Omissions: Number of trials where no response was made.
-
-
Impulsivity:
-
Premature Responses: Number of responses made during the ITI before the stimulus light is presented.
-
-
Other Measures:
-
Correct Response Latency: Time from stimulus onset to a correct response.
-
Reward Collection Latency: Time from a correct response to collection of the reward.
-
-
Analyze data using appropriate statistical methods (e.g., repeated measures ANOVA) with drug dose as the within-subjects factor.
-
Protocol 2: In Vitro Functional Assessment using cAMP Accumulation Assay
This protocol provides a method to functionally characterize this compound's activity at the mGluR7 receptor in a cell-based system.
Objective: To measure the ability of MMPIP to inhibit agonist-induced changes in intracellular cAMP levels in cells expressing the mGluR7 receptor.
Materials:
-
This compound
-
mGluR7 agonist (e.g., L-(+)-2-amino-4-phosphonobutyric acid, L-AP4)
-
Forskolin (to stimulate adenylyl cyclase)
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat mGluR7 receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, ELISA)
Methodology:
-
Cell Culture and Plating:
-
Culture CHO-mGluR7 cells under standard conditions.
-
Plate cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a range of test concentrations.
-
Prepare solutions of the agonist (L-AP4) and forskolin in assay buffer.
-
-
cAMP Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the various concentrations of this compound to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the mGluR7 agonist (e.g., L-AP4 at its EC₈₀ concentration) along with a fixed concentration of forskolin to all wells. Forskolin is used to stimulate cAMP production, allowing for the measurement of inhibition by the Gi/o-coupled mGluR7.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Signal Detection and Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the MMPIP concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of MMPIP that causes 50% inhibition of the agonist response.
-
Data Interpretation and Considerations
-
Behavioral Studies (5CSRTT): A decrease in accuracy following MMPIP administration would suggest that mGluR7 receptor blockade impairs attentional processes. An increase in premature responses would indicate that blocking mGluR7 enhances motor impulsivity. No change in response or reward latencies helps confirm that the effects are specific to attention or impulsivity and not due to general motor impairment or changes in motivation.
-
In Vitro Studies: A low nanomolar IC₅₀ value in the cAMP assay confirms the potent antagonistic activity of MMPIP at the mGluR7 receptor. Comparing its potency across different mGluR subtypes can further establish its selectivity.
-
Solubility and Stability: The hydrochloride salt of MMPIP generally offers improved water solubility and stability compared to the free base form, which is an important consideration for preparing solutions for both in vitro and in vivo experiments.
-
Dose-Response: Establishing a full dose-response relationship is crucial for interpreting results. The effects of MMPIP may vary at different doses, and non-specific effects could emerge at higher concentrations.
References
Application Notes and Protocols: Proper Storage and Handling of MMPIP Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMPIP (6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride is a potent, selective, and cell-permeable allosteric antagonist of the metabotropic glutamate receptor 7 (mGluR7).[1][2][3][4] It functions as a negative allosteric modulator (NAM) and also exhibits inverse agonist activity, making it a critical pharmacological tool for investigating the physiological and pathological roles of mGluR7 in the central nervous system.[1] Proper storage, handling, and preparation of MMPIP hydrochloride are paramount to ensure its stability, efficacy, and the reproducibility of experimental results.
These application notes provide detailed protocols and guidelines for the correct management of this compound powder and its solutions.
Compound Information
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅N₃O₃ · HCl | |
| Molecular Weight | ~369.8 g/mol (Varies by batch; a hydrate form is ~387.82 g/mol ) | |
| Appearance | Yellow solid | |
| Purity | ≥98% |
Note: Always refer to the batch-specific Certificate of Analysis (CoA) for the precise molecular weight.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. The compound is supplied as a lyophilized solid and should be stored under the conditions summarized below.
| Form | Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for intermediate-term storage. | |
| Room Temperature | Not specified | Must be stored desiccated if at RT for short periods. | |
| In Solvent (Stock) | -80°C | 3 - 6 months | Preferred for long-term solution storage. |
| -20°C | 2 weeks - 1 month | Suitable for short-term solution storage. |
Key Stability Guidelines:
-
Desiccation: Store the powder in a tightly sealed vial with a desiccant to protect it from moisture.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, which can degrade the compound. It is highly recommended to aliquot the stock solution into single-use volumes.
Handling and Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: The lyophilized solid may be difficult to visualize in the vial. Handle with care to avoid loss of material. Avoid generating dust.
-
Hygiene: Wash hands thoroughly after handling the compound.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled or ingested, seek medical attention and provide the Safety Data Sheet (SDS) to the healthcare professional.
Mechanism of Action and Signaling Pathway
This compound is a negative allosteric modulator (NAM) of the mGluR7 receptor. mGluR7 is a Gi/Go-coupled receptor, and its activation by an agonist (e.g., glutamate) leads to the inhibition of adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels. As a NAM, MMPIP binds to an allosteric site on the receptor to prevent this agonist-induced inhibition. Furthermore, MMPIP displays inverse agonist activity, meaning it can reduce the basal, constitutive activity of mGluR7 even in the absence of an agonist.
Experimental Protocols
Protocol: Preparation of Stock Solutions
This compound is soluble up to 10 mM in DMSO. The following protocol describes the preparation of a 10 mM stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Precision balance
-
Vortex mixer and/or sonicator
Workflow:
Procedure:
-
Weighing: Use the entire contents of the manufacturer's vial (e.g., 1 mg or 5 mg) to avoid errors from static or material loss.
-
Calculation: Calculate the volume of DMSO needed.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) × Molarity (mol/L))
-
Example (for 1 mg of powder with MW = 369.8 g/mol ):
-
Volume (L) = 0.001 g / (369.8 g/mol × 0.010 mol/L) = 0.0002704 L
-
Volume = 270.4 µL of DMSO.
-
-
-
Dissolution: Add the calculated volume of DMSO directly to the vial. Seal the vial and vortex vigorously until the solid is completely dissolved. If dissolution is difficult, sonicate the vial or warm it gently in a 45-60°C water bath.
-
Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store these aliquots at -80°C for up to 6 months.
Protocol: Preparation of In Vitro Working Solutions
For cell-based assays, the DMSO stock solution should be diluted to the final working concentration in the appropriate physiological buffer or cell culture medium.
-
Perform a serial dilution of the 10 mM DMSO stock solution.
-
Dilute the final intermediate stock into the assay buffer.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.
Protocol: Preparation of In Vivo Working Solutions
For in vivo studies, a vehicle that enhances solubility and bioavailability is often required. It is recommended to prepare working solutions fresh on the day of the experiment.
Example Vehicle Formulation: 20% SBE-β-CD in Saline
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mg/mL working solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in sterile saline.
-
Mix thoroughly by vortexing until a clear solution is formed.
Quantitative Data Summary
| Parameter | Value | Details | Reference |
| Solubility | ≤ 10 mM | In DMSO | |
| IC₅₀ (Antagonism) | 26 nM | Inhibition of agonist-induced Ca²⁺ mobilization | |
| 220 - 610 nM | Inhibition of agonist-induced suppression of cAMP | ||
| IC₅₀ (Inverse Agonism) | 15 nM | Increase in forskolin-stimulated cAMP (agonist-absent) |
References
Application Notes and Protocols for MMPIP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the purchasing, handling, and application of MMPIP hydrochloride, a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7). The included protocols and data are intended to guide researchers in utilizing this compound for investigating the roles of mGluR7 in central nervous system functions.
Product Information
-
Product Name: this compound
-
Synonyms: 6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride
-
Mechanism of Action: A potent and selective allosteric antagonist for the metabotropic glutamate receptor subtype mGluR7.[1][2][3][4] It acts as a negative allosteric modulator and also displays inverse agonist activity.[5]
-
Primary Applications: Research tool for elucidating the roles of mGluR7 in the central nervous system, including studies on pain, affective disorders, and cognitive behavior.
Purchasing and Supplier Information
This compound is available from various chemical suppliers specializing in research compounds. When purchasing, it is crucial to obtain a certificate of analysis (CoA) to verify the compound's identity and purity.
| Supplier | Website | Notes |
| MedchemExpress | --INVALID-LINK-- | Offers this compound for research use. |
| Tocris Bioscience | --INVALID-LINK-- | Note: Some sources indicate this product may be discontinued. Please verify availability. |
| Immunomart | --INVALID-LINK-- | Lists this compound as a selective antagonist of allosteric mGluR7. |
| Xcess Biosciences | --INVALID-LINK-- | Provides this compound with purity ≥98%. |
Quantitative Data
This compound has been characterized by its inhibitory concentrations (IC₅₀) in various in vitro assays.
| Assay | Cell Line | Agonist | IC₅₀ Value | Reference |
| Intracellular Ca²⁺ Mobilization | CHO cells co-expressing rat mGluR7 and Gα₁₅ | L-AP4 (0.5 mM) | 26 nM | |
| cAMP Accumulation (inhibition of forskolin-stimulated) | CHO cells expressing rat mGluR7 | L-AP4 | 220 nM | |
| cAMP Accumulation (inhibition of forskolin-stimulated) | CHO cells expressing human mGluR7 with Gα₁₅ | L-AP4 | 610 nM | |
| Forskolin-induced cAMP accumulation (inverse agonist activity) | CHO cells expressing mGluR7 | None | 15 nM |
Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR7 receptor, which is a G-protein coupled receptor (GPCR) belonging to Group III. These receptors are typically coupled to Gᵢ/Gₒ proteins. Activation of mGluR7 generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of presynaptic calcium channels. This compound blocks these effects by binding to an allosteric site on the receptor.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to measure the effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing mGluR7.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing rat mGluR7 and Gα₁₅.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
96-well black, clear-bottom assay plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
L-AP4 (mGluR7 agonist) stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Culture: Maintain CHO-mGluR7-Gα₁₅ cells in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: The following day, remove the culture medium and wash the cells once with assay buffer. Add the fluorescent calcium dye, prepared according to the manufacturer's instructions, to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for dye loading.
-
Compound Preparation: During the incubation, prepare serial dilutions of this compound in assay buffer.
-
Compound Addition: After incubation, wash the cells to remove excess dye. Add the different concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Agonist Addition and Measurement: Place the plate in the fluorescence reader. Initiate a kinetic read to establish a baseline fluorescence. Add the mGluR7 agonist L-AP4 to all wells (except for negative controls) and continue recording the fluorescence signal.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to controls and plot the response as a function of this compound concentration. Calculate the IC₅₀ value using a suitable curve-fitting algorithm.
In Vitro cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit the agonist-induced decrease in cAMP levels.
Materials:
-
CHO cells stably expressing mGluR7.
-
Cell culture medium and supplements.
-
96-well assay plates.
-
This compound stock solution.
-
L-AP4 stock solution.
-
Forskolin solution (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Lysis buffer (provided with the cAMP kit).
Procedure:
-
Cell Seeding: Seed CHO-mGluR7 cells into 96-well plates and incubate overnight.
-
Compound Incubation: On the day of the assay, remove the culture medium and replace it with serum-free medium containing various concentrations of this compound. Incubate for a predetermined time.
-
Agonist and Forskolin Stimulation: Add a mixture of L-AP4 and forskolin to the wells. The concentration of forskolin should be optimized to produce a robust cAMP signal.
-
Cell Lysis: After the stimulation period, lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
cAMP Measurement: Perform the cAMP measurement following the kit's instructions.
-
Data Analysis: Normalize the data and calculate the IC₅₀ value for this compound's inhibition of the L-AP4 response.
To assess the inverse agonist activity of this compound, the same protocol can be followed, but L-AP4 is omitted from the stimulation step. In this case, increasing concentrations of this compound are added in the presence of forskolin alone, and the increase in cAMP levels is measured.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and should be used as a guide. Researchers should optimize protocols for their specific experimental conditions.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MMPIP - Wikipedia [en.wikipedia.org]
- 5. In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Molarity Calculation of MMPIP Hydrochloride Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2] As an allosteric modulator, it binds to a site on the receptor distinct from the glutamate binding site, inhibiting its function. mGluR7 is a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmitter release throughout the central nervous system.[3] MMPIP hydrochloride is a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR7, with applications in studies of pain, cognition, and affective disorders.[1] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for calculating molarity and preparing solutions for both in vitro and in vivo applications.
Physicochemical Properties and Storage
Summarizing the key properties of this compound is essential for accurate solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅N₃O₃·HCl | |
| Molecular Weight | 369.8 g/mol | |
| CAS Number | 1215566-78-1 | |
| Purity | ≥98% | |
| Solubility | Soluble to 10 mM in DMSO. Can be increased to 10 mg/mL (27.04 mM) with sonication and warming. | |
| Storage (Solid) | Desiccate at room temperature. | |
| Storage (Stock Solution) | Store in aliquots to avoid freeze-thaw cycles. Recommended storage at -80°C for up to 6 months or -20°C for up to 1 month. |
Protocol: Molarity Calculation and Stock Solution Preparation
This protocol outlines the steps to calculate the required mass of this compound for a desired molar concentration.
2.1. Principle of Molarity Calculation
Molarity (M) is defined as moles of solute per liter of solution. The formula to calculate the required mass of a compound is:
Mass (g) = Desired Molarity (mol/L) x Solution Volume (L) x Molecular Weight ( g/mol )
2.2. Materials Required
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or appropriate vials
-
Volumetric flasks (optional, for larger volumes)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
2.3. Step-by-Step Protocol for 10 mM Stock Solution in DMSO
-
Calculate the Required Mass:
-
Goal: Prepare 1 mL of a 10 mM this compound stock solution.
-
Convert units: 10 mM = 0.010 mol/L; 1 mL = 0.001 L.
-
Calculation: Mass (g) = 0.010 mol/L * 0.001 L * 369.8 g/mol = 0.003698 g.
-
Convert to milligrams: 0.003698 g * 1000 mg/g = 3.70 mg .
-
-
Preparation Procedure:
-
Carefully weigh out 3.70 mg of this compound powder using an analytical balance.
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.
-
If dissolution is difficult, sonicate the solution for 5-10 minutes. Gentle warming (up to 60°C) can also aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
For long-term storage, aliquot the stock solution into smaller volumes and store at -80°C.
-
2.4. Quick Reference for Mass Calculation
The table below provides pre-calculated mass values for common stock solution concentrations and volumes.
| Desired Concentration (mM) | Volume | Required Mass of MMPIP HCl (mg) |
| 1 | 1 mL | 0.37 |
| 5 | 1 mL | 1.85 |
| 10 | 1 mL | 3.70 |
| 1 | 5 mL | 1.85 |
| 5 | 5 mL | 9.25 |
| 10 | 5 mL | 18.49 |
Visualizing Workflows and Pathways
3.1. Experimental Workflow for Solution Preparation
The following diagram illustrates the logical flow from calculation to the final application-ready solution.
3.2. Simplified mGluR7 Signaling Pathway
This diagram shows the mechanism of mGluR7 and the inhibitory action of this compound.
Protocol: Preparation for In Vitro Use
For cell-based assays, the DMSO stock solution must be diluted to a final working concentration in an aqueous buffer, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1-0.5%).
4.1. Objective To prepare a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock.
4.2. Protocol
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For a 10 µM final concentration (a 1:1000 dilution), direct dilution can be difficult and may cause precipitation. A two-step dilution is recommended:
-
Intermediate Dilution (1:100): Add 5 µL of the 10 mM stock solution to 495 µL of sterile assay buffer (e.g., DMEM). This creates a 100 µM intermediate solution. Vortex gently.
-
Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of the assay buffer to yield 1 mL of the final 10 µM working solution.
-
-
The final DMSO concentration in this example is 0.1%. Always calculate and report the final solvent concentration in your experiments and include a vehicle control (buffer with the same final DMSO concentration).
-
Use the prepared working solution immediately for the best results.
Protocol: Preparation for In Vivo Use
In vivo formulations often require co-solvents to maintain solubility in an aqueous vehicle suitable for injection.
5.1. Objective To prepare a 1 mg/mL solution of this compound for intraperitoneal (i.p.) administration.
5.2. Protocol A common formulation involves using a solubilizing agent like SBE-β-CD (Sulfobutylether-β-cyclodextrin).
-
First, prepare a concentrated stock solution in DMSO (e.g., 10 mg/mL).
-
Prepare the vehicle solution, which consists of 20% SBE-β-CD in sterile saline.
-
To prepare the final 1 mg/mL working solution, add each solvent sequentially. For a 1 mL final volume:
-
Add 100 µL of the 10 mg/mL DMSO stock solution to a sterile tube.
-
Add 900 µL of the 20% SBE-β-CD in saline vehicle.
-
The final solvent composition is 10% DMSO and 90% (20% SBE-β-CD in saline).
-
-
Vortex the solution until it is clear and homogenous. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.
-
It is strongly recommended to prepare this working solution fresh on the day of the experiment to ensure its stability and efficacy.
Conclusion
The accurate calculation of molarity and careful preparation of solutions are fundamental for the successful use of this compound in research. Key considerations include using a precise analytical balance, ensuring complete dissolution, and choosing the appropriate solvent system for the intended application. For in vitro studies, the final DMSO concentration must be minimized and controlled for, while in vivo preparations require specific formulations to ensure solubility and bioavailability. Adherence to these protocols will enhance the reliability and reproducibility of experimental data in the investigation of mGluR7 pharmacology.
References
Application of MMPIP Hydrochloride in Behavioral Pharmacology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMPIP hydrochloride is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2] As an mGluR7 antagonist, this compound serves as a critical pharmacological tool for elucidating the role of this receptor in various central nervous system (CNS) functions and disorders. Preclinical studies have demonstrated its utility in behavioral pharmacology, particularly in models of anxiety, depression, and psychosis. These application notes provide detailed protocols for utilizing this compound in key behavioral assays.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGluR7, thereby reducing the receptor's response to the endogenous agonist, glutamate. The mGluR7 is a presynaptic G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of voltage-gated calcium channels.[1] By antagonizing this receptor, this compound can influence neurotransmitter release and neuronal excitability.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key behavioral pharmacology studies investigating the effects of this compound.
| Behavioral Assay | Species/Strain | Dose Range (mg/kg, i.p.) | Vehicle | Observed Effect | Reference(s) |
| Anxiety Models | |||||
| Elevated Plus Maze | Neuropathic Mice | 10 | Not specified | Increased open-arm choice, suggesting anxiolytic-like effects. | [1] |
| Marble Burying Test | Neuropathic Mice | 10 | Not specified | Reduced the number of marbles buried and digging events, indicating anxiolytic or anti-compulsive effects. | [1] |
| CD-1 Mice | 10, 30 | Not specified | No significant effect. | ||
| Depression Models | |||||
| Tail Suspension Test | Neuropathic Mice | 10 | Not specified | Reduced immobility time, suggesting antidepressant-like effects. | |
| C57BL/6J Mice | 30 | Not specified | Significantly increased immobility time. | ||
| CD-1 Mice | 10, 30 | Not specified | Significantly increased immobility time. | ||
| Psychosis Models | |||||
| Prepulse Inhibition (PPI) | Rats | Not specified | Not specified | No effect on prepulse inhibition. | |
| Cognition and Locomotion | |||||
| Locomotor Activity | Rats and Mice | Not specified | Not specified | No effect on locomotor activity. |
Experimental Protocols
Drug Preparation
Vehicle: A common vehicle for in vivo administration of this compound is a solution of 20% (w/v) sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
Preparation Protocol:
-
Prepare a 20% SBE-β-CD solution by dissolving SBE-β-CD powder in sterile saline.
-
To prepare a 1 mg/mL stock solution of this compound, weigh the required amount of the compound and dissolve it in the 20% SBE-β-CD in saline vehicle.
-
Sonication may be required to achieve complete dissolution.
-
Prepare fresh on the day of the experiment.
Behavioral Assays
General Considerations:
-
Animals: Commonly used species are mice (e.g., C57BL/6J, CD-1) and rats (e.g., Sprague-Dawley). Age and sex should be consistent within an experiment.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the start of any behavioral testing.
-
Administration: this compound is typically administered via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Given the pharmacokinetic profile of MMPIP with a reported half-life of approximately 1 hour in rats, a pre-treatment time of 30 minutes before behavioral testing is generally recommended.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two enclosed arms of equal dimensions. For mice, arms are typically 30 cm long and 5 cm wide, with the closed arms having 15 cm high walls.
Protocol:
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for general locomotor effects).
-
Anxiolytic-like effects are indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
Tail Suspension Test (TST) for Depressive-Like Behavior
The TST is a test used to screen for potential antidepressant effects of drugs by measuring the immobility of mice when placed in an inescapable, stressful situation.
Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape to secure the mouse's tail to the suspension bar.
Protocol:
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Secure the tip of the mouse's tail to the suspension bar using adhesive tape.
-
The mouse should be suspended for a total of 6 minutes.
-
Record the entire session with a video camera.
-
A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those required for respiration.
Data Analysis:
-
Total duration of immobility (in seconds).
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect. Conversely, an increase in immobility can suggest a pro-depressive-like effect.
Marble Burying Test for Anxiety and Compulsive-Like Behavior
This test is used to assess anxiety and repetitive, compulsive-like behaviors in rodents. Anxious or compulsive animals tend to bury harmless objects, such as marbles.
Apparatus:
-
A standard mouse cage.
-
A 5 cm layer of clean bedding.
-
20-25 glass marbles evenly spaced on top of the bedding.
Protocol:
-
Prepare the cages with bedding and marbles prior to the experiment.
-
Administer this compound or vehicle i.p. 30 minutes before placing the animal in the test cage.
-
Place a single mouse in the cage.
-
Allow the mouse to explore and interact with the marbles for 30 minutes.
-
At the end of the session, carefully remove the mouse.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
Data Analysis:
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The number of buried marbles.
-
A significant reduction in the number of buried marbles in the drug-treated group compared to the vehicle group suggests anxiolytic or anti-compulsive effects.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex for Sensorimotor Gating
PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in certain psychiatric disorders like schizophrenia.
Apparatus:
-
A startle chamber equipped with a sound generator and a sensor to detect the animal's startle response.
Protocol:
-
Administer this compound or vehicle i.p. 30 minutes before the test session.
-
Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB).
-
Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 75, 80, or 85 dB) that does not elicit a startle response.
-
Prepulse-plus-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms).
-
-
The startle response (amplitude of the whole-body flinch) is measured for each trial.
Data Analysis:
-
The percentage of prepulse inhibition is calculated using the following formula: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
An increase in %PPI suggests an enhancement of sensorimotor gating, while a decrease indicates a deficit.
Signaling Pathways and Experimental Workflows
References
- 1. MMPIP, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MMPIP Hydrochloride Stability in Aqueous Solution: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of MMPIP hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound aliquoted and sealed away from moisture. For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is advisable to minimize freeze-thaw cycles to prevent degradation.[1]
Q2: How should I prepare aqueous solutions of this compound for my experiments?
A2: this compound is the salt form of MMPIP, which generally offers enhanced water solubility and stability.[2] However, to achieve a desired concentration for in vivo studies, a co-solvent system may be necessary. A typical method involves first dissolving this compound in an organic solvent like DMSO, and then further diluting it with an aqueous vehicle such as saline containing a solubilizing agent like 20% SBE-β-CD.[1] Always ensure the final solution is clear and free of precipitation before use.
Q3: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A3: The stability of small molecule compounds like this compound in aqueous solutions is primarily influenced by several factors:
-
pH: The acidity or alkalinity of the solution can significantly impact the rate of hydrolysis. Many compounds exhibit a pH-dependent stability profile.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can cause photodegradation. It is recommended to protect solutions from light, especially during long-term storage or experiments.
-
Oxidation: The presence of oxidizing agents can lead to oxidative degradation of the molecule.
-
Moisture: For solid compounds, moisture can induce hydrolysis. In solution, water is a reactant in hydrolytic degradation.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not extensively published in publicly available literature. However, based on its chemical structure, which includes an isoxazole ring, potential degradation pathways could involve hydrolysis of this ring system, particularly under strong acidic or basic conditions. Further degradation could occur at other functional groups within the molecule. To definitively identify degradation products, a forced degradation study coupled with analytical techniques like LC-MS is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in the aqueous solution. | The solubility limit of this compound in the chosen aqueous buffer may have been exceeded. | - Increase the proportion of the co-solvent (e.g., DMSO).- Incorporate a solubilizing agent (e.g., SBE-β-CD) in the aqueous phase.- Gently warm and sonicate the solution to aid dissolution.[1] |
| Loss of compound activity over a short period at room temperature. | The compound may be unstable under the experimental conditions (e.g., pH, temperature, light exposure). | - Prepare fresh solutions immediately before use.- Store solutions on ice or at 4°C during the experiment if permissible.- Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Inconsistent experimental results between batches of prepared solutions. | This could be due to variability in solution preparation or degradation of the stock solution. | - Ensure a standardized and well-documented protocol for solution preparation.- Aliquot stock solutions to minimize freeze-thaw cycles.- Periodically check the purity and concentration of the stock solution using an appropriate analytical method like HPLC. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a specific light exposure (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of small organic molecules.
-
Mobile Phase Optimization: Develop a gradient or isocratic mobile phase to achieve good separation between the parent this compound peak and any potential degradation products. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Wavelength Selection: Determine the optimal UV detection wavelength for this compound by acquiring its UV spectrum.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound's mechanism of action as a negative allosteric modulator of the mGluR7 receptor.
References
Technical Support Center: MMPIP Hydrochloride In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MMPIP hydrochloride in in vivo experiments. Our aim is to address potential challenges and unexpected outcomes based on documented behavioral effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2] It binds to a site on the receptor distinct from the glutamate binding site, inhibiting the receptor's response to glutamate.[3] mGluR7 is primarily a presynaptic receptor that regulates neurotransmitter release.[4][5]
Q2: I observed cognitive impairment in my healthy rodent models following MMPIP administration. Is this an expected outcome?
A2: Yes, this is a documented, albeit unexpected, behavioral effect. Studies in healthy rats and mice have shown that MMPIP can impair both spatial and non-spatial cognitive performance in tasks such as the object recognition test and the 8-arm radial maze test. This suggests that mGluR7 plays a role in modulating cognitive functions.
Q3: My study involves social interaction paradigms, and I've noticed a decrease in social behavior in rats treated with MMPIP. Is this a known side effect?
A3: Indeed. Research has indicated that MMPIP administration can lead to a reduction in social interaction in rats. This effect is an important consideration when designing and interpreting studies focused on social behavior.
Q4: I am investigating alcohol consumption, and my results show an increase in alcohol intake with MMPIP treatment. Is this a validated finding?
A4: Yes, this paradoxical effect has been reported. In rat models of alcohol consumption, MMPIP has been shown to increase alcohol intake and preference. This finding highlights a complex role for mGluR7 in the neurocircuitry of reward and addiction.
Q5: Can this compound have analgesic or anxiolytic effects?
A5: In standard healthy rodent models, MMPIP did not show analgesic effects in the tail immersion or formalin tests. However, in a mouse model of neuropathic pain, MMPIP was found to alleviate pain and normalize affective and cognitive behaviors, suggesting its effects may be state-dependent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Cognitive Impairment in Healthy Animals | This is a known pharmacological effect of mGluR7 antagonism by MMPIP. | - Acknowledge this as a potential on-target effect. - Consider using a lower dose range if the goal is to avoid cognitive deficits. - Include appropriate control groups to differentiate between procedural and drug-induced cognitive changes. |
| Reduced Social Interaction | This is a documented behavioral outcome of MMPIP administration in rats. | - Factor this effect into the experimental design and interpretation. - If studying social behavior is the primary goal, consider whether an mGluR7 NAM is the appropriate tool. |
| Increased Alcohol Consumption | Antagonism of mGluR7 by MMPIP has been shown to increase alcohol intake in rats. | - This may be an on-target effect. - Ensure accurate measurement of both alcohol and water consumption to rule out general polydipsia. - Investigate potential downstream neurochemical changes in reward pathways. |
| Variability in Behavioral Results | Inconsistent outcomes could be due to factors such as animal strain, age, housing conditions, or the specific behavioral paradigm used. | - Standardize all experimental conditions. - Report detailed information about animal characteristics and experimental setup. - Perform a dose-response study to identify the optimal concentration for the desired effect. |
| Lack of Expected Effect in a Disease Model | The therapeutic window and efficacy of MMPIP may be highly dependent on the specific pathophysiology of the disease model. | - Re-evaluate the hypothesized role of mGluR7 in the specific disease model. - In neuropathic pain models, MMPIP has shown efficacy, suggesting its therapeutic potential may be context-dependent. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Species | Value | Reference |
| IC50 (L-AP4-induced Ca2+ mobilization) | CHO cells expressing rat mGluR7 with Gα15 | Rat | 26 nM | MedchemExpress.com |
| IC50 (L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation) | CHO cells expressing rat mGluR7 | Rat | 220 nM | MedchemExpress.com |
| IC50 (L-AP4-induced inhibition of cAMP accumulation) | CHO-human mGluR7/Gα15 | Human | 610 nM | MedchemExpress.com |
| Inverse Agonist Activity (forskolin-induced cAMP accumulation) | Not specified | Not specified | IC50 = 15 nM | Tocris Bioscience |
Table 2: In Vivo Dosages and Behavioral Effects of this compound
| Species | Dose | Route | Observed Behavioral Effect | Reference |
| Mouse | 10-30 mg/kg | Not specified | Impaired non-spatial and spatial cognitive performance | |
| Rat | Not specified | Not specified | Increased time to complete 8-arm radial maze task | |
| Rat | Not specified | Not specified | Decreased social interaction | |
| Rat | 10 mg/kg | i.p. | Increased alcohol intake and preference | |
| Neuropathic Mouse | Not specified | Not specified | Alleviated pain and normalized affective/cognitive behavior |
Experimental Protocols
Novel Object Recognition Test
This test assesses non-spatial memory in rodents.
-
Habituation: Individually habituate each animal to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.
-
Familiarization Phase (T1): Place two identical objects in opposite corners of the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes). Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
Social Interaction Test
This test evaluates social behavior in rats.
-
Habituation: Habituate the animals to the testing arena (a neutral, dimly lit open field) for 10 minutes on two consecutive days.
-
Test Session: On the test day, place two unfamiliar, weight-matched male rats in the arena together for a 10-minute session.
-
Behavioral Scoring: Videotape the session and score the duration and frequency of social behaviors, which include sniffing, grooming, following, and pinning.
-
Data Analysis: Compare the total time spent in social interaction between the MMPIP-treated group and the vehicle control group.
Two-Bottle Choice Alcohol Consumption Paradigm
This paradigm assesses voluntary alcohol consumption and preference.
-
Acclimation: House rats individually and acclimate them to two drinking bottles, both containing water.
-
Induction of Drinking: Gradually introduce alcohol by replacing one water bottle with an ethanol solution, increasing the concentration over several days (e.g., from 3% to 10% v/v).
-
Stable Baseline: Maintain the animals on a stable ethanol concentration until a consistent baseline of consumption is established.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the specified dose.
-
Measurement: Record the volume of ethanol solution and water consumed over a 24-hour period. Weigh the bottles to account for spillage.
-
Data Analysis: Calculate the amount of ethanol consumed (g/kg body weight) and the preference ratio (volume of ethanol consumed / total fluid volume consumed).
Visualizations
Caption: Simplified signaling pathway of the mGluR7 receptor and the inhibitory action of MMPIP.
Caption: General experimental workflow for in vivo behavioral studies with this compound.
References
- 1. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 7 (mGluR7) as a Target for the Treatment of Psychostimulant Dependence - PMC [pmc.ncbi.nlm.nih.gov]
context-dependent pharmacology of MMPIP hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMPIP hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent inhibitory effects of this compound in our experiments. What could be the cause?
A1: The context-dependent pharmacology of this compound is a well-documented phenomenon and is the most likely reason for inconsistent results.[1] The inhibitory activity of MMPIP can vary significantly depending on the cellular background and the specific signaling pathway being investigated.[1]
-
Cellular Background: The type of cell line used (e.g., CHO, HEK293) and the specific proteins they endogenously express can influence the coupling of the mGluR7 receptor to different G proteins. MMPIP's efficacy can differ between cells co-expressing mGluR7 with a promiscuous G protein like Gα15 versus those with native Gαi/o coupling.[2]
-
Signaling Pathway: MMPIP has been shown to be more effective at inhibiting mGluR7-mediated calcium mobilization in systems using Gα15 than in blocking the inhibition of cAMP accumulation or activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2]
-
Recommendation: Carefully document the cell line, its passage number, and the specific assay readout being used. If possible, test MMPIP's activity in parallel assay systems (e.g., both calcium mobilization and cAMP accumulation) to characterize its effects in your specific experimental context.
Q2: We are having trouble dissolving this compound. What is the recommended procedure?
A2: this compound has limited aqueous solubility. The salt form generally has better water solubility and stability compared to the free base. For in vitro experiments, stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For in vivo studies, co-solvents are often necessary.
-
In Vitro Stock Solution: Prepare a stock solution in 100% DMSO. Warming and sonication can aid dissolution.
-
In Vivo Formulation: A common method involves first dissolving this compound in DMSO to create a concentrated stock, and then diluting it in a vehicle containing a solubilizing agent like (2-hydroxypropyl)-β-cyclodextrin (SBE-β-CD) in saline. For example, a working solution can be prepared by adding 10% DMSO (from the stock solution) to 90% (20% SBE-β-CD in saline).
-
Important Considerations: Always use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility. Prepare in vivo working solutions fresh on the day of use.
Q3: What are the known off-target effects of this compound?
A3: While MMPIP is reported to be a selective antagonist for the mGluR7 receptor, some studies have indicated potential off-target activities. A key concern is its interaction with cytochrome P450 (CYP) enzymes.
-
CYP450 Inhibition: MMPIP has been shown to cause strong inhibition of CYP3A4 and CYP2C19 isoforms.[3] This is a critical consideration for in vivo studies, as co-administration with other drugs metabolized by these enzymes could lead to altered pharmacokinetics and potential toxicity.
-
Recommendation: When designing in vivo experiments, carefully consider the potential for drug-drug interactions if other compounds are being administered. If unexpected toxicity or altered efficacy of co-administered drugs is observed, consider the possibility of CYP450 inhibition by MMPIP.
Q4: What is the expected pharmacokinetic profile of this compound in rodents?
A4: Pharmacokinetic studies in rats have shown that MMPIP is brain-penetrant following systemic administration. The half-life of MMPIP in the circulation of rats is approximately one hour. In mice, the elimination half-lives from plasma and brain after intraperitoneal administration (10 mg/kg) have been reported to be 1.16 hours and 1.75 hours, respectively.
Quantitative Data
The following tables summarize key quantitative pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Agonist | Species | IC50 / KB | Reference |
| Calcium Mobilization | CHO cells co-expressing mGluR7 and Gα15 | L-AP4 | Rat | 26 nM (IC50) | |
| cAMP Accumulation | CHO cells expressing mGluR7 | L-AP4 (forskolin-stimulated) | Rat | 220 nM (IC50) | |
| cAMP Accumulation | CHO cells co-expressing mGluR7 and Gα15 | L-AP4 | Human | 610 nM (IC50) | |
| Allosteric Antagonism | Not specified | Not specified | Not specified | 24 - 30 nM (KB) |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Species | Dose | Administration Route | Observed Effect | Pharmacokinetic Parameter | Reference |
| Mice | 10 mg/kg | Intraperitoneal | Attenuation of acoustic startle response | Plasma half-life: 1.16 h | |
| Mice | 10 mg/kg | Intraperitoneal | Rescue of MK-801-induced cognitive impairments | Brain half-life: 1.75 h | |
| Rats | Not specified | Systemic | Brain distribution | Circulation half-life: ~1 h |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format to assess the inhibitory effect of this compound on agonist-induced calcium mobilization in CHO cells stably co-expressing mGluR7 and the promiscuous G protein Gα15.
Materials:
-
CHO cells co-expressing mGluR7 and Gα15
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
mGluR7 agonist (e.g., L-AP4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the CHO-mGluR7-Gα15 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the mGluR7 agonist (L-AP4) at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the different concentrations of this compound (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Inject the agonist (L-AP4) into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage of inhibition of the agonist response by this compound at each concentration and determine the IC50 value.
Protocol 2: In Vivo Administration in Mice
This protocol describes the intraperitoneal (i.p.) administration of this compound to mice for behavioral studies.
Materials:
-
This compound
-
DMSO
-
(2-hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
-
Sterile saline
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
Procedure:
-
Animal Handling: All procedures should be approved by the institution's Animal Care and Use Committee. Acclimate the mice to the housing conditions and handling for at least one week before the experiment.
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Formulation Preparation:
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Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
On the day of the experiment, prepare the working solution by adding 1 part of the this compound stock solution to 9 parts of the 20% SBE-β-CD solution. This results in a final vehicle composition of 10% DMSO and 18% SBE-β-CD in saline. The final concentration of this compound should be calculated based on the desired dose and an injection volume of, for example, 10 mL/kg.
-
-
Dosing:
-
Weigh each mouse to determine the exact volume of the this compound solution to be injected.
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Administer the solution via intraperitoneal injection.
-
-
Behavioral Testing: Conduct the behavioral tests at a predetermined time after the injection, based on the known pharmacokinetics of this compound (e.g., 30-60 minutes post-injection).
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Control Group: A control group receiving the vehicle (10% DMSO, 18% SBE-β-CD in saline) should be included in the experimental design.
Visualizations
Caption: this compound's mechanism of action on mGluR7 signaling pathways.
Caption: A generalized experimental workflow for studying this compound.
Caption: The context-dependent pharmacology of this compound.
References
Technical Support Center: MMPIP Hydrochloride and mGluR7 Signaling
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of MMPIP hydrochloride, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). It is intended for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not blocking the mGluR7 signaling pathway in my experiment?
A1: The efficacy of this compound in blocking mGluR7 is highly dependent on the specific signaling pathway being assayed and the experimental system used. MMPIP is known to exhibit "functional selectivity" or "context-dependent" antagonism.[1] While it effectively blocks mGluR7-mediated signaling in some pathways, it is notably less effective in others. For instance, it strongly inhibits L-AP4-induced calcium mobilization in CHO cells co-expressing mGluR7 and Gα15 but is less potent at blocking the inhibition of cAMP accumulation.[1][2][3]
Q2: What is this compound's mechanism of action?
A2: this compound is a selective negative allosteric modulator (NAM) of mGluR7.[2] This means it binds to a site on the receptor different from the glutamate binding site (the orthosteric site). By binding to this allosteric site, it reduces the receptor's response to an agonist like glutamate or L-AP4. It has been shown to act as an antagonist with KB values in the range of 24-30 nM. In some systems, it has also demonstrated inverse agonist properties, meaning it can reduce the basal activity of the receptor even in the absence of an agonist.
Q3: Does the choice of experimental system matter?
A3: Absolutely. The observed activity of MMPIP is highly influenced by the cellular context. For example, its high potency in blocking calcium mobilization is often observed in recombinant cell lines engineered to co-express Gα15, which couples the Gi/o-linked mGluR7 to the phospholipase C pathway. In native neuronal systems or cells endogenously expressing mGluR7, the G-protein coupling and downstream effectors may differ, leading to variations in MMPIP's blocking potential.
Q4: Could there be an issue with my this compound compound?
A4: While less common, compound integrity is a crucial factor. This compound is the salt form, which generally has better water solubility and stability than the free base. However, improper storage or handling can lead to degradation. Always ensure the compound is stored as recommended by the manufacturer and that the solvent used is appropriate.
Troubleshooting Guide
If you are observing a lack of mGluR7 blockade with this compound, consider the following troubleshooting steps.
| Problem | Possible Cause | Recommended Solution |
| No blockade of agonist-induced inhibition of cAMP. | MMPIP is known to be less potent in blocking the Gi/o-adenylyl cyclase pathway compared to Gα15-mediated pathways. | 1. Increase the concentration of MMPIP in your assay. 2. Verify mGluR7 expression and its coupling to adenylyl cyclase in your system. 3. Consider using an alternative assay, such as a calcium mobilization assay in a Gα15 co-expressing cell line, to confirm the compound's activity. |
| No effect in a native neuronal system. | The specific signaling cascade in your neuronal preparation (e.g., inhibition of neurotransmitter release, modulation of ion channels) may be less sensitive to MMPIP's modulatory effects. | 1. Confirm that the observed agonist effect is indeed mediated by mGluR7 using genetic knockdowns or other pharmacological tools. 2. Measure a different downstream endpoint. mGluR7 can interact with multiple proteins like PICK1 and calmodulin, creating complex signaling networks that may not be fully blocked by MMPIP. |
| Inconsistent results between experiments. | 1. Variability in cell passage number, cell density, or agonist concentration. 2. Degradation of the this compound stock solution. | 1. Standardize all experimental parameters. 2. Prepare fresh stock solutions of this compound for each experiment. Ensure solubility in your chosen vehicle. |
| MMPIP shows an effect on its own (inverse agonism). | MMPIP has been reported to act as an inverse agonist in some systems, which can complicate the interpretation of its blocking effects. | Characterize the effect of MMPIP alone in your system. If inverse agonism is observed, this must be factored into the interpretation of your antagonism experiments. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays.
| Parameter | Value | Assay Conditions | Reference |
| KB | 24 - 30 nM | Selective antagonism at mGluR7 | |
| IC50 | 26 nM | Inhibition of L-AP4-induced Ca2+ mobilization | |
| IC50 | 220 nM | Inhibition of L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation (rat mGluR7) | |
| IC50 | 610 nM | Inhibition of L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation (human mGluR7) |
Experimental Protocols
Key Experiment 1: Intracellular Calcium Mobilization Assay
This assay is highly sensitive for detecting MMPIP's antagonist activity at mGluR7.
-
Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably co-expressing the mGluR7 receptor and the Gα15 protein. Culture cells to ~80-90% confluency.
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Dye Loading: Plate cells in a 96-well plate. Wash with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Initiate reading and then add a fixed concentration of an mGluR7 agonist (e.g., L-AP4).
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Data Analysis: Measure the change in fluorescence intensity over time. The inhibitory effect of MMPIP is determined by its ability to reduce the fluorescence signal induced by the agonist. Calculate IC50 values from the concentration-response curve.
Key Experiment 2: cAMP Accumulation Assay
This assay measures the functional coupling of mGluR7 to the adenylyl cyclase pathway.
-
Cell Culture: Use cells expressing mGluR7 (e.g., CHO or HEK293 cells).
-
Assay Protocol:
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Pre-incubate cells with varying concentrations of this compound.
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Add an adenylyl cyclase stimulator, such as forskolin, along with a fixed concentration of an mGluR7 agonist (e.g., L-AP4). The agonist should inhibit the forskolin-stimulated cAMP production.
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Incubate for a specified time (e.g., 30 minutes).
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Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
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-
Data Analysis: MMPIP's antagonist activity is measured by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. Plot the data to determine the IC50 value.
Visualizations
Caption: Canonical mGluR7 signaling pathways and the inhibitory point of MMPIP.
Caption: Troubleshooting workflow for unexpected this compound results.
References
Technical Support Center: Optimizing MMPIP Hydrochloride for Calcium Mobilization Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MMPIP hydrochloride in calcium mobilization assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in calcium mobilization assays?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2][3][4] In calcium mobilization assays, it acts as an antagonist, inhibiting the intracellular calcium release induced by an mGluR7 agonist (like L-AP4).[1] The mGluR7 receptor is typically a Gi/o-coupled receptor, which leads to an inhibition of adenylyl cyclase. To measure calcium mobilization, cells (e.g., CHO or HEK293) are often co-transfected with a promiscuous G-protein, such as Gα15 or Gαqi5, which couples the receptor activation to the Gq pathway, thereby stimulating phospholipase C (PLC) and leading to a measurable increase in intracellular calcium. This compound also exhibits inverse agonist activity, meaning it can reduce the basal activity of the receptor in the absence of an agonist.
Q2: What is the recommended concentration range for this compound in a calcium mobilization assay?
The optimal concentration of this compound can vary depending on the cell line, agonist concentration, and specific experimental conditions. However, a good starting point is to perform a dose-response curve. The reported IC50 value for MMPIP inhibiting agonist-induced intracellular Ca2+ mobilization is approximately 26 nM. Therefore, a concentration range from 1 nM to 10 µM is recommended to determine the optimal inhibitory concentration for your specific assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 10 mM. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). For long-term storage, this stock solution should be kept at -20°C or -80°C in sealed, airtight vials to prevent moisture absorption. For daily use, an aliquot can be thawed and diluted further in an appropriate assay buffer. Note that repeated freeze-thaw cycles should be avoided. The hydrochloride salt form generally offers better water solubility and stability compared to the free base form.
Q4: Can this compound affect cell viability?
While specific data on MMPIP-induced cytotoxicity in common cell lines used for calcium assays is not prevalent in the initial search results, it is always good practice to assess the potential for compound-induced cytotoxicity. This can be done by performing a standard cell viability assay (e.g., MTT or resazurin assay) in parallel with your calcium mobilization experiments, especially when using higher concentrations or longer incubation times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Dye Overloading: Cells are incubated with too high a concentration of the calcium-sensitive dye. 2. Cell Health: Cells are unhealthy or dying, leading to leaky membranes and increased basal calcium. 3. Insufficient Washing: Residual extracellular dye remains after loading. 4. Contaminated Reagents: Assay buffers or other reagents are contaminated. | 1. Optimize the dye concentration and incubation time. 2. Ensure cells are healthy and not overgrown. Use cells at an optimal passage number. 3. Increase the number and volume of wash steps after dye loading. 4. Use fresh, sterile reagents. |
| No or low signal (inhibition) with MMPIP | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. 2. Suboptimal Agonist Concentration: The agonist concentration used is too high, making it difficult for the antagonist to compete. 3. Incorrect Assay Setup: The cells may not be expressing the mGluR7 receptor or the Gα15/qi5 protein correctly. 4. Low Receptor Expression: The level of mGluR7 expression in the cells is too low. | 1. Prepare a fresh stock of this compound. 2. Use the agonist at a concentration that elicits a submaximal response (e.g., EC80). 3. Verify receptor and G-protein expression using a positive control agonist and antagonist. 4. Use a cell line with confirmed high-level expression of mGluR7. |
| High well-to-well variability | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate wells. 2. Pipetting Errors: Inaccurate or inconsistent dispensing of reagents (cells, dye, agonist, antagonist). 3. Edge Effects: Evaporation from the outer wells of the microplate. 4. Compound Precipitation: this compound may precipitate out of solution at higher concentrations. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile buffer/media. 4. Visually inspect the compound plate for any signs of precipitation. Consider lowering the highest concentration or adding a surfactant like Pluronic F-127 to the assay buffer. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 (Ca2+ Mobilization) | 26 nM | CHO cells co-expressing rat mGluR7 and Gα15 | Agonist: 0.5 mM L-AP4 | |
| IC50 (cAMP Accumulation) | 220 nM | CHO cells expressing rat mGluR7 | Forskolin-stimulated | |
| IC50 (cAMP Accumulation) | 610 nM | CHO cells co-expressing human mGluR7 and Gα15 | Forskolin-stimulated | |
| K_B Values | 24 - 30 nM | N/A | N/A | |
| Solubility | Up to 10 mM | N/A | In DMSO |
Experimental Protocols & Visualizations
mGluR7 Signaling Pathway for Calcium Mobilization
Caption: mGluR7 signaling pathway leading to calcium mobilization.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for an MMPIP calcium mobilization assay.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MMPIP - Wikipedia [en.wikipedia.org]
- 4. MMPIP, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with MMPIP hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MMPIP hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
MMPIP (6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2] It binds to a site on the mGluR7 receptor that is distinct from the glutamate binding site, and in doing so, it reduces the receptor's response to agonist stimulation.[3] MMPIP has also been shown to exhibit inverse agonist activity in some assay systems.
Q2: What is the difference between MMPIP and this compound?
This compound is the salt form of MMPIP. The hydrochloride salt generally offers improved water solubility and stability compared to the free base form, while maintaining comparable biological activity at equivalent molar concentrations.[1]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C, sealed, and protected from moisture. Stock solutions in solvent can be stored at -80°C for up to six months or at -20°C for one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: How should I dissolve this compound for my experiments?
For in vitro experiments, this compound can be dissolved in DMSO. Warming, heating to 60°C, and ultrasonication may be necessary to achieve a concentration of 10 mg/mL (27.04 mM). For in vivo studies, a common vehicle is a solution of 10% DMSO and 90% (20% SBE-β-CD in saline). Always prepare fresh working solutions for in vivo experiments on the day of use.
Troubleshooting Inconsistent Results
Problem 1: High variability between replicate wells in my in vitro assay.
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Possible Cause: Compound Precipitation.
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Solution: this compound has limited aqueous solubility. Visually inspect your assay plates for any signs of precipitation. Consider lowering the final DMSO concentration in your assay buffer or adding a surfactant. Ensure your stock solution is fully dissolved before preparing dilutions.
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-
Possible Cause: Poor Cell Health or Uneven Plating.
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Solution: Ensure that your mGluR7-expressing cells are healthy, within a logarithmic growth phase, and are seeded evenly across the microplate. Uneven cell distribution can lead to significant variations in receptor expression per well.
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-
Possible Cause: Pipetting Errors.
-
Solution: Calibrate your pipettes regularly. For viscous solutions like DMSO stock, consider using reverse pipetting techniques to ensure accurate dispensing. Maintain a consistent pipetting technique across all wells.
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Problem 2: The IC50 value for this compound in my assay is significantly different from published values.
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Possible Cause: Different Assay System.
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Solution: this compound can exhibit "biased modulation," meaning its potency can differ depending on the signaling pathway being measured. For example, the reported IC50 for inhibiting agonist-induced intracellular calcium mobilization is 26 nM, while for cAMP accumulation, it is 610 nM. Ensure you are comparing your results to data from a similar assay system.
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Possible Cause: Variations in Cell Line and Receptor Expression.
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Solution: The level of mGluR7 expression in your chosen cell line can influence the apparent potency of an allosteric modulator. If possible, quantify the level of mGluR7 expression and compare it to the cell lines used in the literature.
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Possible Cause: Compound Degradation.
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Solution: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If degradation is suspected, prepare a fresh stock solution from solid compound.
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Problem 3: I am observing no effect of this compound in my experiment.
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Possible Cause: Inactive Compound.
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Solution: Verify the purity and identity of your this compound. If possible, test its activity in a well-established positive control assay.
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Possible Cause: Low Receptor Expression.
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Solution: Confirm the functional expression of mGluR7 in your cell line using a known mGluR7 agonist, such as L-AP4.
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Possible Cause: Suboptimal Assay Conditions.
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Solution: Optimize key assay parameters, including incubation times, temperature, and the concentration of the agonist used to stimulate the receptor.
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Possible Cause (in vivo): Poor Bioavailability.
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Solution: The choice of vehicle for in vivo administration can significantly impact drug absorption and bioavailability. Ensure you are using an appropriate vehicle, such as the recommended 10% DMSO and 90% (20% SBE-β-CD in saline) formulation.
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Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| IC50 | 26 nM | Inhibition of L-AP4-induced intracellular Ca2+ mobilization in CHO cells co-expressing rat mGluR7 with Gα15 | |
| IC50 | 220 nM | Inhibition of L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing rat mGluR7 | |
| IC50 | 610 nM | Antagonism of L-AP4-induced inhibition of cAMP accumulation in CHO-human mGluR7/Gα15 cells | |
| IC50 | 15 nM | Inverse agonist activity (increase in forskolin-induced cAMP accumulation in the absence of an agonist) | |
| In Vivo Dosage | 5, 10, 15 mg/kg | Inhibition of DOI-induced head twitches in rodents | |
| In Vivo Dosage | 10 mg/kg | Reversal of AMN082-induced antidepressant-like effects in rats |
Experimental Protocols
In Vitro: Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing mGluR7.
Materials:
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HEK293 or CHO cells stably expressing mGluR7 and a promiscuous G-protein such as Gα15.
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This compound
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mGluR7 agonist (e.g., L-AP4)
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Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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96-well or 384-well black, clear-bottom microplates
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Fluorescence plate reader with automated injection capabilities
Procedure:
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Cell Plating: Seed the mGluR7-expressing cells into the microplate at a density optimized for your cell line and allow them to adhere overnight.
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the culture medium from the cell plate and add the dye-loading solution to each well. Incubate as recommended (typically 30-60 minutes at 37°C).
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Compound Addition: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should typically not exceed 0.5%. Add the this compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the microplate in the fluorescence plate reader. Add the mGluR7 agonist (e.g., L-AP4 at a concentration that elicits a submaximal response, such as EC80) to the wells using the automated injector.
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Data Acquisition: Immediately begin measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
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Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro: cAMP Accumulation Assay
Objective: To measure the inhibitory effect of this compound on agonist-induced changes in intracellular cAMP levels.
Materials:
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CHO or HEK293 cells stably expressing mGluR7.
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This compound
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mGluR7 agonist (e.g., L-AP4)
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Forskolin
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cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
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Cell culture medium and assay buffer
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Microplates compatible with the chosen assay kit
Procedure:
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Cell Plating: Seed the mGluR7-expressing cells into the appropriate microplate and allow them to adhere.
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Compound Pre-incubation: Treat the cells with various concentrations of this compound for a specified duration.
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Agonist Stimulation: Add the mGluR7 agonist (e.g., L-AP4) in the presence of forskolin. Forskolin stimulates adenylyl cyclase and increases cAMP levels; the activation of the Gi-coupled mGluR7 by an agonist will inhibit this process.
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Cell Lysis and cAMP Detection: Following the stimulation period, lyse the cells and measure the intracellular cAMP levels using your chosen assay kit, following the manufacturer's protocol.
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Data Analysis: The inhibitory effect of this compound is observed as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels. Calculate IC50 values from the concentration-response curve.
In Vivo: Administration in Rodents
Objective: To assess the in vivo effects of this compound.
Materials:
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This compound
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Vehicle solution: 10% DMSO, 90% (20% SBE-β-CD in saline)
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Experimental animals (e.g., mice or rats)
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Appropriate equipment for the chosen route of administration (e.g., intraperitoneal injection)
Procedure:
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Preparation of Dosing Solution:
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Prepare a stock solution of this compound in DMSO.
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On the day of the experiment, prepare the final dosing solution by adding the DMSO stock to the 20% SBE-β-CD in saline to achieve the desired final concentration and a 10% DMSO volume.
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Ensure the solution is clear. If precipitation occurs, gentle warming or sonication may be used.
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Animal Dosing:
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Administer the this compound solution to the animals via the desired route (e.g., intraperitoneal injection). The volume of administration should be based on the animal's body weight.
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A vehicle-only control group should be included in the experimental design.
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Behavioral or Physiological Assessment:
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Conduct the planned behavioral tests or physiological measurements at a predetermined time point after this compound administration. The timing should be based on the known pharmacokinetics of the compound if available, or determined in pilot studies.
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Visualizations
References
Technical Support Center: Managing MMPIP Hydrochloride in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing MMPIP hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), in their experiments. Given its short elimination half-life, this guide offers specific strategies to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride is a potent and selective allosteric antagonist of the mGluR7 receptor.[1] Unlike orthosteric antagonists that bind to the glutamate binding site, MMPIP binds to a distinct allosteric site on the receptor, negatively modulating its activity.[1] This makes it a valuable tool for studying the physiological and pathological roles of mGluR7 in the central nervous system.
Q2: What is the reported elimination half-life of this compound and what are the implications for my experiments?
A2: Pharmacokinetic studies in rats have shown that MMPIP has a short elimination half-life of approximately one hour in circulation.[2] This rapid clearance means that the compound's concentration in the plasma and brain will decrease significantly shortly after administration. For in vivo experiments, this necessitates careful planning of the dosing regimen and the timing of behavioral or physiological measurements to ensure that the compound is present at effective concentrations during the observation period. For in vitro studies, this may require more frequent media changes or the use of perfusion systems to maintain a stable concentration.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has good water solubility, which is enhanced in its salt form. A common method for preparing this compound for intraperitoneal (i.p.) injection in rodents involves dissolving it in a vehicle such as 0.9% saline. If solubility issues arise, a co-solvent system can be used. One recommended protocol involves preparing a stock solution in DMSO and then diluting it in a solution of 20% SBE-β-CD in saline. For example, a 1 mg/mL working solution can be prepared by adding 100 μL of a 10 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline. It is always recommended to prepare fresh solutions for in vivo experiments on the day of use.
Q4: What are some known in vivo effects of this compound?
A4: this compound has been shown to have several effects on the central nervous system in rodents. It can impair both non-spatial and spatial cognitive performance in mice. Additionally, it has demonstrated efficacy in alleviating pain and normalizing affective and cognitive behaviors in mouse models of neuropathic pain.
Troubleshooting Guides
Issue 1: High Variability in In Vivo Behavioral Readouts
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Possible Cause: The short half-life of this compound can lead to inconsistent plasma and brain concentrations at the time of testing.
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Troubleshooting Steps:
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Optimize Dosing-to-Test Interval: Conduct a pilot study to determine the optimal time window for behavioral testing after MMPIP administration. This can be achieved by testing different cohorts of animals at various time points post-injection (e.g., 15, 30, 60, and 120 minutes).
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Consider a Priming Dose: For longer behavioral paradigms, a small initial priming dose followed by a larger dose closer to the testing time might help maintain more stable exposure.
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Alternative Dosing Strategies: If intraperitoneal injections lead to high variability, consider alternative routes of administration that may offer more sustained release, such as subcutaneous injection or the use of osmotic mini-pumps for continuous infusion.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources allow, conduct a PK/PD study to correlate plasma/brain concentrations of MMPIP with the observed behavioral effects. This can help in designing a more effective dosing regimen.
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Issue 2: Lack of Expected Effect in In Vitro Assays
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Possible Cause: Depletion of this compound from the culture medium over the course of the experiment due to metabolism by cells or non-specific binding to plasticware.
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Troubleshooting Steps:
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Increase Dosing Frequency: For longer incubation periods, replace the medium with freshly prepared this compound solution at regular intervals (e.g., every 1-2 hours) to maintain the target concentration.
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Use a Perfusion System: For more precise control over compound concentration, a continuous flow-through or perfusion system can be employed to constantly supply fresh medium containing this compound.
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Measure Compound Concentration: If possible, use an analytical method like LC-MS/MS to measure the concentration of MMPIP in the culture medium at the beginning and end of the experiment to assess its stability.
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Include Positive and Negative Controls: Always include a known mGluR7 agonist (e.g., L-AP4) and a vehicle control to ensure the assay is performing as expected.
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Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (KB) | 24 - 30 nM | Recombinant mGluR7 | |
| IC50 (Ca2+ Mobilization) | 26 nM | CHO cells co-expressing rat mGluR7 and Gα15 (agonist: L-AP4) | |
| IC50 (cAMP Accumulation) | 220 nM | CHO cells expressing rat mGluR7 (agonist: L-AP4) | |
| IC50 (cAMP Accumulation) | 610 nM | CHO cells co-expressing human mGluR7 and Gα15 (agonist: L-AP4) | |
| Elimination Half-Life (in vivo) | ~1 hour | Rat (circulation) |
Experimental Protocols
In Vitro: cAMP Accumulation Assay
This protocol is designed to measure the ability of this compound to antagonize agonist-induced inhibition of cAMP accumulation in cells expressing mGluR7.
Materials:
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CHO cells stably expressing mGluR7
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This compound
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mGluR7 agonist (e.g., L-AP4)
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Forskolin
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cAMP assay kit
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Cell culture medium
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Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
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Cell Plating: Seed the mGluR7-expressing CHO cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: The following day, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and varying concentrations of this compound. Incubate for 20-30 minutes at 37°C.
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Agonist Stimulation: Add the mGluR7 agonist (e.g., L-AP4) at a concentration that gives a submaximal response (e.g., EC80) in the presence of a stimulant of adenylyl cyclase like forskolin. Incubate for a further 15-30 minutes at 37°C.
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Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
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Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo: Novel Object Recognition (NOR) Test in Mice
This protocol assesses the impact of this compound on recognition memory.
Materials:
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This compound
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Vehicle solution
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Open field arena
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Two sets of identical objects (e.g., small plastic toys)
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Video tracking software
Procedure:
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Habituation: On day 1, allow each mouse to freely explore the empty open field arena for 5-10 minutes to acclimate to the environment.
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Training (Familiarization Phase): On day 2, administer this compound or vehicle via i.p. injection at a predetermined time before the training session (e.g., 30 minutes). Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes. The time spent exploring each object is recorded.
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Testing (Test Phase): After a retention interval (e.g., 1 to 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes and record the time spent exploring the familiar and novel objects.
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Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the MMPIP-treated group compared to the vehicle group may indicate impaired recognition memory.
Visualizations
References
MMPIP Hydrochloride Stock Solutions: A Guide to Preventing Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of MMPIP hydrochloride stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound. For in vivo experiments, a co-solvent system, such as 10% DMSO in a solution of 20% SBE-β-CD in saline, can be used to improve solubility and biocompatibility.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maintain the integrity of your this compound stock solutions, it is crucial to adhere to the recommended storage temperatures and durations. For detailed storage guidelines, please refer to the data table below.
Q3: How long can I store this compound stock solutions?
A3: The shelf-life of your stock solution depends on the storage temperature. At -80°C, stock solutions in DMSO can be stored for up to 6 months, while at -20°C, the recommended storage period is 1 month.[1][2][3] It is always best practice to prepare fresh solutions for critical experiments.
Q4: What are the signs of degradation in my this compound stock solution?
A4: Visual indicators of degradation can include a change in color, the appearance of precipitates that do not redissolve upon warming, or a decrease in the expected biological activity in your assays. If you suspect degradation, it is recommended to prepare a fresh stock solution.
Q5: Should I be concerned about the degradation of the solid form of this compound?
A5: The solid form of this compound is generally more stable than its solutions. When stored in a sealed container away from moisture at -20°C, it can be stable for up to 3 years.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate observed in the stock solution upon thawing. | Low solubility at colder temperatures. | 1. Gently warm the solution to 37°C.2. Use sonication to aid dissolution.[5]3. If the precipitate persists, it may indicate degradation or exceeding the solubility limit. Prepare a fresh solution. |
| Inconsistent experimental results. | Degradation of the stock solution. | 1. Prepare a fresh stock solution from solid this compound.2. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.3. Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC). |
| Working solution appears cloudy. | Poor aqueous solubility. | 1. For aqueous working solutions, filter through a 0.22 μm filter before use.2. Consider using a co-solvent system as recommended for in vivo studies. |
Data Presentation: Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Solid | N/A | -20°C | 3 years |
| Solid | N/A | 4°C | 2 years |
| Stock Solution | DMSO | -80°C | 6 months |
| Stock Solution | DMSO | -20°C | 1 month |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
-20°C and -80°C freezers
-
Incubator/water bath
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO.
-
Dissolve the solid in DMSO by vortexing and, if necessary, brief sonication.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple small-volume, amber vials to minimize headspace and light exposure.
-
Store one set of aliquots at -20°C and another set at -80°C.
-
Designate one aliquot from each temperature as the T=0 (baseline) sample.
-
-
Sample Analysis (HPLC):
-
T=0 Analysis: Immediately after preparation, dilute an aliquot of the T=0 sample to a suitable concentration (e.g., 100 µM) with the mobile phase. Inject the diluted sample into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
-
Record the peak area of the this compound peak.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks for -20°C; 1, 2, 3, 4, 5, and 6 months for -80°C), remove one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare and analyze the sample by HPLC as described in step 3.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak areas.
-
Plot the percentage of remaining this compound versus time for each storage condition.
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A significant decrease in the peak area or the appearance of new peaks would indicate degradation.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
References
Navigating Variability in Animal Response to MMPIP Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers utilizing MMPIP hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This guide offers troubleshooting advice and frequently asked questions (FAQs) to address the inherent variability in animal responses during in vivo experiments. By providing detailed experimental protocols, structured data, and clear visualizations, this resource aims to enhance experimental reproducibility and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: MMPIP (6-(4-Methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride is a selective, non-competitive antagonist of the mGluR7 receptor.[1] It functions as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the glutamate binding site to inhibit its activity.[2][3][4] mGluR7 is a presynaptic G-protein coupled receptor that, when activated, inhibits the release of neurotransmitters like glutamate and GABA.[2] By antagonizing mGluR7, this compound can increase neurotransmitter release, thereby modulating synaptic transmission.
Q2: I am observing significant variability in the behavioral responses of my animals to this compound. What are the potential contributing factors?
A2: Variability in in vivo studies is a common challenge. Several factors can contribute to inconsistent responses to this compound:
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Animal Strain: Different strains of mice and rats can exhibit varied behavioral and physiological responses to pharmacological agents.
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Animal Handling and Acclimation: Proper handling and allowing sufficient time for animals to acclimate to the facility and testing rooms are crucial for reducing stress-induced variability.
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Route and Volume of Administration: The method of administration (e.g., intraperitoneal, oral gavage) and the volume injected can influence the pharmacokinetics and subsequent behavioral effects of the compound.
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Housing Conditions: Factors such as cage density, light/dark cycle, and environmental enrichment can impact animal behavior and drug response.
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Experimental Protocol Consistency: Minor variations in the execution of behavioral tests can lead to significant differences in results.
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Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varying concentrations of this compound reaching the brain.
Q3: What are the expected behavioral effects of this compound in rodents?
A3: Published studies have reported several behavioral effects of this compound in rodents, primarily related to cognitive function. For instance, MMPIP has been shown to impair performance in the novel object recognition test in mice. However, it has been reported to have no significant effect on locomotor activity or in tests of anxiety and depression-like behavior such as the tail suspension test in healthy rodents.
Q4: How should I prepare and administer this compound for in vivo studies?
A4: Proper preparation and administration are critical for obtaining reliable results. A detailed protocol is provided in the "Experimental Protocols" section below. Key considerations include selecting an appropriate vehicle (e.g., saline, DMSO, or a combination) and ensuring complete dissolution of the compound. The chosen route of administration should be consistent across all animals in the study.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral data between animals in the same treatment group. | 1. Inconsistent drug administration.2. Animal stress.3. Subtle variations in the experimental procedure. | 1. Ensure all injections are performed consistently by a trained individual. Verify the correct volume and concentration of the this compound solution.2. Handle animals gently and consistently. Ensure adequate acclimation time to the testing room before each experiment.3. Standardize all aspects of the behavioral test, including lighting, noise levels, and the timing of procedures. |
| Lack of a clear dose-response relationship. | 1. Inappropriate dose range.2. Saturation of the pharmacological effect.3. Issues with drug formulation and bioavailability. | 1. Conduct a pilot study with a wider range of doses to identify the optimal dose-response window.2. Consider that at higher doses, the effect of this compound may plateau.3. Verify the solubility and stability of your this compound formulation. Consider alternative vehicles if poor bioavailability is suspected. |
| Unexpected or contradictory behavioral effects compared to published literature. | 1. Differences in animal strain or sex.2. Variations in the experimental protocol.3. Off-target effects of the compound at high concentrations. | 1. Report the specific strain and sex of the animals used. Be aware that these can significantly influence outcomes.2. Carefully compare your protocol with those in the published literature to identify any discrepancies.3. If using high doses, consider the possibility of non-specific effects. It is advisable to use the lowest effective dose. |
| Animals appear sedated or show signs of toxicity. | 1. Dose is too high.2. Vehicle toxicity. | 1. Reduce the dose of this compound.2. Run a vehicle-only control group to rule out any adverse effects of the solvent. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro and in vivo effects of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Agonist | IC50 (nM) | Reference |
| Calcium Mobilization | mGluR7/Gα15 expressing cells | L-AP4 | 70.3 ± 20.4 |
Table 2: Pharmacokinetic Parameters of MMPIP in Rats
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) | ~1 hour | Systemic |
Note: Pharmacokinetic parameters can vary significantly depending on the species, strain, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol provides a general guideline for the preparation and intraperitoneal (IP) administration of this compound in mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Dimethyl sulfoxide (DMSO) (optional, for solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the animals.
-
Solubilization:
-
Method A (Saline): If this compound is sufficiently soluble in saline, weigh the required amount and dissolve it in the appropriate volume of sterile 0.9% saline. Vortex thoroughly to ensure complete dissolution.
-
Method B (Co-solvent): If solubility is an issue, first dissolve this compound in a small amount of DMSO (e.g., 5-10% of the final volume). Then, bring the solution to the final volume with sterile 0.9% saline. Vortex thoroughly. Note: Always run a vehicle control group with the same concentration of DMSO.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated volume of the this compound solution via intraperitoneal (IP) injection. The injection volume should typically not exceed 10 mL/kg.
-
Record the time of administration.
-
Protocol 2: Novel Object Recognition (NOR) Test
This test is used to assess recognition memory in rodents.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material that is easy to clean.
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Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the mice. The objects should be of similar size and complexity.
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the empty arena for 5-10 minutes to allow for exploration and habituation to the new environment.
-
-
Familiarization/Training (Day 2):
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Place two identical objects (A and A) in opposite corners of the arena.
-
Administer this compound or vehicle at a predetermined time before the training session (e.g., 30 minutes).
-
Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).
-
-
Test/Recognition (Day 2):
-
After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object (B). The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Visualizations
Signaling Pathway
Caption: mGluR7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for in vivo experiments with this compound.
References
- 1. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Context-Dependent Pharmacology Exhibited by Negative Allosteric Modulators of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive and negative allosteric modulation of metabotropic glutamate receptors: emerging therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of MMPIP Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of MMPIP hydrochloride, a selective allosteric antagonist of the mGluR7 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7), making it a valuable tool for central nervous system research.[1][2] Its utility in in vivo oral studies is often hampered by poor bioavailability, which is likely attributable to low aqueous solubility. The hydrochloride salt form is noted to have better water solubility and stability compared to its free base, yet challenges in achieving adequate systemic exposure after oral administration can still arise.[3]
Q2: What are the key physicochemical properties of this compound?
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆ClN₃O₃ | [4] |
| Molecular Weight | 369.80 g/mol | [4] |
| Appearance | Light yellow to green yellow solid | |
| Solubility | Soluble to 10 mg/mL (27.04 mM) in DMSO (with warming) | |
| In Vivo Formulation Example | 10% DMSO, 90% (20% SBE-β-CD in saline) |
Q3: What are the primary formulation strategies to enhance the bioavailability of this compound?
Several strategies can be employed to overcome the poor bioavailability of this compound, primarily by addressing its solubility limitations. These include:
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Complexation with Cyclodextrins: Encapsulating the lipophilic MMPIP molecule within the hydrophilic cavity of a cyclodextrin, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can significantly enhance its aqueous solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a solid state can improve its wettability and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be formulated by dissolving this compound in a mixture of oils, surfactants, and co-solvents. These systems form fine oil-in-water emulsions in the gastrointestinal tract, enhancing solubilization and absorption.
-
Particle Size Reduction: Micronization or nanosizing of the drug substance increases the surface area available for dissolution, which can improve the dissolution rate.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vivo efficacy despite high in vitro potency. | Poor oral bioavailability due to low aqueous solubility and/or permeability. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility and permeability of this compound using the protocols provided below. 2. Formulation Enhancement: Employ one of the formulation strategies outlined in the FAQs and detailed in the Experimental Protocols section. The use of cyclodextrins is a good starting point based on existing data. |
| Precipitation of the compound in aqueous buffers or cell culture media. | The aqueous solubility of this compound is exceeded. | 1. Use of Co-solvents: For in vitro assays, prepare a high-concentration stock solution in DMSO and dilute it serially in the final aqueous medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. 2. pH Adjustment: Investigate the pH-solubility profile of this compound to determine if solubility can be enhanced at a physiologically relevant pH. |
| High variability in animal studies. | Inconsistent dissolution and absorption of the formulation. | 1. Formulation Homogeneity: Ensure the formulation (e.g., suspension, SEDDS) is homogenous before and during administration. 2. Control of Experimental Conditions: Standardize animal fasting times and other experimental conditions that can affect gastrointestinal physiology. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium aqueous solubility of this compound.
Methodology:
-
Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
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Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
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Dissolve this compound in the transport buffer, potentially with a small amount of co-solvent like DMSO, to the desired concentration.
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To measure apical-to-basolateral (A-to-B) permeability, add the drug solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer. Also, collect a sample from the donor compartment at the beginning and end of the experiment.
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To measure basolateral-to-apical (B-to-A) permeability, reverse the donor and receiver compartments.
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Quantify the concentration of this compound in all samples using LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
Protocol 3: Preparation of a Cyclodextrin-Based Formulation
Objective: To prepare a solution of this compound using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance its aqueous solubility for in vivo studies.
Methodology:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
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Prepare a 10% (v/v) solution of DMSO in the 20% SBE-β-CD solution.
-
Weigh the required amount of this compound and add it to the DMSO/SBE-β-CD solution.
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Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
This formulation can be used for oral gavage in animal studies.
Protocol 4: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the oral bioavailability of a formulated this compound.
Methodology:
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Use two groups of mice (e.g., n=3-5 per group). Fast the animals overnight with free access to water.
-
Intravenous (IV) Group: Administer a known dose of this compound (dissolved in a suitable IV vehicle) via tail vein injection.
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Oral (PO) Group: Administer a known dose of the formulated this compound (e.g., the cyclodextrin-based formulation from Protocol 3) via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from each animal.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.
-
Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. | Semantic Scholar [semanticscholar.org]
- 3. MMPIP, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of MMPIP Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of MMPIP hydrochloride obtained from suppliers. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2] It does not compete with the natural ligand, glutamate, at the orthosteric binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and thereby reducing its response to glutamate.[3] this compound has been shown to have inverse agonist properties, meaning it can reduce the basal activity of the mGluR7 receptor in the absence of an agonist.[4] It is a valuable research tool for studying the physiological and pathological roles of the mGluR7 receptor in the central nervous system.[1]
Q2: What is the recommended purity specification for this compound for in vitro and in vivo studies?
A2: For most research applications, a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is recommended. However, the required purity may vary depending on the sensitivity of the experimental system. For sensitive assays or in vivo studies, higher purity (e.g., ≥99%) may be desirable to minimize off-target effects from potential impurities. Always refer to the supplier's Certificate of Analysis (CoA) for batch-specific purity data.
Q3: How should I properly store and handle this compound?
A3: this compound should be stored desiccated at room temperature. For long-term storage, it is advisable to store it at -20°C, sealed and away from moisture. When preparing solutions, it is recommended to make fresh solutions for each experiment. If stock solutions are prepared, they should be stored at -20°C or -80°C in airtight vials to minimize degradation. The hydrochloride salt form of MMPIP generally offers better water solubility and stability compared to the freebase form.
Q4: What are the potential sources of impurities in this compound supplied by vendors?
A4: Impurities in a supplied batch of this compound can originate from several sources:
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, byproducts from side reactions, and residual catalysts. The specific impurities will depend on the synthetic route used by the manufacturer.
-
Degradation Products: Improper storage conditions (e.g., exposure to light, moisture, or extreme temperatures) can lead to the degradation of this compound.
-
Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed.
-
Contaminants: Cross-contamination from other compounds manufactured in the same facility.
Q5: The purity on the supplier's Certificate of Analysis is listed as >98%, but I am seeing unexpected results in my assay. What should I do?
A5: While the overall purity may be high, even small amounts of certain impurities can have significant biological activity. If you suspect an issue with the compound's purity, it is recommended to perform an independent purity analysis. Refer to the "Troubleshooting Guide for Purity Verification" section for detailed steps. Additionally, consider the possibility that the unexpected results are due to other experimental variables.
Troubleshooting Guide for Purity Verification
This guide provides a systematic approach to troubleshooting potential purity issues with your this compound sample.
Initial Checks and Observations
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | A biologically active impurity may be present, or the compound may have degraded. | Perform an independent purity analysis using HPLC. Compare the chromatogram to the supplier's CoA. |
| Poor solubility of the compound. | The supplied material may not be the hydrochloride salt, or it may contain insoluble impurities. | Verify the identity of the compound using techniques like NMR or mass spectrometry. Attempt to dissolve a small amount in different solvents (e.g., water, DMSO, ethanol). |
| Discoloration or unusual appearance of the solid. | The compound may have degraded or been contaminated. | Do not use the compound. Contact the supplier immediately and request a replacement or further analysis. |
Analytical Troubleshooting
If initial checks suggest a purity issue, a more thorough analytical investigation is warranted.
Table 1: Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Parameters to Evaluate |
| High-Performance Liquid Chromatography (HPLC) | Quantify the purity and detect the presence of impurities. | Peak area percentage of the main peak, presence of additional peaks. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identify the molecular weight of the main compound and any impurities. | Mass-to-charge ratio (m/z) of all detected peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm the chemical structure of the main compound and identify structural information of impurities. | Chemical shifts, integration, and coupling constants. Compare the spectra to the expected structure of MMPIP. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detect and identify volatile impurities and residual solvents. | Presence of peaks corresponding to common laboratory solvents. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific instrument and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition at a concentration of 1 mg/mL.
Protocol 2: ¹H NMR for Structural Verification
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The resulting spectrum should be consistent with the known chemical structure of MMPIP. The presence of significant unassigned peaks may indicate the presence of impurities.
Visualizing Workflows and Pathways
To aid in understanding the experimental and biological context of this compound, the following diagrams are provided.
Caption: Workflow for verifying the purity of a new batch of this compound.
Caption: Simplified signaling pathway of mGluR7 and the inhibitory effect of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context-Dependent Pharmacology Exhibited by Negative Allosteric Modulators of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Context-dependent pharmacology exhibited by negative allosteric modulators of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1215566-78-1 | Tocris Bioscience [tocris.com]
best practices for long-term storage of MMPIP hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of MMPIP hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1] Some suppliers also indicate that desiccating at room temperature is a suitable storage condition.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials. For long-term storage, -80°C is recommended, which can preserve the solution for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1]
Q3: Is this compound sensitive to light?
Q4: What is the advantage of using the hydrochloride salt form of MMPIP?
The hydrochloride salt form of MMPIP generally offers enhanced water solubility and stability compared to its free base form.[4] This can be advantageous for achieving desired concentrations in aqueous buffers and for maintaining the integrity of the compound over time.
Q5: How can I ensure the quality and integrity of my stored this compound?
To ensure the quality of your compound, always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific information. Proper storage as recommended, minimizing exposure to air and humidity, and avoiding repeated freeze-thaw cycles are crucial for maintaining its integrity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed in stock solution upon thawing. | - The concentration of the solution may be too high for the solvent at a lower temperature.- The compound may have come out of solution during freezing. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.- If precipitation persists, consider preparing a more dilute stock solution. |
| Difficulty dissolving solid this compound. | - The compound may have absorbed moisture, affecting its solubility.- The chosen solvent may not be optimal. | - Ensure the compound has been stored in a desiccated environment.- Refer to the supplier's datasheet for recommended solvents and solubility information. For example, this compound is soluble in DMSO. |
| Discoloration of the solid compound or solution. | - This could be a sign of degradation due to exposure to light, air (oxidation), or improper temperature. | - Discard the compound if degradation is suspected, as it may affect experimental results.- Review storage procedures to ensure the compound is protected from light, stored under an inert atmosphere if necessary, and maintained at the correct temperature. |
| Inconsistent experimental results using the same batch of this compound. | - The compound may have degraded due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution may have compromised its stability. | - Use a fresh aliquot of the stock solution for each experiment.- If the issue persists, consider performing a quality control check, such as HPLC, to assess the purity of the compound. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing and Storing Stock Solutions
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount of the compound in a sterile environment.
-
Dissolution: Add the appropriate solvent (e.g., DMSO) to the solid compound to achieve the desired stock concentration. Vortex or sonicate at room temperature until the compound is fully dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Visual Guides
Caption: Workflow for the long-term storage of this compound.
Caption: Logical relationships in troubleshooting storage issues.
References
Validation & Comparative
A Comparative Guide to MMPIP Hydrochloride and Other mGluR7 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate receptor 7 (mGluR7), a presynaptic G-protein coupled receptor, has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders. Its role in modulating synaptic transmission and plasticity has spurred the development of selective antagonists. This guide provides an objective comparison of MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride, a widely used mGluR7-selective negative allosteric modulator (NAM), with other notable mGluR7 antagonists. The comparison is supported by experimental data on their potency, selectivity, and pharmacokinetic profiles.
In Vitro Pharmacology: Potency and Selectivity
The in vitro potency of mGluR7 antagonists is typically assessed through functional assays that measure the inhibition of agonist-induced responses. Common assays include calcium mobilization in cells co-expressing mGluR7 and a promiscuous G-protein, and cAMP accumulation assays in cells expressing mGluR7, which naturally couples to Gαi/o proteins to inhibit adenylyl cyclase.
| Compound | Assay Type | Agonist | Species | IC50 (nM) | Reference |
| MMPIP | Ca2+ Mobilization | L-AP4 | Rat | 26 | [1] |
| MMPIP | cAMP Accumulation | L-AP4 | Rat | 220 | [1] |
| ADX71743 | Ca2+ Mobilization | L-AP4 | Human | 300 | [2][3] |
| XAP044 | Not Specified | Not Specified | Not Specified | 88 | [4] |
Selectivity Profile:
A crucial aspect of a pharmacological tool is its selectivity for the target receptor over other related receptors.
| Compound | Receptor Subtypes Tested | Concentration Tested (µM) | Observed Effect | Reference |
| MMPIP | mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR8 | ≥ 1 | No significant effect | |
| ADX71743 | Not specified in detail, but described as "highly selective" | Not specified | Not specified |
In Vivo Pharmacology: Pharmacokinetics
The therapeutic potential of an mGluR7 antagonist is highly dependent on its in vivo behavior, including its ability to cross the blood-brain barrier and its duration of action.
| Compound | Species | Administration Route | Cmax | Tmax | Half-life | Brain Penetrant | Reference |
| MMPIP | Rat | Systemic | Not specified | Not specified | ~1 hour | Yes | |
| ADX71743 | Mouse | Subcutaneous (12.5 mg/kg) | 1380 ng/ml (plasma) | Not specified | 0.68 hours (plasma) | Yes (CSF/plasma ratio = 5.3%) | |
| ADX71743 | Rat | Subcutaneous (100 mg/kg) | 16800 ng/ml (plasma) | Not specified | 1.5 hours (plasma) | Yes |
Signaling & Experimental Workflows
mGluR7 Signaling Pathway
mGluR7 is a Group III metabotropic glutamate receptor that couples to the Gαi/o family of G-proteins. Upon activation by glutamate, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate the activity of ion channels.
Caption: Canonical mGluR7 signaling pathway.
Experimental Workflow for mGluR7 Antagonist Characterization
The characterization of a novel mGluR7 antagonist typically follows a multi-stage process, beginning with in vitro screening and culminating in in vivo behavioral studies.
Caption: A typical workflow for mGluR7 antagonist discovery.
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR7 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Addition: The test compound (e.g., MMPIP hydrochloride) is added to the wells at various concentrations and pre-incubated.
-
Agonist Stimulation: An mGluR7 agonist (e.g., L-AP4) is added in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or AlphaScreen.
-
Data Analysis: The concentration-response curves are plotted to determine the IC50 value of the antagonist.
Marble Burying Test
This test is used to assess anxiety-like and repetitive behaviors in rodents.
-
Apparatus: A standard mouse cage is filled with 5 cm of bedding material. Twenty glass marbles are evenly spaced on the surface.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the test.
-
Procedure: The mouse is placed in the cage, and the number of marbles buried (at least two-thirds covered by bedding) within a 30-minute period is counted.
-
Drug Administration: The test compound (e.g., ADX71743) or vehicle is administered at a specified time before the test.
-
Data Analysis: The number of buried marbles is compared between the drug-treated and vehicle-treated groups.
Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two arms enclosed by walls.
-
Acclimation: Animals are habituated to the testing room before the experiment.
-
Procedure: The rodent is placed in the center of the maze and allowed to explore for a 5-minute session. The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Data Analysis: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Conclusion
This compound stands as a potent and selective mGluR7 antagonist, particularly valuable as a research tool due to its well-characterized in vitro profile and demonstrated brain penetration. ADX71743 presents another robust option with proven in vivo efficacy in models of anxiety. The choice between these and other mGluR7 antagonists will depend on the specific experimental context, including the desired pharmacokinetic profile and the specific signaling pathways under investigation. The "context-dependent" nature of some allosteric modulators, where their effects may vary in different cellular backgrounds, is an important consideration for researchers. This guide provides a foundational comparison to aid in the selection of the most appropriate mGluR7 antagonist for your research needs.
References
- 1. In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Neuropathic Pain Relief: MMPIP Hydrochloride vs. XAP044
A Comparative Analysis of Two mGluR7 Negative Allosteric Modulators in Preclinical Neuropathic Pain Models
For researchers and drug development professionals navigating the complex landscape of neuropathic pain therapeutics, the metabotropic glutamate receptor 7 (mGluR7) has emerged as a promising target. This guide provides a detailed comparison of two prominent mGluR7 negative allosteric modulators (NAMs), MMPIP hydrochloride and XAP044, based on available preclinical data. Both compounds have demonstrated efficacy in alleviating the sensory and affective-cognitive symptoms associated with neuropathic pain.
Mechanism of Action: A Tale of Two Binding Sites
Both MMPIP (6-(4-methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride and XAP044 (7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one) exert their effects by negatively modulating the mGluR7 receptor. This receptor is a presynaptic G-protein coupled receptor that plays a crucial role in regulating glutamate release, the primary excitatory neurotransmitter in the central nervous system. By inhibiting mGluR7 activity, these NAMs can reduce excessive glutamate transmission, a key factor in the central sensitization that underlies neuropathic pain.
A key distinction lies in their binding sites. While both are allosteric modulators, XAP044 is notable for its novel mode of action, binding to the extracellular Venus flytrap domain of the mGluR7 receptor.[1] This is in contrast to many other mGluR7 modulators that target the seven-transmembrane region. This unique binding site for XAP044 could have implications for its specificity and downstream signaling effects.
Efficacy in a Preclinical Model of Neuropathic Pain
A pivotal study directly compared the efficacy of MMPIP and XAP044 in the Spared Nerve Injury (SNI) model in mice, a widely used and validated model of neuropathic pain. The study demonstrated that both compounds were effective in reversing pain-like behaviors and associated comorbidities.
Comparative Efficacy Data
The following table summarizes the key findings from a head-to-head comparison in the SNI model. It is important to note that while the study confirmed that XAP044 reproduced the effects of MMPIP, detailed dose-response curves and ED50 values for a direct potency comparison are not fully detailed in the primary publication's abstract. The data presented reflects the qualitative and significant effects observed.
| Parameter | Neuropathic Pain Model | Compound | Key Findings |
| Thermal Hyperalgesia | Spared Nerve Injury (SNI) | This compound | Significantly increased the paw withdrawal latency to a thermal stimulus, indicating a reduction in heat sensitivity. |
| XAP044 | Reproduced the analgesic effect of MMPIP, significantly increasing thermal withdrawal latency. | ||
| Mechanical Allodynia | Spared Nerve Injury (SNI) | This compound | Significantly increased the paw withdrawal threshold to mechanical stimuli (von Frey filaments), indicating a reduction in touch sensitivity. |
| XAP044 | Reproduced the anti-allodynic effect of MMPIP, significantly increasing mechanical withdrawal thresholds. | ||
| Anxiety-like Behavior | Tail Suspension Test | This compound | Reduced the immobility time, suggesting anxiolytic and antidepressant-like effects. |
| XAP044 | Reproduced the effects of MMPIP in reducing immobility time. | ||
| Compulsive-like Behavior | Marble Burying Test | This compound | Reduced the number of marbles buried, indicating a reduction in compulsive-like digging behavior. |
| XAP044 | Reproduced the effects of MMPIP in reducing marble burying behavior. |
Note: The direct comparative study concluded that XAP044, another selective mGluR7 NAM, reproduced the effects of MMPIP on thermal hyperalgesia, mechanical allodynia, the tail suspension test, and the marble burying test.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative study of MMPIP and XAP044.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a surgical procedure that induces long-lasting and robust neuropathic pain symptoms.
-
Animals: Adult male C57BL/6J mice are used.
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Surgical Procedure: The sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in one hind limb. The tibial and common peroneal nerves are tightly ligated with silk suture and then sectioned, removing a small distal segment. The sural nerve is left intact.
-
Post-operative Care: The muscle and skin are closed in layers. Animals are allowed to recover for a specified period (e.g., 14 days) to allow for the development of neuropathic pain symptoms before behavioral testing.
Behavioral Assays
1. Mechanical Allodynia (von Frey Test):
-
Apparatus: Animals are placed in individual Plexiglas chambers on an elevated mesh floor.
-
Acclimation: Mice are habituated to the testing environment for at least 30 minutes before the test.
-
Procedure: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw in the sural nerve territory. The 50% paw withdrawal threshold is determined using the up-down method.
2. Thermal Hyperalgesia (Hargreaves Test):
-
Apparatus: A radiant heat source is aimed at the plantar surface of the hind paw.
-
Procedure: The latency to paw withdrawal from the heat source is measured. A cut-off time is used to prevent tissue damage.
3. Tail Suspension Test:
-
Procedure: Mice are suspended by their tail using adhesive tape. The duration of immobility over a set period (e.g., 6 minutes) is recorded. Increased immobility is interpreted as a sign of depressive-like behavior.
4. Marble Burying Test:
-
Apparatus: A standard mouse cage is filled with bedding, and 20 marbles are evenly spaced on the surface.
-
Procedure: Mice are placed in the cage for 30 minutes. The number of marbles buried (at least two-thirds covered by bedding) is counted. This test is used to assess anxiety and obsessive-compulsive-like behavior.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway and the general experimental workflow for evaluating these compounds.
Caption: Proposed mechanism of action for MMPIP and XAP044 in reducing neuropathic pain.
Caption: Experimental workflow for comparing the efficacy of MMPIP and XAP044.
Conclusion
Both this compound and XAP044 are effective mGluR7 negative allosteric modulators that demonstrate significant promise in preclinical models of neuropathic pain. They not only alleviate sensory hypersensitivity but also appear to mitigate the affective and cognitive deficits that are common comorbidities of chronic pain. The finding that XAP044, with its distinct binding site on the Venus flytrap domain, reproduces the analgesic effects of MMPIP provides strong validation for targeting the mGluR7 receptor in neuropathic pain.
For drug development professionals, the novel mechanism of XAP044 may offer an alternative approach for structure-based drug design and the development of next-generation mGluR7 modulators. Further studies providing detailed dose-response comparisons and pharmacokinetic/pharmacodynamic profiling will be essential to fully delineate the therapeutic potential and any subtle differences in the efficacy and side-effect profiles of these two compounds.
References
Validating the Selectivity of MMPIP Hydrochloride for mGluR7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MMPIP hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), with other key mGluR7 modulators. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Executive Summary
Metabotropic glutamate receptor 7 (mGluR7) is a presynaptic Group III mGluR that plays a crucial role in regulating neurotransmitter release. Its involvement in various neurological and psychiatric disorders has made it an attractive therapeutic target. This compound has emerged as a valuable pharmacological tool for studying mGluR7 function due to its selectivity as a negative allosteric modulator. This guide compares the in vitro and in vivo properties of this compound with the allosteric agonist AMN082 and another negative allosteric modulator, ADX71743, providing a framework for understanding their respective pharmacological profiles.
Comparative Analysis of mGluR7 Modulators
The selection of a pharmacological tool is critical for the accurate interpretation of experimental results. This section provides a comparative overview of this compound, AMN082, and ADX71743, highlighting their key characteristics.
Quantitative Data Summary
The following table summarizes the key in vitro potency and binding affinity data for the compared mGluR7 modulators.
| Compound | Modality | Target | Assay | Potency/Affinity | Citation |
| This compound | Negative Allosteric Modulator (NAM) | mGluR7 | Binding Affinity (KB) | 24 - 30 nM | [1][2] |
| mGluR7 | Ca2+ Mobilization (IC50) | 26 nM (rat) | [1][2] | ||
| mGluR7 | cAMP Accumulation (IC50) | 220 nM (rat) | [2] | ||
| AMN082 | Allosteric Agonist | mGluR7 | cAMP Accumulation (EC50) | 64 - 290 nM | |
| mGluR7 | GTPγS Binding (EC50) | 64 - 290 nM | |||
| ADX71743 | Negative Allosteric Modulator (NAM) | mGluR7 | Not specified | Potent and selective |
Selectivity Profile
-
This compound: MMPIP is reported to be a selective antagonist for mGluR7.
-
AMN082: AMN082 demonstrates selectivity for mGluR7 over other mGluR subtypes and selected ionotropic glutamate receptors at concentrations up to 10 μM. However, it undergoes rapid metabolism in vivo to a metabolite that exhibits affinity for serotonin, dopamine, and norepinephrine transporters, which may lead to off-target effects in behavioral studies.
-
ADX71743: ADX71743 is a potent and selective mGluR7 NAM. It has been shown to have no detectable agonist or allosteric effects on other metabotropic glutamate receptors, including hmGlu3, hmGlu4, rmGlu5, hmGlu6, and hmGlu8.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section outlines the general protocols for the key functional assays used to characterize mGluR7 modulators.
Intracellular Calcium Mobilization Assay
This assay is used to determine the ability of a compound to inhibit the agonist-induced increase in intracellular calcium, a hallmark of Gq-coupled GPCR activation. mGluR7 is typically coupled to Gi/o, but can be engineered to couple to Gq by co-expressing a promiscuous Gα subunit like Gα15, enabling a calcium-based readout.
Protocol:
-
Cell Culture and Plating:
-
HEK293 or CHO cells stably co-expressing the mGluR7 and a promiscuous G-protein (e.g., Gα15) are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to near confluence.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution (e.g., HBSS) for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
The dye solution is removed, and the cells are washed with the buffer.
-
Test compounds (e.g., this compound) are added at various concentrations and incubated for a predetermined time.
-
An mGluR7 agonist (e.g., L-AP4) is then added to stimulate the receptor.
-
Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis:
-
The fluorescence intensity is recorded over time.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist response, is calculated from the concentration-response curves.
-
cAMP Accumulation Assay
This assay measures the modulation of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like mGluR7. Activation of mGluR7 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. NAMs like this compound will antagonize this effect.
Protocol:
-
Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing mGluR7 are cultured and seeded in 96- or 384-well plates.
-
-
Compound Incubation:
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Stimulation and Lysis:
-
Adenylyl cyclase is stimulated with forskolin, followed by the addition of an mGluR7 agonist (e.g., L-AP4).
-
After incubation, the cells are lysed to release intracellular cAMP.
-
-
cAMP Detection:
-
The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an HTRF-based assay.
-
-
Data Analysis:
-
The amount of cAMP produced is measured, and the IC50 value for the antagonist is determined from the concentration-response curves.
-
Visualizations
mGluR7 Signaling Pathway
References
A Researcher's Guide to MMPIP: Comparing the Hydrochloride Salt and Free Base for In Vivo Studies
For researchers in neuroscience and drug development, selecting the appropriate form of a chemical tool is a critical first step in ensuring experimental success. This guide provides an objective comparison of MMPIP hydrochloride and MMPIP free base, two forms of a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). The focus is on their suitability for in vivo research, with supporting data and detailed experimental protocols.
MMPIP is a valuable research tool for investigating the physiological roles of the mGluR7 receptor, which is implicated in various central nervous system functions and disorders.[1] The choice between the hydrochloride salt and the free base can significantly impact the feasibility and reproducibility of in vivo experiments due to differences in their physicochemical properties.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between the two forms lies in their solubility and stability, particularly in aqueous solutions commonly used for animal dosing. Hydrochloride salts of compounds are generally developed to enhance these properties.[2]
| Property | This compound | MMPIP Free Base | Key Takeaway for Researchers |
| IUPAC Name | 6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride | 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one | The active molecule is identical; the difference is the presence of a hydrochloride salt. |
| Molecular Formula | C₁₉H₁₅N₃O₃ · HCl | C₁₉H₁₅N₃O₃ | The hydrochloride form has a higher molecular weight due to the addition of HCl. |
| Molecular Weight | 369.80 g/mol [3][4] | 333.35 g/mol | Dosage calculations must be adjusted based on molecular weight to ensure equivalent molar administration of the active MMPIP molecule. |
| CAS Number | 1215566-78-1[3] | 479077-02-6 | Use the correct CAS number for sourcing and documentation. |
| Aqueous Solubility | Enhanced water solubility. A clear solution of ≥ 1 mg/mL can be achieved in a saline-based vehicle containing co-solvents. | Poorly soluble in aqueous solutions. | The hydrochloride form is significantly more suitable for preparing aqueous-based formulations for injection. |
| Solubility in Organic Solvents | Soluble to 10 mM in DMSO. | Data not widely available, but expected to be soluble in organic solvents like DMSO. | Both forms can be dissolved in DMSO for preparing stock solutions. |
| Stability | Generally boasts enhanced stability in solution compared to the free base. | Less stable, particularly in acidic conditions where it may protonate. | The hydrochloride salt offers a more robust and reliable compound for experimental use. |
In Vivo Research Considerations: Formulation and Administration
The superior aqueous solubility of this compound makes it the preferred choice for most in vivo applications. It allows for the preparation of dosing solutions that are more amenable to parenteral administration (e.g., intraperitoneal, intravenous, or subcutaneous injection) and reduces the need for potentially confounding organic co-solvents at high concentrations.
This compound: Can be formulated in vehicles suitable for injection, such as saline with a solubilizing agent. A common strategy involves creating a stock solution in DMSO and then diluting it into a vehicle containing a cyclodextrin like SBE-β-CD to ensure solubility and stability in the final aqueous solution.
MMPIP Free Base: Due to its poor water solubility, formulating the free base for parenteral administration is challenging. It would likely require a higher concentration of organic co-solvents (e.g., DMSO, PEG400) or suspension in a vehicle like corn oil, which can introduce variables such as vehicle-induced physiological effects and inconsistent drug absorption.
For accurate and reproducible results, it is crucial to maintain a consistent formulation across all experimental groups, including a vehicle-only control group to account for any effects of the solvents themselves.
Recommended In Vivo Experimental Protocol
This protocol is a representative example for the systemic administration of this compound to rodents for behavioral analysis. Researchers should adapt dosages and volumes based on their specific experimental model and institutional guidelines.
Objective: To assess the effect of mGluR7 modulation by this compound on a specific behavioral outcome in mice.
Materials:
-
This compound (CAS 1215566-78-1)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
(SBE)₇ₘ-β-cyclodextrin (SBE-β-CD)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Syringes and needles appropriate for the route of administration (e.g., 27G needle for intraperitoneal injection)
Methodology:
-
Vehicle Preparation (20% SBE-β-CD in Saline):
-
Dissolve 2g of SBE-β-CD in 10mL of sterile 0.9% saline.
-
Mix thoroughly until a clear solution is formed. This vehicle can be stored at 4°C for up to one week.
-
-
This compound Stock Solution Preparation (10 mg/mL in DMSO):
-
Aseptically weigh the required amount of this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration (e.g., 10 mg of MMPIP HCl into 1 mL of DMSO).
-
Vortex or sonicate gently until fully dissolved. This stock solution can be aliquoted and stored at -20°C for several weeks or -80°C for months. Avoid repeated freeze-thaw cycles.
-
-
Dosing Solution Preparation (Example: 1 mg/mL for a 10 mg/kg dose):
-
This protocol is based on a common formulation strategy.
-
To prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL MMPIP HCl stock solution to 900 µL of the 20% SBE-β-CD in saline vehicle.
-
Vortex thoroughly to ensure a clear, homogenous solution. The final concentration of DMSO will be 10%.
-
Prepare a vehicle control solution by adding 100 µL of DMSO to 900 µL of the 20% SBE-β-CD in saline vehicle.
-
Prepare dosing solutions fresh on the day of the experiment.
-
-
Animal Dosing:
-
Administer the prepared solution to mice via the desired route (e.g., intraperitoneal injection).
-
The injection volume is typically 10 mL/kg of body weight. For a 25g mouse receiving a 10 mg/kg dose, this would be a 250 µL injection of the 1 mg/mL solution.
-
Ensure the vehicle control group receives the same volume and administration route as the drug-treated groups.
-
-
Behavioral Testing:
-
Conduct the behavioral test at the appropriate time post-administration, considering the pharmacokinetics of MMPIP. Studies have shown that MMPIP is distributed to the brain after systemic administration, with a half-life of about 1 hour in rats.
-
Visualizing Pathways and Processes
To further clarify the context of MMPIP's use, the following diagrams illustrate its mechanism of action and the experimental workflow.
Caption: Mechanism of MMPIP as a negative allosteric modulator (NAM) of the mGluR7 receptor.
Caption: A typical experimental workflow for an in vivo study using MMPIP.
Caption: Decision logic for selecting between this compound and free base.
Conclusion and Recommendation
For the vast majority of in vivo research applications, This compound is the superior and recommended form . Its enhanced aqueous solubility and stability simplify the preparation of reliable and reproducible dosing formulations, minimizing the introduction of confounding variables from complex vehicles. While the free base is the same active moiety, the practical challenges associated with its formulation for parenteral administration make it a less desirable choice. When planning experiments, researchers should always calculate dosages based on the molecular weight of the specific form being used to ensure molar equivalence and cite the exact form and CAS number in their methods and publications for clarity and reproducibility.
References
A Head-to-Head Battle of mGluR7 Negative Allosteric Modulators: MMPIP vs. ADX71743
In the landscape of neuroscience research and drug development, the metabotropic glutamate receptor 7 (mGluR7) has emerged as a promising target for therapeutic intervention in a range of neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of this receptor, in particular, have garnered significant attention for their potential to fine-tune glutamatergic neurotransmission. This guide provides a comprehensive comparative analysis of two pioneering mGluR7 NAMs: 6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP) and (+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one (ADX71743).
This guide will delve into their pharmacological profiles, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear, objective comparison to inform their research and development endeavors.
Unveiling the Mechanism: The mGluR7 Signaling Pathway
Metabotropic glutamate receptor 7 is a class C G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals.[1] It acts as an autoreceptor to inhibit the release of glutamate and as a heteroreceptor to modulate the release of other neurotransmitters like GABA.[1] Due to its low affinity for glutamate, mGluR7 is thought to be activated primarily during periods of high synaptic activity, serving as a crucial feedback mechanism to prevent excessive neuronal excitation.[1]
Negative allosteric modulators like MMPIP and ADX71743 do not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of orthosteric agonists.[2] This mode of action allows for a more nuanced modulation of receptor activity compared to direct antagonists. Some mGluR7 NAMs, including MMPIP, have also been reported to exhibit inverse agonist activity, meaning they can reduce the basal, constitutive activity of the receptor in the absence of an agonist.[3]
Figure 1. Simplified mGluR7 signaling cascade at a presynaptic terminal and the modulatory action of NAMs.
Quantitative Pharmacological Comparison
The following tables summarize the key in vitro and in vivo pharmacological parameters of MMPIP and ADX71743, providing a direct comparison of their potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Pharmacology
| Parameter | MMPIP | ADX71743 |
| Mechanism of Action | Negative Allosteric Modulator / Inverse Agonist | Negative Allosteric Modulator |
| Potency (IC₅₀) | 26 nM (rat mGluR7, Ca²⁺ mobilization)220 nM (rat mGluR7, cAMP accumulation)610 nM (human mGluR7, cAMP accumulation)0.34 µM (inverse agonism, cAMP assay) | 22 nM (vs. Glutamate)63 nM (human mGluR7)88 nM (rat mGluR7)125 nM (vs. L-AP4)0.22 µM (inverse agonism, cAMP assay) |
| Binding Affinity (KB) | 24 - 30 nM | Not explicitly reported |
| Selectivity | Selective for mGluR7 over other mGluRs (mGluR1, 2, 3, 4, 5, and 8 at concentrations up to 1 µM) | Potent and selective for mGluR7 |
Table 2: In Vivo Pharmacology & Pharmacokinetics
| Parameter | MMPIP | ADX71743 |
| Administration Route | Systemic (e.g., intraperitoneal) | Subcutaneous |
| Brain Penetrance | Yes, distributed into the brain in mice and rats | Yes, brain penetrant |
| Half-life (t₁/₂) | ~1 hour in rats (in circulation) | 0.68 hours (12.5 mg/kg, SC in mice)0.40 hours (100 mg/kg, SC in mice) |
| Key In Vivo Effects | Alleviates neuropathic painNormalizes affective and cognitive behavior in neuropathic miceImpairs cognitive performance in healthy rodentsDecreases social interaction in ratsAntipsychotic-like effects in some models | Anxiolytic-like effects in multiple models (e.g., marble burying, elevated plus maze)Reduces amphetamine-induced hyperactivityInactive in models of depression and psychosis (e.g., forced swim test)Antipsychotic-like effects in some models |
| Reported Doses (in vivo) | 10 mg/kg (i.p.) for behavioral effects in mice and rats5, 10, 15 mg/kg for antipsychotic-like effects | 50, 100, 150 mg/kg (s.c.) for anxiolytic effects in rodents1, 2.5, 5, 10, 15 mg/kg for antipsychotic-like effects |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the presented data. Below are descriptions of key assays used to characterize MMPIP and ADX71743.
In Vitro Assays
1. Intracellular Calcium Mobilization Assay
-
Principle: This assay measures the ability of a compound to inhibit the agonist-induced increase in intracellular calcium ([Ca²⁺]i). Since mGluR7 typically couples to Gᵢ/ₒ proteins, which do not directly signal through calcium, the receptor is co-expressed in a host cell line (e.g., CHO or HEK293) with a "promiscuous" G-protein, such as Gα₁₅. Gα₁₅ couples to phospholipase C, leading to the generation of inositol trisphosphate (IP₃) and a subsequent release of Ca²⁺ from intracellular stores.
-
Protocol Outline:
-
Cells stably co-expressing mGluR7 and Gα₁₅ are plated in a multi-well format.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (MMPIP or ADX71743) is pre-incubated with the cells for a defined period.
-
An mGluR7 agonist (e.g., L-AP4) is added to stimulate the receptor.
-
The change in fluorescence intensity, corresponding to the change in [Ca²⁺]i, is measured using a fluorescence plate reader.
-
The IC₅₀ value is calculated from the concentration-response curve of the antagonist.
-
Figure 2. Workflow for the intracellular calcium mobilization assay.
2. cAMP Accumulation Assay
-
Principle: This assay assesses the functional activity of Gᵢ/ₒ-coupled receptors by measuring their ability to inhibit adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). The basal level of cAMP is typically stimulated with forskolin. An agonist acting on a Gᵢ/ₒ-coupled receptor will inhibit this forskolin-stimulated cAMP production. A NAM will reverse this inhibition.
-
Protocol Outline:
-
Cells expressing mGluR7 are cultured in multi-well plates.
-
Cells are pre-incubated with the test NAM (MMPIP or ADX71743).
-
Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
An mGluR7 agonist (e.g., L-AP4) is added.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
The ability of the NAM to reverse the agonist-induced decrease in cAMP is quantified to determine its IC₅₀. To test for inverse agonism, the NAM is added in the presence of forskolin but without an agonist, and an increase in cAMP levels is measured.
-
In Vivo Behavioral Assays
1. Marble Burying Test (Anxiety-like Behavior)
-
Principle: This test is based on the observation that rodents, when anxious, will exhibit defensive burying behavior towards novel objects in their environment. A reduction in the number of marbles buried is interpreted as an anxiolytic-like effect.
-
Protocol Outline:
-
Mice are individually housed in cages containing bedding.
-
A set number of marbles (e.g., 20) are evenly spaced on the surface of the bedding.
-
The test compound (e.g., ADX71743) or vehicle is administered a set time before placing the mouse in the cage.
-
After a fixed period (e.g., 30 minutes), the mouse is removed.
-
The number of marbles that are at least two-thirds buried in the bedding is counted.
-
2. Elevated Plus Maze (Anxiety-like Behavior)
-
Principle: This maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. The test relies on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
-
Protocol Outline:
-
The test compound (e.g., ADX71743) or vehicle is administered prior to the test.
-
The animal is placed in the center of the maze, facing one of the open arms.
-
The animal's behavior is recorded for a set duration (e.g., 5 minutes).
-
The number of entries into and the time spent in the open and closed arms are measured.
-
Figure 3. Logical relationship of anxiolytic compounds in standard behavioral assays.
Comparative Summary and Conclusion
Both MMPIP and ADX71743 are valuable pharmacological tools that have significantly advanced our understanding of mGluR7 function. However, they exhibit distinct pharmacological profiles that make them suitable for different research applications.
MMPIP was one of the first selective mGluR7 NAMs to be characterized. It displays potent antagonist activity and has been instrumental in exploring the role of mGluR7 in pain and cognition. Notably, its inverse agonist activity and context-dependent pharmacology—where its efficacy can vary depending on the cellular background and signaling pathway being measured—are critical considerations for experimental design and data interpretation.
ADX71743 is a potent, brain-penetrant mGluR7 NAM with a well-defined anxiolytic-like profile in various preclinical models. It has shown efficacy in reducing anxiety-like behaviors without causing significant motor impairment. While both compounds have shown some activity in models relevant to schizophrenia, ADX71743 appears to have a more robust anxiolytic profile, whereas MMPIP has been more extensively studied in the context of neuropathic pain and its associated affective disorders.
References
- 1. Metabotropic Glutamate Receptor 7 (mGluR7) as a Target for the Treatment of Psychostimulant Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of MMPIP Hydrochloride Effects in Rodent Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of MMPIP (6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), across different rodent models. The data presented here is crucial for the cross-validation of its therapeutic potential in various preclinical settings.
Summary of Preclinical Findings
MMPIP hydrochloride has been demonstrated to modulate cognitive and social behaviors in both mice and rats, with a notable absence of effects on general locomotor activity. These findings underscore the selective action of MMPIP on higher-order neurological functions. The subsequent sections provide a detailed breakdown of the quantitative data and experimental methodologies.
Cognitive and Behavioral Effects: A Cross-Species Comparison
| Parameter | Animal Model | Dosage (mg/kg, i.p.) | Key Findings | Reference |
| Cognition | ICR Mice | 10, 30 | Impaired non-spatial and spatial cognitive performance in the object recognition and object location tests, respectively. | [1] |
| Sprague-Dawley Rats | 10, 30 | Increased the time to complete the task in the 8-arm radial maze test without affecting the number of errors. | [1] | |
| Social Interaction | ICR Mice | 10, 30 | No significant effect on social interaction. | [1] |
| Sprague-Dawley Rats | 10, 30 | Decreased social interaction, as indicated by a reduction in line crossings in a social interaction test. | [1] | |
| Locomotor Activity | ICR Mice | 10, 30 | No significant effect on spontaneous locomotor activity. | [1] |
| Sprague-Dawley Rats | 10, 30 | No significant effect on spontaneous locomotor activity. |
Mechanism of Action: mGluR7 Signaling Pathway
This compound exerts its effects by negatively modulating the mGluR7 receptor, a presynaptic G-protein coupled receptor. The primary role of mGluR7 is to inhibit the release of neurotransmitters, primarily glutamate and GABA. This is achieved through the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of voltage-gated calcium channels (VGCC) and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
References
A Comparative Analysis of MMPIP Hydrochloride's Effects on Rat and Mouse Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the preclinical data on MMPIP hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), reveals distinct species-specific effects in rat and mouse models. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the key pharmacological and behavioral findings, providing a crucial resource for designing and interpreting preclinical studies.
This compound has emerged as a significant tool in neuroscience research for its potential to modulate glutamatergic neurotransmission. However, understanding its differential effects across commonly used rodent models is paramount for the accurate prediction of its therapeutic potential and translation to clinical applications.
Pharmacodynamic and Pharmacokinetic Profile
This compound acts as a selective antagonist at the mGluR7, a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase and subsequently reduces intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound effectively disinhibits this pathway.
Pharmacokinetic studies have shown that MMPIP is distributed to the brain in both rats and mice.[1] In rats, the circulatory half-life of MMPIP has been reported to be approximately one hour.[1] While detailed pharmacokinetic data in mice is less available in the reviewed literature, it is noted that pharmacokinetic differences between the two species are likely to contribute to the observed discrepancies in pharmacological effects.
Comparative Efficacy in Behavioral Models
The most pronounced differences between rat and mouse models are observed in behavioral pharmacology studies, particularly in the domains of cognition and social behavior.
Cognitive Effects
In mouse models, administration of this compound has been shown to impair both non-spatial and spatial cognitive performance in the object recognition and object location tests, respectively.[1] Conversely, in a neuropathic pain model in mice, MMPIP was found to normalize affective and cognitive behavior, suggesting a state-dependent effect.[2]
In rats, this compound increased the time required to complete a task in the 8-arm radial maze, a test of spatial learning and memory.[1] This suggests a potential impairment in cognitive processing or motivation in this species.
Social Behavior
A notable species difference is observed in social interaction paradigms. In rats, this compound was found to decrease social interaction. This effect was not reported in the reviewed mouse studies, which instead focused on other behavioral domains.
Analgesic and Anticonvulsant Effects
Interestingly, in standard pain models in mice, such as the tail immersion and formalin tests, this compound did not exhibit analgesic properties. However, in a mouse model of neuropathic pain, it was shown to alleviate pain symptoms. Furthermore, MMPIP did not alter the threshold for seizures induced by electrical shock or pentylenetetrazole in mice, indicating a lack of broad anticonvulsant activity in this species under the tested conditions.
Data Summary
The following tables provide a structured overview of the quantitative data extracted from key studies, facilitating a direct comparison of this compound's effects in rat and mouse models.
Table 1: Effects of this compound on Cognitive Performance
| Species | Behavioral Test | Dosing (Route) | Key Findings | Reference |
| Mouse | Object Recognition Test | Not specified | Impaired non-spatial cognitive performance. | |
| Mouse | Object Location Test | Not specified | Impaired spatial cognitive performance. | |
| Mouse | Not specified (Neuropathic Pain Model) | Not specified | Normalized cognitive behavior. | |
| Rat | 8-Arm Radial Maze | Not specified | Increased time to complete the task. |
Table 2: Effects of this compound on Social and Other Behaviors
| Species | Behavioral Test | Dosing (Route) | Key Findings | Reference |
| Rat | Social Interaction Test | Not specified | Decreased social interaction. | |
| Mouse | Tail Immersion Test | Not specified | No analgesic effect. | |
| Mouse | Formalin Test | Not specified | No analgesic effect. | |
| Mouse | Seizure Threshold Tests | Not specified | No alteration of seizure threshold. | |
| Mouse | Neuropathic Pain Model | Not specified | Alleviated pain. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Object Recognition Test (Mouse)
The object recognition test is typically conducted in an open-field arena. During a training session, mice are allowed to explore two identical objects. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. The impairment observed with MMPIP suggests an interference with this memory process.
8-Arm Radial Maze (Rat)
The 8-arm radial maze is used to assess spatial learning and memory. The maze consists of a central platform with eight arms radiating outwards, some of which are baited with a food reward. Rats are trained to visit each baited arm only once to retrieve the reward. An increase in the time to complete the task, as observed with MMPIP, can indicate deficits in spatial memory, working memory, or motivation.
Social Interaction Test (Rat)
In the social interaction test, two unfamiliar rats are placed in a neutral arena, and the duration and frequency of social behaviors (e.g., sniffing, grooming, following) are recorded. A decrease in these behaviors following MMPIP administration suggests an anxiogenic or socially withdrawn phenotype.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the antagonism of the mGluR7 receptor, which is coupled to a Gi/o signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating the effects of MMPIP.
Caption: this compound's mechanism of action at the mGluR7 receptor.
Caption: A generalized experimental workflow for assessing MMPIP's effects.
Conclusion
The available preclinical data on this compound highlight important species-specific differences in its behavioral effects. While it demonstrates cognitive impairment in both rats and mice under normal conditions, its effects on social behavior appear more pronounced in rats. Furthermore, its analgesic properties in mice seem to be dependent on the underlying pathological state (i.e., neuropathic pain). These findings underscore the critical need for careful consideration of the animal model and behavioral endpoints when investigating the therapeutic potential of this compound and other mGluR7 modulators. Further research is warranted to elucidate the neurobiological mechanisms underlying these species-specific responses and to obtain more detailed quantitative and pharmacokinetic data in mouse models.
References
Validating [11C]MMPIP for PET Imaging: A Case Study in Tracer Development
For researchers, scientists, and drug development professionals, the successful validation of a novel Positron Emission Tomography (PET) tracer is a critical step in advancing neuroimaging and drug discovery. This guide provides a comprehensive overview of the validation process for PET imaging agents, using [11C]MMPIP, a putative radioligand for the metabotropic glutamate receptor 7 (mGlu7), as a case study. While initial in vitro findings showed promise, subsequent in vivo studies highlighted critical limitations, ultimately deeming it unsuitable for successful PET imaging of mGlu7 in the living brain. By examining the data and methodologies, we can gain valuable insights into the essential characteristics of a successful PET tracer.
[11C]MMPIP: Initial Promise and In Vivo Challenges
[11C]MMPIP was synthesized and evaluated as a potential radioligand for imaging the mGlu7 receptor, a target of interest in various neurological and psychiatric disorders.[1] Initial in vitro autoradiography studies on rat brain sections demonstrated specific binding of [11C]MMPIP to mGlu7. This was evidenced by high radioactive signals in mGlu7-rich regions like the thalamus, medulla oblongata, and striatum. Furthermore, this binding was blockable by co-incubation with an excess of the selective mGlu7 antagonist AMN082 or unlabeled MMPIP, suggesting a specific interaction with the target receptor.[1]
However, the translation from promising in vitro results to successful in vivo imaging proved to be a significant hurdle. PET studies in living subjects failed to show any specific uptake of [11C]MMPIP in brain regions known to have high densities of mGlu7 receptors.[1] This critical failure in in vivo validation underscores the complexity of developing effective PET tracers and highlights that successful in vitro binding does not guarantee in vivo efficacy. The development of new ligands with higher affinity for mGlu7 is considered necessary for successful PET imaging of this target.[1]
The PET Tracer Validation Workflow
The journey of a PET tracer from synthesis to clinical application involves a rigorous, multi-step validation process. The following diagram illustrates a typical workflow, drawing on methodologies reported for various PET radioligands.
Comparative Analysis: What Makes a PET Tracer Successful?
To understand why [11C]MMPIP failed, it is instructive to compare its characteristics with those of successful PET tracers for other neuroreceptors. The following table summarizes key validation data for several PET radioligands, highlighting the parameters crucial for successful in vivo imaging.
| Radiotracer | Target | Key Validation Findings | In Vivo Success | Reference |
| [11C]MMPIP | mGlu7 | In vitro specific binding, but no specific in vivo uptake in the brain. | No | [1] |
| [11C]MePPEP | CB1 | High brain uptake (peak SUV ~4), high specific signal, and reversible binding. Good test-retest reproducibility (10-20% variability). | Yes | |
| [11C]OMAR | CB1 | Reliable quantification of receptor binding, good test-retest reliability (~9% mean absolute deviation). | Yes | |
| [11C]ABP688 | mGluR5 | Successful quantification of mGluR5 in rats and humans, with reference tissue models developed to avoid arterial blood sampling. | Yes | |
| [11C]mG2P001 | mGluR2 | Reproducible quantitative measurement of regional accumulation with good reproducibility (9-12% variance in baseline studies). | Yes |
SUV: Standardized Uptake Value
The success of tracers like [11C]MePPEP and [11C]OMAR for the cannabinoid CB1 receptor, and [11C]ABP688 and [11C]mG2P001 for other metabotropic glutamate receptors, can be attributed to several factors that were likely lacking in [11C]MMPIP. These include:
-
High Brain Penetration and Uptake: Successful tracers exhibit significant passage across the blood-brain barrier, leading to a strong signal in the brain.
-
High Specific Binding Signal: A high proportion of the tracer binding should be to the target of interest, with low non-specific binding to other tissues. This is often demonstrated through blocking studies with selective antagonists.
-
Favorable Kinetics: The tracer should have a rate of binding and washout that is suitable for the half-life of the radionuclide (e.g., Carbon-11 has a half-life of about 20 minutes) and allows for reliable kinetic modeling.
-
Reproducibility: Test-retest studies should demonstrate low variability in quantitative measures, ensuring the reliability of the tracer for longitudinal studies or comparing different populations.
Experimental Protocols: A Closer Look at PET Imaging Studies
The validation of a PET tracer involves a series of well-defined experimental protocols. Below are generalized methodologies for key experiments, based on published studies of various PET radioligands.
Radiosynthesis and Quality Control
-
Radiolabeling: [11C]MMPIP was synthesized by the reaction of its precursor with [11C]CH3I. For other tracers like [11C]MePPEP, [11C]methylation of a desmethyl analogue with [11C]iodomethane is a common method.
-
Purification: High-performance liquid chromatography (HPLC) is typically used to purify the radiolabeled compound.
-
Quality Control: The final product is tested for radiochemical purity (typically >95%), molar activity, and stability.
In Vitro Autoradiography
-
Tissue Preparation: Brains from appropriate animal models (e.g., rats) are sectioned on a cryostat.
-
Incubation: The brain sections are incubated with the radioligand at a specific concentration.
-
Blocking Studies: To determine specific binding, a separate set of sections is co-incubated with the radioligand and a high concentration of a known antagonist for the target receptor.
-
Imaging: The sections are exposed to a phosphor imaging plate or digital autoradiography system to visualize the distribution of radioactivity.
Animal PET Imaging
-
Animal Preparation: Animals (e.g., rats or non-human primates) are anesthetized, and a tail vein catheter is inserted for tracer injection.
-
Tracer Injection: A bolus of the radiotracer is injected intravenously.
-
PET Scan Acquisition: Dynamic PET scans are acquired over a specific duration (e.g., 60-120 minutes) to capture the uptake and washout of the tracer in the brain.
-
Blocking/Displacement Studies: To confirm in vivo specificity, a separate scan is performed after pre-treatment with a blocking agent, or the blocking agent is administered during the scan to observe displacement of the radiotracer.
-
Image Reconstruction and Analysis: PET data are reconstructed, and time-activity curves (TACs) are generated for different brain regions of interest.
The following diagram illustrates a generalized workflow for an animal PET imaging experiment.
Conclusion: Lessons from [11C]MMPIP
The case of [11C]MMPIP serves as a crucial reminder that the validation of a PET tracer is a stringent process where in vitro success does not automatically translate to in vivo applicability. While [11C]MMPIP showed initial promise for imaging the mGlu7 receptor through its specific binding in brain tissue sections, its failure to demonstrate specific uptake in the living brain rendered it unsuitable for its intended purpose.
For researchers in neuroimaging and drug development, the key takeaway is the necessity of a comprehensive validation approach that includes rigorous in vivo evaluation of brain uptake, specificity, kinetics, and reproducibility. By comparing the journey of [11C]MMPIP with that of successful PET tracers, we can better understand the critical attributes that enable a radioligand to become a powerful tool for visualizing and quantifying molecular targets in the living human brain. The continued development of novel, well-validated PET tracers will be paramount for advancing our understanding of brain function and facilitating the development of new therapies for neurological and psychiatric disorders.
References
Comparative Analysis of MMPIP Hydrochloride's Effects on Metabotropic Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MMPIP hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), with other relevant mGluR modulators. The data presented is intended to aid researchers in the selection of appropriate pharmacological tools for studying mGluR function and in the development of novel therapeutics targeting these receptors.
Introduction to this compound and mGluR7
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. mGluR7, a member of Group III, is predominantly located presynaptically and is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
MMPIP (6-(4-methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one) hydrochloride is a potent, selective, and brain-penetrant negative allosteric modulator of mGluR7.[1] As a NAM, MMPIP does not bind to the orthosteric glutamate binding site but to a distinct allosteric site on the receptor, inhibiting the receptor's response to agonist binding. This property makes MMPIP a valuable tool for dissecting the physiological and pathological roles of mGluR7.
Comparative Pharmacology of this compound and Other mGluR Modulators
To provide a comprehensive understanding of MMPIP's pharmacological profile, this guide compares its activity with other key mGluR modulators:
-
ADX71743: Another selective mGluR7 NAM, serving as a direct competitor for comparison.
-
AMN082: A selective positive allosteric modulator (PAM) of mGluR7, which enhances the receptor's response to agonists.
-
L-AP4: A group III mGluR orthosteric agonist, which directly activates the receptor by binding to the glutamate binding site.
In Vitro Selectivity and Potency
The following tables summarize the in vitro activity of this compound and comparator compounds across various mGluR subtypes. Data has been compiled from multiple sources and is presented as IC50 (for antagonists/NAMs) or EC50 (for agonists/PAMs) values.
Table 1: Profile of mGluR7 Negative Allosteric Modulators (NAMs)
| Compound | mGluR1 (IC50) | mGluR2 (IC50) | mGluR3 (IC50) | mGluR4 (IC50) | mGluR5 (IC50) | mGluR6 (IC50) | mGluR7 (IC50/Kᵢ) | mGluR8 (IC50) |
| MMPIP HCl | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | 24-30 nM (Kᵢ) | >10 µM |
| ADX71743 | No Activity | No Activity | No Activity | No Activity | No Activity | No Activity | 130 nM (IC50) | No Activity |
Data compiled from multiple sources. "No Activity" or ">10 µM" indicates a lack of significant modulation at the tested concentrations.
Table 2: Profile of mGluR7 Positive Allosteric Modulator (PAM) and Orthosteric Agonist
| Compound | mGluR1 (EC50) | mGluR2 (EC50) | mGluR3 (EC50) | mGluR4 (EC50) | mGluR5 (EC50) | mGluR6 (EC50) | mGluR7 (EC50) | mGluR8 (EC50) |
| AMN082 | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | 64-290 nM | >10 µM |
| L-AP4 | >1000 µM | >1000 µM | >1000 µM | 0.1-0.13 µM | >1000 µM | 1.0-2.4 µM | 249-337 µM | 0.29 µM |
Data compiled from multiple sources.[1][2][3][4] ">10 µM" or ">1000 µM" indicates a lack of significant agonistic activity at the tested concentrations.
In Vivo Effects
The in vivo effects of MMPIP and ADX71743 have been investigated in various rodent models, revealing both similarities and differences in their pharmacological profiles.
Table 3: Comparative In Vivo Effects of mGluR7 NAMs
| Behavioral/Physiological Effect | This compound | ADX71743 |
| Anxiolytic-like Effects | Low activity observed. | Robust anxiolytic-like effects in multiple models. |
| Antidepressant-like Effects | Reversed AMN082-induced antidepressant-like effects. | Inactive in the forced swim test. |
| Antipsychotic-like Effects | Inhibited MK-801-induced hyperactivity and DOI-induced head twitches. | Inhibited MK-801-induced hyperactivity and showed activity in a social interaction test. |
| Cognitive Effects | Impaired non-spatial and spatial cognitive performance in some tests. | Not extensively reported. |
| Analgesic Effects | Alleviates pain in neuropathic models. | Not extensively reported for direct comparison. |
| Motor Effects | No significant effects on locomotor activity or rota-rod performance. | No impairment of locomotor activity or rota-rod performance. |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize mGluR modulators are provided below.
Calcium Mobilization Assay (FLIPR)
This assay is used to measure the intracellular calcium mobilization following the activation of Gq-coupled receptors or through the co-expression of a promiscuous G protein (e.g., Gα15) with Gi/o-coupled receptors.
Protocol:
-
Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing the mGluR subtype of interest (and a promiscuous G protein if necessary) are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 1 hour at 37°C.
-
-
Compound Addition and Signal Detection:
-
The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
For Agonist/PAM testing: A baseline fluorescence is recorded, followed by the addition of the test compound. For PAMs, a sub-maximal concentration of an orthosteric agonist is added subsequently.
-
For Antagonist/NAM testing: The test compound is added first and incubated for a defined period. Subsequently, an EC80 concentration of an orthosteric agonist is added.
-
Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated and plotted against the compound concentration to determine EC50 (for agonists/PAMs) or IC50 (for antagonists/NAMs) values.
-
cAMP Accumulation Assay (HTRF)
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation, by quantifying changes in intracellular cAMP levels.
Protocol:
-
Cell Culture and Plating:
-
Cells expressing the Gi/o-coupled mGluR subtype are plated in 96- or 384-well microplates.
-
-
Cell Stimulation:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
Test compounds (agonists or antagonists/NAMs with an agonist) are added and incubated for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
A lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog is added to the wells.
-
-
Signal Measurement:
-
The plate is incubated for 1 hour at room temperature to allow for the competitive binding of cellular cAMP and the d2-labeled cAMP to the antibody.
-
Homogeneous Time-Resolved Fluorescence (HTRF) is measured. A high level of cellular cAMP results in a low HTRF signal.
-
-
Data Analysis:
-
A standard curve is used to convert the HTRF ratio to cAMP concentrations.
-
Data is plotted to determine EC50 or IC50 values.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the affinity (Ki) of unlabeled compounds.
Protocol:
-
Membrane Preparation:
-
Cells expressing the mGluR of interest are harvested and homogenized in a cold buffer.
-
The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
In a 96-well filter plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-LY341495 for mGluR7) and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through the filter plate, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Detection:
-
Scintillation fluid is added to the dried filters, and the radioactivity is counted using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
Visualizing Signaling Pathways and Experimental Workflows
mGluR Subtype Signaling Pathways
The three groups of metabotropic glutamate receptors are coupled to distinct intracellular signaling cascades.
Caption: Canonical signaling pathways of mGluR subtypes.
Experimental Workflow for Characterizing an mGluR7 NAM
The following diagram illustrates a typical workflow for the discovery and characterization of a novel mGluR7 negative allosteric modulator.
Caption: A typical drug discovery workflow for mGluR7 NAMs.
Conclusion
This compound is a highly selective and potent mGluR7 negative allosteric modulator that serves as an invaluable research tool. Its comparison with other mGluR7 modulators, such as ADX71743, AMN082, and L-AP4, highlights the distinct pharmacological profiles that can be achieved through different modes of receptor modulation. The in vivo data suggests that while both MMPIP and ADX71743 target mGluR7, they may elicit different behavioral outcomes, underscoring the subtleties of allosteric modulation and the importance of comprehensive characterization. The provided experimental protocols and workflow diagrams offer a framework for the continued investigation and development of novel mGluR-targeting compounds.
References
- 1. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of the In Vitro and In Vivo Potency of MMPIP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of MMPIP hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). The data presented is compiled from publicly available research to assist in the evaluation and application of this compound in neuroscience and drug discovery.
Quantitative Potency of this compound
The following table summarizes the key quantitative measures of this compound's potency from both in vitro and in vivo studies.
| Parameter | Species | Assay Type | Value | Reference |
| In Vitro Potency | ||||
| IC50 | Rat | L-AP4-induced Ca2+ mobilization in CHO cells | 26 nM | [1] |
| IC50 | Rat | L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation in CHO cells | 220 nM | [1] |
| KB | Rat | Radioligand binding assay | 24 - 30 nM | [1] |
| In Vivo Potency & Pharmacokinetics | ||||
| Effective Dose | Mouse | Various behavioral models (e.g., pain, cognition) | 10 mg/kg (i.p.) | [2] |
| Plasma Half-life | Mouse | Pharmacokinetic study | 1.16 h | [1] |
| Brain Half-life | Mouse | Pharmacokinetic study | 1.75 h |
Signaling Pathway of mGluR7 and this compound Action
The metabotropic glutamate receptor 7 (mGluR7) is a G-protein coupled receptor (GPCR) that is typically coupled to the Gi/o signaling pathway. Upon activation by its endogenous ligand, glutamate, mGluR7 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a negative allosteric modulator, does not bind to the glutamate binding site but to a different site on the receptor. This binding event reduces the affinity and/or efficacy of glutamate, thereby attenuating the downstream signaling cascade.
Caption: mGluR7 signaling and MMPIP-HCl inhibition.
Experimental Methodologies
Detailed protocols for the key in vitro and in vivo experiments used to characterize the potency of this compound are provided below.
In Vitro Assays
1. L-AP4-Induced Intracellular Ca2+ Mobilization Assay in CHO Cells
This assay is designed to measure the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist (L-AP4) in Chinese Hamster Ovary (CHO) cells stably expressing the mGluR7 receptor.
Caption: Workflow for Calcium Mobilization Assay.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the rat mGluR7 receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period.
-
Agonist Stimulation: The mGluR7 agonist, L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4), is added to the wells to stimulate an increase in intracellular calcium.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured immediately using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized, and the concentration of this compound that inhibits 50% of the L-AP4-induced calcium response (IC50) is calculated.
2. Forskolin-Stimulated cAMP Accumulation Assay in CHO Cells
This assay measures the ability of this compound to antagonize the L-AP4-mediated inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Caption: Workflow for cAMP Accumulation Assay.
-
Cell Culture and Plating: CHO cells stably expressing the rat mGluR7 receptor are cultured and seeded in multi-well plates as described for the calcium mobilization assay.
-
Compound and Agonist Incubation: Cells are pre-incubated with different concentrations of this compound or vehicle, followed by the addition of L-AP4.
-
Forskolin Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for basal controls) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data are analyzed to determine the concentration of this compound that reverses 50% of the L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation (IC50).
In Vivo Behavioral Assays in Mice
1. Elevated Plus Maze (EPM) Test
The EPM test is used to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Mice are administered this compound (e.g., 10 mg/kg, i.p.) or vehicle a set time before the test.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).
-
An overhead camera records the session.
-
-
Data Analysis: The time spent in the open arms versus the closed arms and the number of entries into each arm are quantified.
2. Tail Suspension Test (TST)
The TST is a behavioral test used to screen for potential antidepressant effects of drugs. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Apparatus: A chamber or box from which the mouse can be suspended by its tail.
-
Procedure:
-
Mice are treated with this compound or vehicle.
-
A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from a hook or bar.
-
The duration of immobility over a set period (e.g., 6 minutes) is recorded.
-
-
Data Analysis: The total time the mouse remains immobile is measured and compared between treatment groups.
3. Formalin Test
The formalin test is a model of tonic pain and is used to evaluate the analgesic properties of compounds.
-
Procedure:
-
Mice are pre-treated with this compound or vehicle.
-
A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
The animal is placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).
-
-
Data Analysis: The duration of nociceptive behaviors in both phases is compared between the drug-treated and vehicle-treated groups.
Conclusion
This compound is a potent and selective negative allosteric modulator of the mGluR7 receptor, demonstrating nanomolar potency in in vitro assays. In vivo studies in mice have established an effective dose for modulating various behaviors related to pain and cognition. The detailed experimental protocols provided in this guide offer a framework for the further investigation and application of this compound in preclinical research.
References
- 1. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMPIP, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MMPip Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of MMPip hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the known hazards of structurally similar piperidine derivatives and established best practices for hazardous waste management.
Immediate Safety Precautions:
Before initiating any disposal procedures, it is critical to handle this compound with the assumption that it possesses hazards comparable to other piperidine derivatives, which may include:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Corrosivity: Capable of causing severe skin burns and eye damage.[1]
-
Flammability: May pose a fire risk.[1]
Always handle this compound in a well-ventilated chemical fume hood. Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (such as nitrile rubber), safety goggles, a face shield, and a lab coat.[1]
Hazard Profile of Related Piperidine Compounds
To underscore the potential risks associated with this compound, the following table summarizes the hazards of related compounds. This data should be used as a conservative reference for handling and disposal.
| Hazard Classification | Related Compound: Piperidine | Related Compound: MPTP Hydrochloride |
| Acute Toxicity (Oral) | Category 3 | Category 3 |
| Acute Toxicity (Dermal) | Category 3 | Category 3 |
| Acute Toxicity (Inhalation) | Category 3 | Category 3 |
| Skin Corrosion/Irritation | Category 1B | Category 2 |
| Serious Eye Damage/Irritation | Category 1 | Category 2 |
| Flammability | Flammable Liquid and Vapour | Not specified |
This table is for illustrative purposes and is based on the hazard profiles of structurally similar compounds.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof container made of chemically compatible material, such as high-density polyethylene (HDPE) or glass.
-
Solid Waste: All materials contaminated with this compound, including gloves, absorbent pads, and weighing papers, must be disposed of as hazardous solid waste. Place these items in a designated, clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the label on the container and manage it according to your institution's guidelines, which may involve disposal as hazardous or non-hazardous solid waste.
-
-
Container Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".
-
Identify the contents as "This compound waste ".
-
List all constituents and their approximate percentages.
-
Ensure the label includes the date of accumulation.
-
-
Waste Storage:
-
Keep the waste container tightly sealed except when adding waste.
-
Store the sealed container in a designated, cool, and well-ventilated secondary containment area. This area should be away from heat, direct sunlight, and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Complete all required waste disposal forms and documentation accurately.
-
Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols that would necessitate detailed methodologies. Neutralization or other treatment of this chemical waste should not be attempted by laboratory personnel and should be left to trained professionals at the licensed hazardous waste disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For small spills, use a non-combustible absorbent material like vermiculite or sand to contain it. Do not use combustible materials such as paper towels. Report all spills to your supervisor and the institutional EHS office.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult with your institution's safety professionals for guidance tailored to your specific laboratory and regulatory context.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
